4-(Naphthalen-1-yl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-naphthalen-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-17(19)14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHKJIKIQYSZAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375042 | |
| Record name | 4-(Naphthalen-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106359-69-7 | |
| Record name | 4-(Naphthalen-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106359-69-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(Naphthalen-1-yl)benzoic acid synthesis pathways
An In-depth Technical Guide to the Synthesis of 4-(Naphthalen-1-yl)benzoic acid
Introduction
4-(Naphthalen-1-yl)benzoic acid is a biaryl carboxylic acid that serves as a crucial structural motif and synthetic intermediate in various fields of chemical science. Its rigid, planar structure, a consequence of the directly linked naphthalene and benzene rings, imparts unique photophysical and pharmacological properties to its derivatives. In drug discovery, this scaffold is explored for applications ranging from cannabinoid receptor agonists to potential anticancer agents.[1][2] The dihedral angle between the benzene and naphthalene rings, approximately 49.09°, influences the molecule's conformational flexibility and its interaction with biological targets.[3] In materials science, its derivatives are investigated for their potential in organic light-emitting diodes (OLEDs) and other advanced materials.
This guide provides an in-depth exploration of the primary synthetic pathways to 4-(naphthalen-1-yl)benzoic acid, designed for researchers and professionals in organic synthesis and drug development. We will dissect the core chemical principles, provide field-proven experimental protocols, and analyze the strategic advantages and limitations of each method, with a focus on the widely employed Suzuki-Miyaura coupling and the classic Grignard reaction.
Premier Synthetic Pathway: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is the cornerstone of modern biaryl synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and high yields. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species (like a boronic acid) and an organic halide or triflate.[4][5]
Causality and Mechanism
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species which facilitates this transfer.[4][6]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.
There are two primary strategic disconnections for synthesizing 4-(naphthalen-1-yl)benzoic acid using this method:
-
Strategy A: Coupling of a 4-halobenzoic acid with naphthalene-1-boronic acid.
-
Strategy B: Coupling of a 1-halonaphthalene with 4-carboxyphenylboronic acid.
The choice between these strategies often depends on the commercial availability and cost of the starting materials. Both routes are highly effective.
Experimental Protocol: Suzuki-Miyaura Coupling (Strategy B)
This protocol describes the synthesis of 4-(naphthalen-1-yl)benzoic acid from 1-bromonaphthalene and 4-carboxyphenylboronic acid.
Step 1: Reagent Preparation and Inert Atmosphere
-
To a 100 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1-bromonaphthalene (1.0 mmol, 1.0 eq), 4-carboxyphenylboronic acid (1.2 mmol, 1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
Step 2: Solvent and Base Addition
-
Add a degassed solvent mixture, such as 20 mL of toluene and 10 mL of ethanol.
-
Add a degassed aqueous solution of a base, typically 2 M sodium carbonate (Na₂CO₃) (3.0 mmol, 3.0 eq).[7]
Step 3: Reaction Execution
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
Step 4: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Add 30 mL of water and transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove non-acidic impurities.
-
Carefully acidify the aqueous layer with 2 M HCl until a white precipitate forms (pH ~2-3).
Step 5: Purification
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 15 mL) to remove inorganic salts.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure 4-(naphthalen-1-yl)benzoic acid.
Data Summary: Suzuki-Miyaura Coupling
| Parameter | Typical Conditions | Rationale/Causality |
| Aryl Halide | 1-Bromonaphthalene | Good balance of reactivity and stability. Iodides are more reactive but costlier; chlorides are less reactive. |
| Boronic Acid | 4-Carboxyphenylboronic acid | Readily available coupling partner. The pinacol ester can also be used for enhanced stability.[8] |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Provides the active Pd(0) species. Ligands stabilize the catalyst and influence reaction efficiency. |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | Activates the boronic acid for efficient transmetalation.[4] |
| Solvent | Toluene/Ethanol/H₂O, Dioxane/H₂O, DMA | The solvent system must solubilize both organic and inorganic reagents.[7] |
| Temperature | 80-110 °C | Provides sufficient thermal energy to overcome activation barriers in the catalytic cycle. |
| Typical Yield | >85% | Reflects the high efficiency of the Suzuki-Miyaura coupling. |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Alternative Pathway: Grignard Reagent Synthesis
The Grignard reaction is a powerful and classic method for forming carbon-carbon bonds.[9] It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophile. For synthesizing carboxylic acids, the Grignard reagent is typically reacted with carbon dioxide (dry ice).[9][10]
Causality and Mechanism
This synthesis route hinges on the nucleophilic character of the Grignard reagent. The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic. The synthesis proceeds in two main stages:
-
Formation of the Grignard Reagent: An aryl halide (e.g., 1-bromonaphthalene) reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form 1-naphthylmagnesium bromide. This step is sensitive to moisture, as any water will protonate and destroy the Grignard reagent.[11]
-
Carboxylation: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide. This forms a magnesium carboxylate salt.
-
Acidic Workup: The addition of an aqueous acid protonates the carboxylate salt to yield the final carboxylic acid product.[10]
Experimental Protocol: Grignard Synthesis
Step 1: Apparatus and Reagent Preparation (Strictly Anhydrous)
-
All glassware (three-necked flask, reflux condenser, dropping funnel) must be oven-dried or flame-dried under vacuum and cooled under a stream of dry nitrogen.
-
Magnesium turnings (1.2 mmol, 1.2 eq) are placed in the reaction flask.
-
Anhydrous diethyl ether or THF (~20 mL) is added to the flask.
Step 2: Formation of 1-Naphthylmagnesium Bromide
-
A solution of 1-bromonaphthalene (1.0 mmol, 1.0 eq) in ~10 mL of anhydrous ether is prepared and placed in the dropping funnel.
-
A small portion of the bromide solution is added to the magnesium suspension. The reaction is initiated, often indicated by gentle bubbling or a slight increase in temperature. A small crystal of iodine can be added to activate the magnesium if the reaction does not start.
-
Once initiated, the remaining 1-bromonaphthalene solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature or gently heated for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 3: Carboxylation
-
The Grignard solution is transferred via cannula into a separate flask containing a large excess of crushed dry ice (solid CO₂) covered with anhydrous ether. This should be done carefully to control the exothermic reaction.
-
The mixture is stirred until it reaches room temperature, allowing the excess CO₂ to sublime.
Step 4: Workup and Isolation
-
The resulting slurry is quenched by the slow addition of cold 1 M aqueous HCl, which protonates the magnesium carboxylate salt.[12]
-
The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL).
-
The combined organic layers are extracted with an aqueous solution of NaOH or NaHCO₃ to convert the benzoic acid into its water-soluble sodium salt.
-
The aqueous basic extracts are combined and then acidified with concentrated HCl to precipitate the 4-(naphthalen-1-yl)benzoic acid.
-
The solid product is collected by vacuum filtration, washed with cold water, and dried. Recrystallization can be performed if necessary.
Data Summary: Grignard Synthesis
| Parameter | Typical Conditions | Rationale/Causality |
| Aryl Halide | 1-Bromonaphthalene | Bromides offer a good compromise between reactivity and ease of handling for Grignard formation. |
| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvents are required to solvate and stabilize the Grignard reagent. Must be strictly anhydrous.[9] |
| Electrophile | Solid Carbon Dioxide (Dry Ice) | A readily available and inexpensive source of the carboxyl group. |
| Workup | Acidic (HCl), followed by base-acid extraction | The acidic workup protonates the carboxylate. The base-acid extraction is a classic method to purify carboxylic acids.[12] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen or moisture. |
| Typical Yield | 60-80% | Yields can be high but are highly dependent on maintaining strictly anhydrous conditions.[9] |
Visualization: Grignard Synthesis Workflow
Caption: Workflow for the Grignard synthesis of the target acid.
Other Synthetic Approaches
While Suzuki coupling and Grignard reactions are the most common, other methods can be considered, though they often present greater challenges.
-
Ullmann Condensation: This copper-catalyzed reaction can form aryl-aryl bonds but traditionally requires harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper powder.[13][14] Modern modifications have introduced soluble copper catalysts and ligands, but the functional group tolerance can be lower than that of palladium-catalyzed methods.[13]
-
Friedel-Crafts Acylation: A Friedel-Crafts acylation of naphthalene with 4-chlorobenzoyl chloride, followed by a subsequent reaction to form the C-C bond, is theoretically possible. However, Friedel-Crafts acylation of naphthalene is notoriously difficult to control regioselectively. The reaction can produce a mixture of 1- and 2-acylnaphthalene isomers, with the product ratio being highly dependent on the solvent and reaction conditions.[15][16][17] This makes it a less desirable route for the clean synthesis of a single isomer like 4-(naphthalen-1-yl)benzoic acid.
Conclusion: A Strategic Selection
The synthesis of 4-(naphthalen-1-yl)benzoic acid is most reliably and efficiently achieved via the Suzuki-Miyaura cross-coupling reaction . Its key advantages are high yields, exceptional tolerance for the carboxylic acid functional group, and relatively mild conditions. It is the preferred method in both academic and industrial settings for its reliability and scalability.
The Grignard synthesis remains a viable and cost-effective alternative, particularly when palladium catalysts are prohibitively expensive. Its primary drawback is the stringent requirement for anhydrous conditions, which can make the reaction challenging to perform consistently, especially on a large scale. The choice between these premier pathways will ultimately depend on the specific constraints of the laboratory, including budget, available starting materials, and the desired scale of the synthesis.
References
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Chemistry Online. (2022-10-31). Synthesis of benzoic acid from Grignard reagent. [Link]
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Organic Syntheses. (n.d.). 4-nonylbenzoic acid. [Link]
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University of the Sciences. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]
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Talele, T. T., et al. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3454-3458. [Link]
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Lima, C. F. R. A. C., et al. (2009). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. Tetrahedron, 65(46), 9534-9539. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Coupling. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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ChemSynthesis. (n.d.). 4-naphthalen-1-yloxy-benzoic acid. [Link]
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Chem Help ASAP. (2020). Suzuki cross-coupling reaction. [Link]
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Palmer, J. A., et al. (2008). Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone: a potent, orally bioavailable human CB1/CB2 dual agonist with antihyperalgesic properties and restricted central nervous system penetration. Journal of Medicinal Chemistry, 51(13), 3950-3964. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
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Okamoto, K., et al. (2011). methanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. [Link]
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University of Sydney. (n.d.). organic synthesis: benzoic acid via a grignard reaction. [Link]
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ResearchGate. (n.d.). Investigations on Synthesized Azo Compound, [4-((4-Hydroxynaphthalen-1-yl) Diazenyl) Benzoic Acid] (p-ABAαN), as an Acid-Base Indicator. [Link]
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Wikipedia. (n.d.). Ullmann condensation. [Link]
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Al-Hujaily, E. M., et al. (2021). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. Molecules, 26(11), 3185. [Link]
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Okamoto, K., et al. (2011). (2,7-Dimethoxynaphthalen-1-yl)(4-methoxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o147. [Link]
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MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
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Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]
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ResearchGate. (n.d.). Pathways of Friedel–Crafts acylation of naphthalene to give benzoylnaphthalenes. [Link]
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Lima, C. F., et al. (2009). 4-(1-Naphth-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2758. [Link]
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ResearchGate. (n.d.). Ullmann condensation using copper or copper oxide as the reactant. [Link]
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ResearchGate. (n.d.). Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H′HL). [Link]
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Okamoto, K., et al. (2012). (8-Benzoyl-2,7-diethoxynaphthalen-1-yl)(phenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o921. [Link]
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An In-depth Technical Guide to 4-(Naphthalen-1-yl)benzoic acid (CAS: 106359-69-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Naphthalen-1-yl)benzoic acid is a bi-aryl carboxylic acid that presents a versatile scaffold for research and development in medicinal chemistry and materials science. Its structure, featuring a naphthalene moiety linked to a benzoic acid, provides a unique combination of properties, including potential fluorescence and opportunities for further functionalization. This guide offers a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on practical insights for laboratory work.
Physicochemical and Structural Properties
4-(Naphthalen-1-yl)benzoic acid is a white to off-white solid. The key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 106359-69-7 | [1]() |
| Molecular Formula | C₁₇H₁₂O₂ | [1]() |
| Molecular Weight | 248.27 g/mol | [2]() |
| Melting Point | 509 K (236 °C) | [2]() |
| Appearance | White crystalline solid | Inferred from synthesis |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like ethanol, acetone, and ethyl acetate. | Inferred from structural similarity to benzoic acid and naphthalene |
Structurally, the molecule is not planar. The dihedral angle between the mean planes of the benzene ring and the naphthalene ring system is approximately 49.09°.[2][3] In the crystalline state, molecules of 4-(naphthalen-1-yl)benzoic acid form centrosymmetric dimers through intermolecular O-H···O hydrogen bonds between the carboxylic acid groups.[2][3]
Synthesis: A Validated Suzuki-Miyaura Coupling Protocol
The synthesis of 4-(naphthalen-1-yl)benzoic acid is reliably achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance. The reaction couples 1-bromonaphthalene with 4-carboxyphenylboronic acid.
Causality of Experimental Choices
-
Catalyst: Palladium acetate (Pd(OAc)₂) is chosen as the palladium source. It is a stable, commercially available, and effective catalyst for Suzuki couplings. In the reaction, it is reduced in situ to the active Pd(0) species.
-
Base: Potassium carbonate (K₂CO₃) is a crucial component. It serves to activate the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.
-
Solvent System: A water-based system is utilized, which is environmentally friendly. The use of water also aids in the dissolution of the potassium carbonate.
-
Temperature: The reaction is heated to 95°C to ensure a reasonable reaction rate.
Experimental Protocol
-
Reagent Preparation:
-
In a suitable reaction vessel, dissolve 1-bromonaphthalene (5 mmol, 1 equivalent) and 4-carboxyphenylboronic acid (8 mmol, 1.6 equivalents) in 20 mL of water.
-
In a separate vessel, prepare a solution of potassium carbonate (20 mmol, 4 equivalents) in 20 mL of water.
-
-
Reaction Setup:
-
To the solution of the naphthalene and boronic acid, add palladium(II) acetate (2 mol%).
-
With vigorous stirring, add the potassium carbonate solution to the reaction mixture.
-
-
Reaction Execution:
-
Heat the resulting mixture to 95°C with constant stirring for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Acidify the solution to a pH below 5 with 0.1 M HCl. This will precipitate the carboxylic acid product.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with 0.1 M HCl.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Wash the resulting precipitate with diethyl ether to remove non-polar impurities, yielding the final product as white flakes. A reported yield for this protocol is 59% with a purity of 99.9%.[2]
-
Synthesis Workflow Diagram
Caption: Potential development pathways for 4-(Naphthalen-1-yl)benzoic acid in research.
Safety and Handling
No specific safety data sheet is readily available for 4-(naphthalen-1-yl)benzoic acid. Therefore, it should be handled with the care appropriate for a novel chemical substance. General precautions for handling aromatic carboxylic acids and naphthalene derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
4-(Naphthalen-1-yl)benzoic acid is a readily synthesizable compound with significant potential for applications in drug discovery and materials science. Its well-defined structure and the presence of versatile functional groups make it an excellent candidate for further investigation. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this intriguing molecule.
References
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Lima, C. F. R. A. C., et al. (2009). 4-(1-Naphthyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3037. [Link]
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ResearchGate. (n.d.). 4-(1-Naphthyl)benzoic acid. Retrieved from [Link]
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Wang, Y., et al. (2020). A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging. RSC Advances, 10(42), 25065-25070. [Link]
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Khan, I., et al. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Frontiers in Pharmacology, 14, 1230639. [Link]
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National Center for Biotechnology Information. (n.d.). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-(1-Naphth-yl)benzoic acid. Retrieved from [Link]
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Cheng, Y., et al. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry. [Link]
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International Journal of Pharmaceutical Sciences and Nanotechnology. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Retrieved from [Link]
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PubMed. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Retrieved from [Link]
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An In-depth Technical Guide to 4-(Naphthalen-1-yl)benzoic Acid: Physicochemical Properties and Synthetic Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Naphthalen-1-yl)benzoic acid, a bifunctional aromatic compound, stands as a molecule of significant interest within the realms of medicinal chemistry and materials science. Its rigid, planar naphthalene moiety, coupled with the versatile carboxylic acid functionality of the benzoic acid ring, provides a unique scaffold for the design of novel therapeutic agents and functional materials. The inherent properties of the naphthalene group, such as its lipophilicity and ability to engage in π-stacking interactions, combined with the hydrogen bonding capabilities and coordination potential of the carboxylic acid, make this molecule a compelling building block for targeted drug design. This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-(naphthalen-1-yl)benzoic acid, alongside a detailed, field-proven protocol for its synthesis.
Physicochemical Properties
Understanding the fundamental physicochemical properties of 4-(naphthalen-1-yl)benzoic acid is paramount for its application in research and development. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in a biological context, as well as its processing and formulation characteristics in materials science.
Core Molecular and Physical Characteristics
The structural integrity of 4-(naphthalen-1-yl)benzoic acid is defined by the covalent linkage of a naphthalene ring to a benzoic acid moiety at the 4-position. X-ray crystallography studies have revealed that the dihedral angle between the mean plane of the benzene ring and the naphthalene ring system is approximately 49.09 (6)°.[1][2] This non-planar orientation has significant implications for the molecule's overall shape and its ability to interact with biological targets. In the solid state, molecules of 4-(naphthalen-1-yl)benzoic acid form centrosymmetric dimers through intermolecular O—H⋯O hydrogen bonds between their carboxylic acid groups.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₂O₂ | [3] |
| Molecular Weight | 248.27 g/mol | [3] |
| Melting Point | 235.85 °C (509 K) | [3] |
| Boiling Point | Not experimentally determined. Predicted values suggest a high boiling point consistent with its molecular weight and aromatic nature. | N/A |
| Appearance | White flakes | [3] |
Solubility and Acidity
The acidity of the carboxylic acid group, quantified by its pKa, is a key determinant of its ionization state at physiological pH. An experimental pKa value for 4-(naphthalen-1-yl)benzoic acid is not available in the reviewed literature. However, it is expected to be a weak acid, similar to benzoic acid (pKa ≈ 4.2).[6][7] The electron-withdrawing nature of the naphthalene ring may slightly increase its acidity compared to benzoic acid.
Spectroscopic Profile
Spectroscopic analysis is essential for the unequivocal identification and characterization of 4-(naphthalen-1-yl)benzoic acid. While experimental spectra for this specific compound are not widely published, a predictive analysis based on the well-understood spectral characteristics of its constituent functional groups can be provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons of the naphthalene and benzene rings. A downfield singlet, often broad, corresponding to the carboxylic acid proton (δ > 10 ppm) should also be present. The integration of these signals would correspond to the number of protons in each environment. For comparison, the aromatic protons of benzoic acid appear in the δ 7.5-8.1 ppm range, and the carboxylic acid proton is typically found around δ 12-13 ppm.[8][9]
-
¹³C NMR: The carbon NMR spectrum will display a number of signals corresponding to the 17 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate significantly downfield (δ > 170 ppm). The quaternary carbons and the protonated carbons of the aromatic rings will appear in the typical aromatic region (δ 120-150 ppm). For reference, the carbonyl carbon of benzoic acid appears at approximately δ 172.6 ppm, and the aromatic carbons resonate between δ 128.5 and 133.9 ppm.[10][11]
Infrared (IR) Spectroscopy
The IR spectrum of 4-(naphthalen-1-yl)benzoic acid will be characterized by the vibrational modes of its functional groups. Key expected absorptions include:
-
O-H Stretch: A broad absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[12][13]
-
C=O Stretch: A strong, sharp absorption band around 1700-1680 cm⁻¹ for the carbonyl group of the aromatic carboxylic acid.[12]
-
C=C Stretch: Aromatic ring C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.[12]
-
C-O Stretch and O-H Bend: These vibrations are expected in the fingerprint region, typically around 1320-1210 cm⁻¹ and 960-900 cm⁻¹, respectively.[12]
Mass Spectrometry (MS)
In a mass spectrum, 4-(naphthalen-1-yl)benzoic acid would be expected to show a molecular ion peak ([M]⁺) at an m/z corresponding to its molecular weight (248.27). Common fragmentation patterns for benzoic acid derivatives include the loss of •OH (M-17) and •COOH (M-45).[6][14][15] The fragmentation of the naphthalene ring would also contribute to the overall spectrum.
Synthesis of 4-(Naphthalen-1-yl)benzoic Acid: A Validated Protocol
The synthesis of 4-(naphthalen-1-yl)benzoic acid is reliably achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering a versatile and high-yielding route to biaryl compounds.
Reaction Scheme
Caption: Suzuki-Miyaura coupling for 4-(naphthalen-1-yl)benzoic acid synthesis.
Step-by-Step Experimental Protocol
This protocol is adapted from a validated crystallographic study and provides a reliable method for the synthesis of 4-(naphthalen-1-yl)benzoic acid.[3]
Materials:
-
1-Bromonaphthalene
-
4-Carboxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethyl acetate
-
0.1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ether
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 1-bromonaphthalene (5 mmol, 1.0 eq) and 4-carboxyphenylboronic acid (8 mmol, 1.6 eq) in 20 mL of deionized water.
-
Catalyst Addition: To this solution, add palladium(II) acetate (2 mol%).
-
Base Addition: Prepare a solution of potassium carbonate (20 mmol, 4.0 eq) in 20 mL of deionized water and add it to the reaction mixture.
-
Reaction Conditions: Heat the resulting mixture to 95°C with constant stirring for 6 hours.
-
Workup - Acidification and Extraction: Allow the reaction mixture to cool to room temperature. Acidify the solution to a pH of less than 5 using 0.1 M HCl. Extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Wash the organic layer with 0.1 M HCl. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Evaporate the ethyl acetate under reduced pressure.
-
Purification: Wash the resulting precipitate with ether to yield the final product as white flakes. A reported yield for this procedure is 59% with a purity of 99.9%.[3]
Causality Behind Experimental Choices:
-
Palladium(II) Acetate as Catalyst: Pd(OAc)₂ is a common and effective palladium source for Suzuki-Miyaura couplings. In the reaction mixture, it is reduced in situ to the active Pd(0) catalyst.
-
Potassium Carbonate as Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid. Potassium carbonate is an effective and economical choice for this purpose.
-
Water as Solvent: The use of water as a solvent makes this a greener and safer alternative to many organic solvents typically used in cross-coupling reactions.
-
Acidification: Acidification of the reaction mixture after completion protonates the carboxylate salt of the product, causing it to precipitate out of the aqueous solution, facilitating its extraction into an organic solvent.
Applications in Drug Development
The unique structural combination of a naphthalene ring and a benzoic acid moiety in 4-(naphthalen-1-yl)benzoic acid makes it a valuable scaffold in drug discovery.
-
Enzyme Inhibition: The carboxylic acid group can act as a key interaction point with the active sites of various enzymes, forming hydrogen bonds or salt bridges. The naphthalene moiety can provide additional hydrophobic interactions, enhancing binding affinity and selectivity. Derivatives of benzoic acid are known to act as enzyme inhibitors.[16][17][18]
-
Receptor Agonism/Antagonism: The rigid, aromatic structure can mimic endogenous ligands and interact with nuclear receptors. For instance, bexarotene, a retinoid X receptor (RXR) agonist, features a tetrahydronaphthalene core linked to a benzoic acid derivative, highlighting the potential of this scaffold in targeting such receptors.[19][20][21]
-
Antimicrobial and Anticancer Potential: Naphthalene derivatives have been extensively studied for their wide range of biological activities, including antimicrobial and anticancer properties. The incorporation of a benzoic acid moiety can modulate these activities and improve the pharmacokinetic properties of potential drug candidates.
Conclusion
4-(Naphthalen-1-yl)benzoic acid is a molecule with significant potential, underpinned by its distinct physicochemical properties and versatile synthetic accessibility. While a complete experimental dataset for all its properties is not yet publicly available, the existing data, coupled with predictive insights and a robust synthetic protocol, provide a solid foundation for its further exploration in medicinal chemistry and materials science. This guide serves as a valuable resource for researchers aiming to harness the unique characteristics of this promising chemical entity.
References
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ChemSynthesis. (2025, May 20). 4-naphthalen-1-yloxy-benzoic acid. Retrieved from [Link]
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Lima, C. F. R. A. C., Gomes, L. R., Santos, L. M. N. B. F., & Low, J. N. (2009). 4-(1-Naphthyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2766. Retrieved from [Link]
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PubMed. (n.d.). 4-(1-Naphth-yl)benzoic acid. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... Retrieved from [Link]
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Jurutka, P. W., Kaneko, I., Yang, J., Bhogal, J. S., Swierski, J. C., Tabacaru, C. R., ... & Wagner, C. E. (2013). Modeling, synthesis, and biological evaluation of potential retinoid X receptor (RXR) selective agonists: novel analogues of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (bexarotene) and (E)-3-(3-(1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalen-7-yl)-4-hydroxyphenyl)acrylic acid (CD3254). Journal of medicinal chemistry, 56(21), 8432–8454. Retrieved from [Link]
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Lima, C. F. R. A. C., Gomes, L. R., Santos, L. M. N. B. F., & Low, J. N. (2009). 4-(1-Naphthyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2766. Retrieved from [Link]
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ResearchGate. (2025, August 6). Investigations on Synthesized Azo Compound, [4-((4-Hydroxynaphthalen-1-yl) Diazenyl) Benzoic Acid] (p-ABAαN), as an Acid-Base Indicator. Retrieved from [Link]
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Heck, M. C., Wagner, C. E., Shahani, P. H., MacNeill, M., Grozic, A., Darwaiz, T., ... & Jurutka, P. W. (2016). Modeling, Synthesis, and Biological Evaluation of Potential Retinoid X Receptor (RXR)-Selective Agonists: Analogues of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(5,5,8,8-tetrahydronaphthalen-2-yl)amino)nicotinic Acid (NEt-TMN). Journal of medicinal chemistry, 59(19), 8924–8940. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Retrieved from [Link]
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El-Helby, A. G., Sakr, H., Ayyad, R. R., Mahdy, H. A., Khalifa, M. M., & Belal, A. (2020). Design, synthesis, molecular modeling, and biological evaluation of some novel 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-(substituted) phenyl) acetamide derivatives for biological evaluation as anticonvulsant agents. Bulletin of Faculty of Pharmacy, Cairo University, 51(1), 101-111. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectra of products and fragments from naphthalene formed in... Retrieved from [Link]
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Zhang, Y., Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., Zhang, Y., ... & Sun, J. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 10(12), 2007–2015. Retrieved from [Link]
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FDS Pharmacy. (n.d.). To Determine The Melting Point of Organic Compounds Like Naphthalene and Benzoic Acid. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]
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ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]
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Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 (M= Ni, Cd, Co, Mn) Hofmann-Type Complexes. Zeitschrift für Naturforschung A, 60(4-5), 285-288. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2024, December 28). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Retrieved from [Link]
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Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
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Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-342. Retrieved from [Link]
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ResearchGate. (2025, November 26). (PDF) Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]
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PubMed. (n.d.). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Retrieved from [Link]
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Sundaraganesan, N., Ilakiamani, S., Saleem, H., & Wojciechowski, P. (2012). FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 90, 165-174. Retrieved from [Link]
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ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
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PubMed Central (PMC). (2025, April 7). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]
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Sciencemadness Wiki. (2024, March 5). Benzoic acid. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 4-(Naphthalen-1-yl)benzoic acid in Organic Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Naphthalen-1-yl)benzoic acid, a molecule of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical prediction and practical, field-proven experimental protocols. We will delve into the structural rationale for its solubility behavior and provide detailed methodologies for its empirical determination.
Understanding the Molecular Architecture: A Predictive Approach to Solubility
The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. 4-(Naphthalen-1-yl)benzoic acid (C₁₇H₁₂O₂) possesses a unique bifunctional nature, incorporating both a large, nonpolar polycyclic aromatic hydrocarbon (naphthalene) and a polar, hydrogen-bonding capable carboxylic acid group attached to a benzene ring.[1] This structure suggests a nuanced solubility profile.
-
The Influence of the Naphthalene and Benzene Moieties: The extensive, nonpolar surface area of the naphthalene and benzene rings will dominate the molecule's character, predicting poor solubility in polar solvents like water. These aromatic systems will, however, favor interactions with nonpolar and moderately polar organic solvents through van der Waals forces and π-π stacking. Naphthalene itself is known to be soluble in solvents such as alcohols, ethers, benzene, and chloroform.[2]
-
The Role of the Carboxylic Acid Group: The carboxylic acid functional group introduces polarity and the capacity for hydrogen bonding. This group will enhance solubility in polar organic solvents that can act as hydrogen bond donors or acceptors, such as alcohols (e.g., methanol, ethanol) and ketones (e.g., acetone). Benzoic acid, the simpler aromatic carboxylic acid, is sparingly soluble in water but demonstrates good solubility in organic solvents like ethanol, methanol, acetone, and benzene.[3][4]
Predicted Solubility Profile: Based on this structural analysis, 4-(Naphthalen-1-yl)benzoic acid is expected to exhibit low solubility in water and nonpolar aliphatic hydrocarbons (e.g., hexane). Its solubility is predicted to be significantly higher in polar aprotic solvents (e.g., acetone, ethyl acetate), polar protic solvents (e.g., ethanol, methanol), and aromatic hydrocarbons (e.g., toluene), where a combination of dispersion forces, dipole-dipole interactions, and hydrogen bonding can be maximized.
Quantitative Determination of Solubility: The Shake-Flask Method
To empirically determine the solubility of 4-(Naphthalen-1-yl)benzoic acid, the equilibrium shake-flask method is the gold standard, providing reliable and reproducible data. The following protocol is a self-validating system designed to ensure the attainment of thermodynamic equilibrium.
Experimental Workflow
The overall workflow for determining the equilibrium solubility is depicted below. This process ensures that a saturated solution is prepared, and the concentration of the dissolved solute is accurately measured.
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of crystalline 4-(Naphthalen-1-yl)benzoic acid to a series of glass vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
-
Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration of the dissolved solid is no longer increasing.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a chemically resistant 0.45 µm syringe filter (e.g., PTFE) to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.
-
Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
-
Quantification of Solute Concentration:
-
The concentration of 4-(Naphthalen-1-yl)benzoic acid in the diluted filtrate can be determined using either UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Analytical Methodologies for Concentration Determination
The choice of analytical technique depends on the available instrumentation and the required sensitivity and selectivity.
UV-Vis Spectrophotometry
This method is rapid and straightforward, leveraging the strong UV absorbance of the aromatic rings in 4-(Naphthalen-1-yl)benzoic acid.
Protocol:
-
Determination of λmax:
-
Prepare a dilute solution of 4-(Naphthalen-1-yl)benzoic acid in the solvent of interest.
-
Scan the UV spectrum of the solution from approximately 200 nm to 400 nm to identify the wavelength of maximum absorbance (λmax). Based on the structures of benzoic acid (λmax ≈ 230 nm and 274 nm) and naphthalene (λmax ≈ 220 nm), a prominent peak is expected in the 220-280 nm range.[2][5]
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of 4-(Naphthalen-1-yl)benzoic acid of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. A linear relationship should be observed, in accordance with the Beer-Lambert law.
-
-
Sample Analysis:
-
Measure the absorbance of the diluted filtrate from the solubility experiment at the same λmax.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
High-Performance Liquid Chromatography (HPLC)
HPLC offers higher specificity and is particularly useful when dealing with complex matrices or for orthogonal validation of the UV-Vis method. A reverse-phase HPLC method is generally suitable for aromatic carboxylic acids.
Illustrative HPLC Method:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a robust starting point for retaining the nonpolar analyte.
-
Mobile Phase: A gradient elution is often effective. A typical starting point would be a mixture of an aqueous phase (e.g., water with 0.1% formic or acetic acid to suppress the ionization of the carboxylic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Gradient: A linear gradient from a lower to a higher percentage of the organic phase will elute the compound. For example, starting with 40% acetonitrile and increasing to 90% over 10-15 minutes.
-
Detection: UV detection at the λmax determined previously (e.g., in the 230-280 nm range) is suitable.
-
Quantification: As with UV-Vis, a calibration curve is constructed by injecting standard solutions of known concentrations and plotting the peak area against concentration.
Data Presentation and Interpretation
The determined solubility values should be tabulated for easy comparison across different solvents and temperatures.
Table 1: Hypothetical Solubility Data for 4-(Naphthalen-1-yl)benzoic acid at 25 °C
| Solvent | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Water | Very Low | To be determined |
| Hexane | Very Low | To be determined |
| Toluene | High | To be determined |
| Methanol | High | To be determined |
| Ethanol | High | To be determined |
| Acetone | High | To be determined |
| Ethyl Acetate | High | To be determined |
Conclusion
This technical guide provides a robust framework for understanding and experimentally determining the solubility of 4-(Naphthalen-1-yl)benzoic acid in organic solvents. By combining a predictive approach based on molecular structure with a rigorous experimental protocol, researchers can obtain accurate and reliable solubility data. This information is critical for a wide range of applications, from designing effective crystallization processes to formulating drug delivery systems. The self-validating nature of the described shake-flask method, coupled with precise analytical quantification, ensures the integrity of the generated data, empowering informed decisions in research and development.
References
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Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. eScholarship, University of California. [Link]
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Axion Labs. (2023, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works [Video]. YouTube. [Link]
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Pehourcq, F., & Jarry, C. (2002). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Journal of Chromatography B, 772(2), 323-328. [Link]
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Al-Othman, Z. A., Ali, I., & Sun, P. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. International journal of molecular sciences, 15(12), 22359–22370. [Link]
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HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
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Prahl, S. (2017, June 2). Naphthalene. Oregon Medical Laser Center. Retrieved from [Link]
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Lima, C. F. R. A. C., Gomes, L. R., Santos, L. M. N. B. F., & Low, J. N. (2009). 4-(1-Naphthyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3037. [Link]
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Nakashima, K., & Yamauchi, S. (2000). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Health Science, 46(5), 323-334. [Link]
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Filo. (n.d.). The λmax values of naphthalene, anthracene, and tetracene are... Retrieved from [Link]
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Galić, N., Perić, M., & Sovića, I. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Monatshefte für Chemie-Chemical Monthly, 152(6), 669-679. [Link]
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Zarad, S. I., Nimkar, N. R., Desai, K. R., & Suraliwala, M. (2014). Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. ResearchGate. [Link]
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An In-depth Technical Guide to the Physicochemical Characterization of 4-(Naphthalen-1-yl)benzoic acid: Melting and Boiling Point Determination
This technical guide provides a comprehensive overview of the core physicochemical properties—specifically the melting and boiling points—of 4-(Naphthalen-1-yl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for the precise determination of these crucial parameters. We will explore not just the "how" but the "why" behind the experimental choices, ensuring a deep, actionable understanding of the science involved.
Introduction: The Significance of Physical Constants in Drug Development
In the landscape of pharmaceutical sciences, the melting and boiling points of an active pharmaceutical ingredient (API) are fundamental physical constants. These are not merely numbers but critical indicators of purity, identity, and the stability of a compound. A sharp, well-defined melting point range is often the first hallmark of a pure crystalline substance, while any deviation can signify the presence of impurities.[1] These parameters profoundly influence downstream processes, including formulation, storage, and bioavailability.
4-(Naphthalen-1-yl)benzoic acid, with its rigid bicyclic naphthalene moiety coupled to a benzoic acid group, presents an interesting case study. Its structural characteristics—a significant molecular weight and the capacity for strong intermolecular hydrogen bonding via the carboxylic acid group—suggest a high melting point and potential thermal instability, which are critical considerations for its development as a therapeutic agent.
Physicochemical Properties of 4-(Naphthalen-1-yl)benzoic acid
A thorough understanding of a compound begins with its key physical data. These values are the foundation upon which further research and development are built.
Molecular and Structural Information
-
Molecular Formula: C₁₇H₁₂O₂
-
Molecular Weight: 248.28 g/mol
-
Structure: The molecule consists of a naphthalene ring system linked to a benzoic acid moiety. The dihedral angle between the benzene and naphthalene ring systems is approximately 49.09°.[2] In its solid state, molecules of 4-(Naphthalen-1-yl)benzoic acid form centrosymmetric dimers through intermolecular O-H···O hydrogen bonds between their carboxylic acid groups.[2][3]
Melting and Boiling Points
The thermal transition points are critical for handling and processing the compound.
| Property | Value | Notes |
| Melting Point | 236 °C (509 K)[3] | This is an experimentally determined value from crystallographic analysis. A sharp melting point is indicative of high purity for a crystalline solid. |
| Boiling Point | Not available (likely decomposes) | Due to its high molecular weight and strong intermolecular forces, it is highly probable that 4-(Naphthalen-1-yl)benzoic acid will decompose at temperatures below its theoretical boiling point at atmospheric pressure. This is a common characteristic of complex organic molecules. |
The Science Behind Phase Transitions: A Deeper Look
The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a disordered liquid state. This requires sufficient energy to overcome the intermolecular forces holding the crystal lattice together.[3] For 4-(Naphthalen-1-yl)benzoic acid, these forces are substantial, primarily due to:
-
Hydrogen Bonding: The carboxylic acid groups form strong hydrogen-bonded dimers, significantly increasing the energy required to break the crystal lattice.[2]
-
Van der Waals Forces: The large, planar naphthalene and benzene rings allow for significant surface area contact, leading to strong van der Waals interactions.
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[4] This transition requires even more energy to overcome intermolecular forces completely, allowing molecules to escape into the gaseous phase. For compounds like 4-(Naphthalen-1-yl)benzoic acid, the energy required to reach the boiling point is often so high that it surpasses the energy needed to break covalent bonds within the molecule itself, leading to thermal decomposition.
Experimental Determination of the Melting Point
The determination of a melting point is a cornerstone of compound characterization. The following protocol outlines a robust method for obtaining a precise and accurate value.
Principle of Capillary Melting Point Determination
This technique involves heating a small, powdered sample in a capillary tube within a calibrated apparatus. The melting range is observed as the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[1] A narrow melting range (typically 0.5-1.0 °C) is indicative of a pure compound.[1]
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Ensure the sample of 4-(Naphthalen-1-yl)benzoic acid is completely dry, as moisture can depress the melting point.
-
Finely powder a small amount of the sample on a clean, dry surface. This ensures uniform heating.
-
-
Capillary Tube Loading:
-
Take a capillary tube sealed at one end.
-
Press the open end of the tube into the powdered sample. A small amount of solid will enter the tube.
-
To pack the sample at the bottom of the tube, gently tap the sealed end on a hard surface or drop the tube through a long glass tube.
-
The final packed sample height should be between 2-3 mm for optimal results. An excessive amount of sample can lead to a broadened melting range.
-
-
Measurement using a Digital Melting Point Apparatus:
-
Place the loaded capillary tube into the heating block of the apparatus.
-
Set a rapid heating rate (e.g., 10-20 °C/minute) to determine an approximate melting point. For 4-(Naphthalen-1-yl)benzoic acid, this would be in the vicinity of 236 °C.
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Prepare a new sample and set a slow heating rate of 1-2 °C per minute. This slow rate is crucial for ensuring thermal equilibrium between the sample, thermometer, and heating block, which is essential for an accurate measurement.
-
Record the temperature (T₁) at which the first sign of melting (the appearance of a liquid droplet) is observed.
-
Record the temperature (T₂) at which the last solid crystal liquefies.
-
The melting point is reported as the range T₁ - T₂.
-
Self-Validating System and Trustworthiness
-
Calibration: The accuracy of the measurement is contingent on the calibration of the melting point apparatus. Regularly calibrate the instrument using certified reference standards with known melting points (e.g., benzoic acid, 122.4 °C).[5]
-
Repeatability: Always perform the measurement in triplicate to ensure the results are reproducible. Consistent results across multiple measurements build confidence in the obtained value.
-
Mixed Melting Point: To confirm the identity of the synthesized compound, a mixed melting point determination can be performed. Mix the sample with an authentic standard of 4-(Naphthalen-1-yl)benzoic acid. If the melting point of the mixture is sharp and identical to the individual components, the identity is confirmed. If the melting point is depressed and broadened, the synthesized compound is likely impure or a different substance.
Experimental Workflow Diagram
Caption: Workflow for Boiling Point Determination via Thiele Tube.
Conclusion
The physicochemical characterization of 4-(Naphthalen-1-yl)benzoic acid reveals it to be a high-melting point solid (236 °C), a property consistent with its molecular structure and strong intermolecular hydrogen bonding. The absence of a reported boiling point strongly suggests thermal decomposition at elevated temperatures, a critical factor for consideration in any high-temperature manufacturing or formulation processes. The methodologies detailed herein provide a robust framework for the precise and reliable determination of these fundamental properties, ensuring the scientific integrity required for advanced drug development and research applications.
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ChemSynthesis. (n.d.). 4-naphthalen-1-yloxy-benzoic acid. Retrieved from [Link]
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Lima, C. F. R. A. C., Gomes, L. R., Santos, L. M. N. B. F., & Low, J. N. (2009). 4-(1-Naphth-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3037. Available at: [Link]
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University of Missouri. (n.d.). Experiment (1) determination of melting points. Retrieved from [Link]
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BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]
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University of Missouri. (n.d.). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. Retrieved from [Link]
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Course Hero. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
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PubChem. (n.d.). Benzoic acid. Retrieved from [Link]
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A Technical Guide to the Spectral Analysis of 4-(Naphthalen-1-yl)benzoic Acid
This in-depth technical guide provides a comprehensive analysis of the spectral data for 4-(naphthalen-1-yl)benzoic acid, a molecule of interest in materials science and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The guide emphasizes the synergy between data and interpretation, providing not just the spectral features but also the scientific rationale behind their analysis, grounded in established principles and data from analogous structures.
Molecular Structure and Spectroscopic Overview
4-(Naphthalen-1-yl)benzoic acid (C₁₇H₁₂O₂) is an aromatic carboxylic acid featuring a benzoic acid moiety substituted with a naphthalene ring at the 4-position. The structural rigidity and extended π-system of this molecule give rise to distinct spectral features that are invaluable for its identification and characterization. In the solid state, molecules of 4-(naphthalen-1-yl)benzoic acid are known to form centrosymmetric dimers through intermolecular O-H⋯O hydrogen bonds between the carboxylic acid groups.[1][2] The dihedral angle between the benzene and naphthalene ring systems is approximately 49.09°.[1][2]
A comprehensive spectroscopic analysis is crucial to confirm the molecular structure and purity of 4-(naphthalen-1-yl)benzoic acid. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectra, providing both the data and the underlying principles for their interpretation.
Molecular Structure of 4-(Naphthalen-1-yl)benzoic acid
Caption: Molecular structure of 4-(naphthalen-1-yl)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-(naphthalen-1-yl)benzoic acid, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Experimental Protocol for NMR Analysis
Sample Preparation:
-
Weigh approximately 10-20 mg of 4-(naphthalen-1-yl)benzoic acid.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
The solution should be sonicated briefly if necessary to ensure complete dissolution.
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Solvent: DMSO-d₆.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Temperature: 298 K.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of 4-(naphthalen-1-yl)benzoic acid is expected to show a complex pattern of signals in the aromatic region, along with a characteristic downfield signal for the carboxylic acid proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | broad singlet | 1H | Carboxylic acid (-COOH) |
| ~8.2-7.4 | multiplet | 11H | Aromatic protons (naphthalene and benzene rings) |
Interpretation:
-
Carboxylic Acid Proton (~13.0 ppm): The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm.[3] Its broadness is a result of hydrogen bonding and chemical exchange with any residual water in the solvent.
-
Aromatic Protons (~8.2-7.4 ppm): The 11 aromatic protons on the naphthalene and benzene rings will produce a complex series of overlapping multiplets. The protons on the naphthalene ring will exhibit their own characteristic splitting patterns, as will the two sets of chemically non-equivalent protons on the 1,4-disubstituted benzene ring. Due to the anisotropic effect of the adjacent aromatic ring, some of these protons will be shifted further downfield.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~167 | Carboxylic acid carbonyl (C=O) |
| ~145-120 | Aromatic carbons (C and CH) |
Interpretation:
-
Carbonyl Carbon (~167 ppm): The carbon of the carboxylic acid group is significantly deshielded by the two oxygen atoms and is expected to resonate at a chemical shift of around 167 ppm.[4]
-
Aromatic Carbons (~145-120 ppm): The 16 aromatic carbons (including the quaternary carbons) will appear in the typical aromatic region. The carbon atom of the benzene ring attached to the carboxylic acid group and the one attached to the naphthalene ring will be downfield shifted compared to the other benzene ring carbons. Similarly, the carbons of the naphthalene ring will show distinct chemical shifts based on their electronic environment.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Experimental Protocol for IR Analysis
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid 4-(naphthalen-1-yl)benzoic acid sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumentation and Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
IR Spectral Data and Interpretation
The IR spectrum of 4-(naphthalen-1-yl)benzoic acid will be dominated by absorptions from the carboxylic acid and aromatic functionalities.
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 3300-2500 | O-H stretch | Very broad, strong |
| ~3100-3000 | Aromatic C-H stretch | Sharp, medium |
| ~1700-1680 | C=O stretch | Strong, sharp |
| ~1600, ~1450 | Aromatic C=C stretch | Medium to strong |
| ~1300 | C-O stretch and O-H bend | Medium |
| ~900-650 | Aromatic C-H out-of-plane bend | Strong |
Interpretation:
-
O-H Stretch (3300-2500 cm⁻¹): A very broad and strong absorption in this region is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[5] This broadness is a hallmark of carboxylic acids.[5]
-
Aromatic C-H Stretch (~3100-3000 cm⁻¹): Sharp peaks just above 3000 cm⁻¹ are indicative of C-H stretching vibrations on the aromatic rings.
-
C=O Stretch (~1700-1680 cm⁻¹): A strong, sharp absorption in this range is due to the carbonyl (C=O) stretching of the carboxylic acid. Conjugation with the aromatic ring slightly lowers this frequency.
-
Aromatic C=C Stretch (~1600, ~1450 cm⁻¹): Absorptions in this region are characteristic of the carbon-carbon stretching vibrations within the aromatic rings.
-
C-O Stretch and O-H Bend (~1300 cm⁻¹): A medium intensity band in this region is typically associated with the C-O stretching vibration coupled with the O-H in-plane bending.
-
Aromatic C-H Out-of-Plane Bend (~900-650 cm⁻¹): The pattern of strong absorptions in this "fingerprint" region can provide information about the substitution pattern of the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
Experimental Protocol for MS Analysis
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of 4-(naphthalen-1-yl)benzoic acid in a suitable solvent such as methanol or acetonitrile.
-
Introduce the solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Instrumentation and Parameters:
-
Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), in both positive and negative ion modes.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.
-
Mass Range: m/z 50-500.
Mass Spectral Data and Interpretation
The molecular weight of 4-(naphthalen-1-yl)benzoic acid is approximately 248.28 g/mol .[1] High-resolution mass spectrometry will provide a highly accurate mass measurement.
Predicted High-Resolution Mass Spectrometry Data [6]
| Adduct | Predicted m/z |
| [M+H]⁺ | 249.09100 |
| [M+Na]⁺ | 271.07294 |
| [M-H]⁻ | 247.07644 |
Interpretation of Fragmentation:
In a typical electron ionization (EI) mass spectrum, aromatic carboxylic acids exhibit characteristic fragmentation patterns.[7]
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z = 248 due to the stability of the aromatic system.
-
Loss of -OH (M-17): A significant fragment at m/z = 231 would correspond to the loss of a hydroxyl radical.
-
Loss of -COOH (M-45): A fragment at m/z = 203 would result from the loss of the entire carboxyl group.
-
Naphthalene Cation: A fragment corresponding to the naphthalene moiety may also be observed.
Fragmentation Workflow
Caption: Key fragmentation pathways for 4-(naphthalen-1-yl)benzoic acid in MS.
Conclusion
The comprehensive spectral analysis of 4-(naphthalen-1-yl)benzoic acid through NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key carboxylic acid and aromatic functional groups, and mass spectrometry verifies the molecular weight and provides insight into its fragmentation. This guide serves as a foundational resource for scientists working with this compound, enabling its unambiguous identification and quality control in research and development settings.
References
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RSC Publishing. (2025, March 19). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. Retrieved from [Link]
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NIH. (n.d.). 4-(1-Naphthyl)benzoic acid. PMC. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). 4-naphthalen-1-yloxy-benzoic acid. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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MDPI. (n.d.). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Naphthalene benzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). 4-(1-Naphthyl)benzoic acid | Request PDF. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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PubChemLite. (n.d.). 4-(naphthalen-1-yl)benzoic acid (C17H12O2). Retrieved from [Link]
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PubMed. (n.d.). 4-(1-Naphth-yl)benzoic acid. Retrieved from [Link]
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Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid. Retrieved from [Link]
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YouTube. (2021, February 3). February 3, 2021. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl). Retrieved from [Link]
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-
Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]
-
MDPI. (n.d.). X-ray Structure Determination of Naphthalen-2-yl 1-(Benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of products and fragments from naphthalene formed in.... Retrieved from [Link]
-
Zeitschrift für Naturforschung. (n.d.). FT-IR Spectroscopic Study of M(Benzoic Acid). Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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The Multifaceted Biological Activities of 4-(Naphthalen-1-yl)benzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can interact with multiple, distinct biological targets – is a cornerstone of efficient drug discovery. The 4-(naphthalen-1-yl)benzoic acid core represents one such scaffold, offering a versatile platform for the development of novel therapeutics across a spectrum of diseases. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of 4-(naphthalen-1-yl)benzoic acid derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The unique structural feature of this class of compounds, the fusion of a naphthalene ring to a benzoic acid moiety, provides a rich canvas for chemical modification. This allows for the fine-tuning of physicochemical properties and biological activities, leading to the discovery of potent anticancer, antimicrobial, and anti-inflammatory agents. This guide will illuminate the path from rational design and synthesis to the elucidation of complex biological mechanisms, empowering researchers to unlock the full therapeutic potential of these promising molecules.
I. Synthetic Strategies: Building the Core and Its Analogs
The synthesis of 4-(naphthalen-1-yl)benzoic acid and its derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and widely used method.[1][2] This reaction allows for the efficient formation of the crucial carbon-carbon bond between the naphthalene and benzene rings.
Experimental Protocol: Synthesis of 4-(Naphthalen-1-yl)benzoic Acid via Suzuki-Miyaura Coupling
This protocol outlines the general procedure for the synthesis of the core scaffold.
Step 1: Oxidative Addition
-
To a reaction vessel, add 1-bromonaphthalene (1.0 equivalent), 4-carboxyphenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically an aqueous solution of sodium carbonate (2 M, 2.0 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene and ethanol.
Step 2: Transmetalation
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature of 80-100 °C with vigorous stirring. The base facilitates the transfer of the phenylboronic acid group to the palladium catalyst.[2]
Step 3: Reductive Elimination
-
Maintain the reaction at the elevated temperature for a period of 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
Step 4: Work-up and Purification
-
Acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
Collect the solid by vacuum filtration and wash with water to remove inorganic salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to yield pure 4-(naphthalen-1-yl)benzoic acid.
Workflow for Synthesis of 4-(Naphthalen-1-yl)benzoic Acid
Caption: General workflow for the synthesis of 4-(naphthalen-1-yl)benzoic acid.
II. Anticancer Activity: Targeting the Engines of Malignancy
Derivatives of 4-(naphthalen-1-yl)benzoic acid have demonstrated significant potential as anticancer agents, with activities observed against a range of cancer cell lines.[3] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization and the modulation of nuclear hormone receptor activity.
Mechanism of Action: Tubulin Polymerization Inhibition
A key strategy in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for cell division. Certain 4-(naphthalen-1-yl)benzoic acid derivatives function as tubulin polymerization inhibitors, binding to tubulin and preventing the formation of microtubules.[4] This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[5]
Caption: Mechanism of anticancer activity via tubulin polymerization inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Step 1: Cell Seeding
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
Step 2: Compound Treatment
-
Prepare serial dilutions of the 4-(naphthalen-1-yl)benzoic acid derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
Step 3: MTT Addition and Incubation
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Step 4: Solubilization and Absorbance Reading
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Step 5: Data Analysis
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | Human cervical cancer | 17.84 | [3] |
| Naphthalene-substituted triazole spirodienone 6a | MDA-MB-231 (Breast) | 0.03 | [2] |
| Naphthalene-substituted triazole spirodienone 6a | HeLa (Cervical) | 0.07 | [2] |
| Naphthalene-substituted triazole spirodienone 6a | A549 (Lung) | 0.08 | [2] |
| 3-(naphthalen-1-yl)-4,5-dihydropyrazole 9g | MDA-MB-231 (Breast) | 0.62 | [6] |
| 3-(naphthalen-1-yl)-4,5-dihydropyrazole 9k | MDA-MB-231 (Breast) | 1.14 | [6] |
III. Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Derivatives of 4-(naphthalen-1-yl)benzoic acid have shown promising activity against a range of bacteria, including drug-resistant strains.[4]
Mechanism of Action: Disruption of Bacterial Cell Membranes
One of the proposed mechanisms of antimicrobial action for these compounds is the disruption of the bacterial cell membrane. The lipophilic naphthalene moiety can intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step 1: Preparation of Inoculum
-
Culture the bacterial strain overnight in a suitable broth medium.
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
Step 2: Serial Dilution of Compounds
-
Prepare a series of twofold dilutions of the 4-(naphthalen-1-yl)benzoic acid derivatives in a 96-well microtiter plate.
Step 3: Inoculation and Incubation
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
Step 4: Determination of MIC
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Naphthyl-substituted pyrazole-derived hydrazone | Staphylococcus aureus (drug-resistant) | 0.78 | [4] |
| Naphthyl-substituted pyrazole-derived hydrazone | Acinetobacter baumannii (drug-resistant) | 1.56 | [4] |
| Amoxicillin-p-nitrobenzoic acid hybrid | Methicillin-resistant S. aureus (MRSA) | 64 | [7] |
| Nitro-substituted tetraphenylethylene benzoic acid derivative | Staphylococcus aureus | 0.04 | [5] |
IV. Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key driver of many diseases. Certain 4-(naphthalen-1-yl)benzoic acid derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[8][9]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[10][11] Some 4-(naphthalen-1-yl)benzoic acid derivatives can inhibit the activation of NF-κB, thereby downregulating the production of these inflammatory mediators.[8]
Caption: Inhibition of the NF-κB pathway by 4-(naphthalen-1-yl)benzoic acid derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.
Step 1: Animal Acclimatization and Grouping
-
Acclimatize rodents (e.g., Wistar rats) for at least one week under standard laboratory conditions.
-
Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the 4-(naphthalen-1-yl)benzoic acid derivative.
Step 2: Compound Administration
-
Administer the test compounds and the standard drug orally or intraperitoneally.
-
The control group receives the vehicle only.
Step 3: Induction of Edema
-
After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
Step 4: Measurement of Paw Volume
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
Step 5: Data Analysis
-
Calculate the percentage of edema inhibition for each group compared to the control group.[12]
| Derivative | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) | Reference |
| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid | 25 | 1 | 48.9 | [13] |
| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid | 125 | 3 | 63.1 | [13] |
| Aqueous extract of Mangifera indica | 200 | 4 | 44.8 | [14] |
| Aqueous extract of Mangifera indica | 400 | 4 | 53.0 | [14] |
V. Retinoid X Receptor (RXR) Agonism: A Nuanced Approach to Cancer Therapy
Retinoid X receptors (RXRs) are nuclear receptors that play a crucial role in regulating gene expression related to cell growth, differentiation, and apoptosis.[15] Certain 4-(naphthalen-1-yl)benzoic acid derivatives have been identified as selective RXR agonists, offering a targeted approach to cancer therapy.[16]
Mechanism of Action: RXR-Mediated Gene Transcription
As RXR agonists, these compounds bind to and activate RXRs. Activated RXRs form heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs) or peroxisome proliferator-activated receptors (PPARs).[17] These heterodimers then bind to specific DNA sequences known as response elements in the promoter regions of target genes, leading to the transcription of genes that can induce apoptosis in cancer cells.[18]
Caption: Mechanism of action of 4-(naphthalen-1-yl)benzoic acid derivatives as RXR agonists.
VI. Conclusion and Future Directions
The 4-(naphthalen-1-yl)benzoic acid scaffold has proven to be a remarkably versatile platform for the design and discovery of novel therapeutic agents. The derivatives discussed in this guide exhibit a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. The detailed experimental protocols and mechanistic insights provided herein serve as a valuable resource for researchers in the field.
Future research should focus on several key areas. Firstly, the synthesis and evaluation of more extensive libraries of derivatives will be crucial for elucidating detailed structure-activity relationships (SAR) and optimizing potency and selectivity. Secondly, further in-depth mechanistic studies are needed to fully unravel the complex signaling pathways modulated by these compounds. Finally, preclinical and clinical evaluation of the most promising candidates will be essential to translate the therapeutic potential of this privileged scaffold into tangible benefits for patients. The continued exploration of 4-(naphthalen-1-yl)benzoic acid derivatives holds immense promise for the development of next-generation therapies for a range of challenging diseases.
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A Senior Application Scientist's Guide to the Crystal Structure Analysis of 4-(Naphthalen-1-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Structural Significance of Aromatic Carboxylic Acids
In the realms of materials science and pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is paramount. This architecture dictates a compound's macroscopic properties, including solubility, stability, bioavailability, and solid-state reactivity. 4-(Naphthalen-1-yl)benzoic acid (C₁₇H₁₂O₂), a rigid aromatic carboxylic acid, serves as an exemplary model for understanding how non-covalent interactions govern molecular assembly. Its structure is of significant interest due to the interplay between the bulky, electron-rich naphthalene moiety and the hydrogen-bonding capabilities of the carboxylic acid group. A thorough analysis of its crystal structure provides foundational knowledge for designing novel co-crystals, tuning solid-state properties, and understanding molecular recognition phenomena, which is critical in drug design.[1] This guide presents a comprehensive, field-proven methodology for the complete crystal structure analysis of this molecule, from crystal growth to data interpretation and computational validation.
The First Pillar: Obtaining High-Quality Single Crystals
The adage "garbage in, garbage out" is acutely true in crystallography. The entire analysis hinges on the quality of a single crystal. A suitable crystal should be a well-formed polyhedron, optically clear, and typically between 0.05 and 0.5 mm in its largest dimension.[2]
Synthesis of 4-(Naphthalen-1-yl)benzoic Acid
While various synthetic routes exist, a common and reliable method is the Suzuki coupling reaction between 1-bromonaphthalene and 4-carboxyphenylboronic acid. This palladium-catalyzed cross-coupling reaction offers high yields and purity, which is crucial for successful crystallization.
Protocol: Slow Evaporation Crystallization
The choice of solvent is the most critical experimental parameter. It must be a solvent in which the compound has moderate solubility. If solubility is too high, the solution remains unsaturated; if too low, precipitation occurs instead of ordered crystal growth. For 4-(naphthalen-1-yl)benzoic acid, a mixture of polar and non-polar solvents often yields the best results.
Field-Proven Protocol:
-
Dissolution: Dissolve approximately 10-20 mg of purified 4-(naphthalen-1-yl)benzoic acid in a minimal amount (~2-3 mL) of a solvent like dimethylformamide (DMF) or a mixture of DMSO/DMF at room temperature in a small, clean vial.[3] Ensure complete dissolution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a new, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to a shower of microcrystals.
-
Induce Supersaturation: Place the vial in a larger, sealed container containing a more volatile anti-solvent (e.g., methanol or dichloromethane).[3] Alternatively, leave the primary vial lightly capped (e.g., with perforated parafilm) to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Harvesting: Once well-formed, block-like crystals appear, carefully harvest them using a nylon loop, wicking away excess solvent with the edge of a filter paper.
Causality: Slow evaporation maintains a state of slight supersaturation for an extended period, allowing molecules to methodically arrange themselves into a low-energy, highly ordered crystal lattice. Rapid precipitation traps disorder, resulting in poor diffraction quality.
The Core Technique: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive, non-destructive technique for determining the precise arrangement of atoms in a crystalline solid.[4] It provides detailed information on bond lengths, bond angles, and intermolecular interactions.[1][4]
Workflow for SC-XRD Analysis
The process can be visualized as a linear progression from sample mounting to final data interpretation.
Caption: A streamlined workflow for Single-Crystal X-ray Diffraction analysis.
Step-by-Step Experimental and Computational Protocol
-
Crystal Mounting:
-
Select a suitable crystal under a polarizing microscope.
-
Mount it on a cryo-loop (e.g., MiTeGen) using a minimal amount of cryoprotectant oil (e.g., Paratone-N).
-
Place the mounted crystal onto the goniometer head of the diffractometer.[5]
-
-
Data Collection:
-
Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream. This minimizes thermal motion of the atoms, leading to sharper diffraction spots and higher quality data.
-
Perform an initial unit cell determination. The diffractometer software (e.g., Bruker APEX, Rigaku CrysAlisPro) will collect a few frames to identify Bragg reflections and auto-index them to determine the preliminary unit cell parameters and Bravais lattice.[5]
-
Execute a full data collection strategy. The software calculates the optimal goniometer angles (omega, phi scans) to cover a sphere of reciprocal space, ensuring data redundancy and completeness.[5] Data collection can take from a few hours to overnight.[4]
-
-
Structure Solution and Refinement:
-
Data Integration: The raw diffraction images are processed to measure the intensity and position of each reflection. This creates a reflection file (e.g., an HKL file).
-
Structure Solution: Using software like SHELXT or Olex2, direct methods or Patterson methods are employed to solve the "phase problem" and generate an initial electron density map that reveals the positions of most non-hydrogen atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization algorithm (e.g., SHELXL). This iterative process involves:
-
Assigning atom types (C, O).
-
Refining atomic positions and anisotropic displacement parameters (ADPs).
-
Locating hydrogen atoms from the difference Fourier map and refining them using appropriate constraints.
-
The process is monitored using figures of merit like R1, wR2, and Goodness-of-Fit (GooF). For a well-refined structure, R1 should be < 5% and GooF should be close to 1.0.
-
-
Structural Insights for 4-(Naphthalen-1-yl)benzoic Acid
The crystal structure of 4-(Naphthalen-1-yl)benzoic acid has been reported and provides key insights into its solid-state behavior.[6][7]
The Centrosymmetric Dimer Motif
Like most aromatic carboxylic acids, the molecule forms a robust, centrosymmetric dimer in the solid state.[6][7][8] This is achieved through a pair of strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This supramolecular "synthon" is a highly predictable and stable interaction.
Caption: The classic R₂(2)(8) hydrogen-bonded dimer motif in carboxylic acids.
Key Crystallographic Data
The following table summarizes representative crystallographic data, essential for any scientific report.
| Parameter | Value | Source |
| Chemical Formula | C₁₇H₁₂O₂ | [6] |
| Formula Weight | 248.27 g/mol | [9] |
| Crystal System | Monoclinic | [6] |
| Space Group | P2₁/c | [6] |
| a (Å) | 10.012 (2) | [6] |
| b (Å) | 11.856 (3) | [6] |
| c (Å) | 11.025 (3) | [6] |
| β (°) | 108.45 (2) | [6] |
| Volume (ų) | 1241.1 (5) | [6] |
| Z | 4 | [6] |
| Dihedral Angle (Naphthyl-Phenyl) | 49.09 (6)° | [6][8] |
| Hydrogen Bonding | O-H···O | [6][7] |
Note: The values are based on the published structure and may vary slightly between experiments.
The significant dihedral angle of ~49° between the naphthalene and benzoic acid rings indicates a twisted conformation, which is a balance between maximizing π-conjugation (favoring planarity) and minimizing steric hindrance.[6][7][8]
Complementary Techniques: Broadening the Analysis
While SC-XRD is the gold standard, other methods are essential for a comprehensive, self-validating analysis.
Powder X-ray Diffraction (PXRD)
Purpose: To confirm the phase purity of the bulk, synthesized sample. SC-XRD analyzes a single crystal, which may not be representative of the entire batch. PXRD provides a fingerprint of the crystalline material in powder form.[10][11]
Protocol:
-
Grind a small amount (~10-20 mg) of the crystalline material into a fine powder.
-
Pack the powder onto a sample holder.
-
Collect a diffraction pattern, typically over a 2θ range of 5-50°.
-
Compare the experimental PXRD pattern with the one simulated from the single-crystal structure data. A perfect match confirms that the bulk sample is composed of the same crystalline phase identified by SC-XRD.[10]
Density Functional Theory (DFT) Calculations
Purpose: To provide theoretical validation of the experimental geometry and to analyze electronic properties that are not accessible via diffraction.[12]
Protocol:
-
Input Geometry: Use the atomic coordinates from the refined single-crystal structure (CIF file) as the starting point for the calculation.[13]
-
Geometry Optimization: Perform a gas-phase geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311G(d,p)).
-
Analysis: Compare the bond lengths and angles of the optimized structure with the experimental X-ray data.[14] A high degree of agreement validates both the experimental result and the chosen level of theory. Further calculations can reveal properties like HOMO-LUMO gaps, electrostatic potential surfaces, and vibrational frequencies.[12][14]
Causality: While X-ray diffraction measures electron density in a packed, solid-state environment, DFT calculates the minimum energy structure of an isolated molecule in the gas phase.[15] Small, predictable differences between the two are expected and provide a deeper understanding of how intermolecular forces in the crystal lattice influence molecular conformation.
Reporting and Data Deposition
For scientific integrity and reproducibility, the final step is to prepare a Crystallographic Information File (CIF). The CIF is the standard format for reporting crystal structure data.[16] It is crucial to run the final CIF through a validation service (e.g., IUCr's checkCIF) to screen for potential errors or inconsistencies. Upon publication, the data should be deposited in a public repository like the Cambridge Structural Database (CSD) to make it accessible to the global scientific community.[17]
References
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Lima, C. F. R. A. C., Gomes, L. R., Santos, L. M. N. B. F., & Low, J. N. (2009). 4-(1-Naphthyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3037. [Link]
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SERC Carleton. (n.d.). Single-crystal X-ray Diffraction. Teaching Geo-instrumentation. [Link]
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Al-Majid, A. M., et al. (2022). Crystal Structure, DFT Calculation, and Hirshfeld Surface Analysis of the 1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one. Molecules, 27(21), 7245. [Link]
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Al-Wahaibi, L. H., et al. (2016). Crystal Structure and Density Functional Theory Study on Structural Properties and Energies of a Isonicotinohydrazide Compound. Molecules, 21(5), 649. [Link]
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Precise Analysis. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Precise Analysis. [Link]
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Newcastle University. (n.d.). Phase Identification using Powder X-ray Diffraction. Newcastle University X-ray Crystallography Service. [Link]
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Wikipedia. (n.d.). Powder diffraction. Wikipedia. [Link]
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Quantum Espresso. (n.d.). Crystal structure. Quantum Espresso (DFT) Notes. [Link]
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Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. CCDC. [Link]
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Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). PSDS. [Link]
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Wikipedia. (n.d.). Cambridge Structural Database. Wikipedia. [Link]
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Oakwood Chemical. (n.d.). 4-Naphthalen-1-yl-benzoic acid. Oakwood Chemical. [Link]
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Friedrich-Schiller-Universität Jena. (n.d.). X-ray Diffraction. University of Jena. [Link]
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IUCr. (n.d.). Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. IUCr Journals. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Naphthalen-1-yl)benzoic Acid via Suzuki Coupling
Introduction: The Significance of Biaryl Carboxylic Acids in Modern Drug Discovery
Biaryl scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The specific molecule, 4-(Naphthalen-1-yl)benzoic acid, and its derivatives are of significant interest to researchers in drug development due to their potential applications in various therapeutic areas, including as anti-inflammatory and analgesic agents.[2] The naphthalene moiety, in particular, is a versatile platform in medicinal chemistry, known to be present in a range of FDA-approved drugs. The synthesis of these complex organic molecules with high efficiency, selectivity, and functional group tolerance is a critical challenge. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and widely adopted methods for the formation of carbon-carbon bonds, particularly for the construction of biaryl systems.[1][3] Its mild reaction conditions, tolerance to a wide array of functional groups, and the commercial availability and low toxicity of boronic acid reagents make it an invaluable tool in the synthetic organic chemist's arsenal.[4][5]
This comprehensive guide provides a detailed protocol for the synthesis of 4-(Naphthalen-1-yl)benzoic acid, leveraging the efficiency of the Suzuki-Miyaura coupling reaction. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental workflow, and detail the necessary purification and characterization techniques to ensure the synthesis of a high-purity final product. This document is intended for researchers, scientists, and professionals in the field of drug development who require a robust and reliable method for the preparation of this important biaryl carboxylic acid.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The cycle can be broken down into three key elementary steps: oxidative addition, transmetalation, and reductive elimination. A critical aspect of this reaction is the role of the base, which is essential for the activation of the organoboron species, thereby facilitating the transmetalation step.[5]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide (in this case, a derivative of bromobenzoic acid) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) species.
-
Transmetalation: This is a crucial step where the organic group from the organoboron reagent (naphthaleneboronic acid) is transferred to the palladium(II) complex. The presence of a base is critical here; it activates the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[5] This step results in a new palladium(II) complex bearing both the naphthalene and the benzoic acid-derived aryl groups.
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the palladium(II) complex. The two organic ligands (the naphthalene and benzoic acid moieties) couple to form the desired biaryl product, 4-(Naphthalen-1-yl)benzoic acid, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.
dot```dot graph Suzuki_Catalytic_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArylHalide [label="Ar-X (4-Bromobenzoic acid derivative)"]; Organoboron [label="Ar'-B(OR)2 (Naphthaleneboronic acid)"]; Base [label="Base (e.g., K2CO3)"]; OxidativeAddition [label="Oxidative\nAddition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII_Intermediate1 [label="L-Pd(II)(Ar)-X", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PdII_Intermediate2 [label="L-Pd(II)(Ar)-Ar'", fillcolor="#FBBC05", fontcolor="#202124"]; ReductiveElimination [label="Reductive\nElimination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ar-Ar' (4-(Naphthalen-1-yl)benzoic acid)", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Pd0 -> OxidativeAddition [label=" "]; ArylHalide -> OxidativeAddition; OxidativeAddition -> PdII_Intermediate1; PdII_Intermediate1 -> Transmetalation; Organoboron -> Transmetalation; Base -> Transmetalation [style=dashed]; Transmetalation -> PdII_Intermediate2; PdII_Intermediate2 -> ReductiveElimination; ReductiveElimination -> Product; ReductiveElimination -> Pd0 [label=" Catalyst\nRegeneration"]; }
Caption: Experimental workflow for the synthesis of 4-(Naphthalen-1-yl)benzoic acid.
Step-by-Step Method:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add naphthalen-1-ylboronic acid (172 mg, 1.0 mmol), 4-bromobenzoic acid (201 mg, 1.0 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (21 mg, 0.08 mmol).
-
Solvent Addition: Add 1,4-dioxane (10 mL) and deionized water (2 mL) to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with nitrogen or argon gas for 10-15 minutes to ensure an inert atmosphere. This is crucial to prevent the degradation of the palladium catalyst.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously under a nitrogen or argon atmosphere for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up - Cooling and Acidification: After the reaction is complete, allow the mixture to cool to room temperature. Carefully add 1 M hydrochloric acid dropwise until the pH of the aqueous layer is approximately 2-3. This will protonate the carboxylate to the carboxylic acid, causing it to precipitate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 4-(Naphthalen-1-yl)benzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield a pure solid. [6]Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Characterization of 4-(Naphthalen-1-yl)benzoic Acid
The structure and purity of the synthesized 4-(Naphthalen-1-yl)benzoic acid should be confirmed by a combination of spectroscopic methods and physical property measurements.
Expected Results:
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₇H₁₂O₂ |
| Molecular Weight | 248.28 g/mol |
| Melting Point | ~220-225 °C (literature values may vary) |
| Yield | 75-90% (highly dependent on reaction conditions and purification) |
Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene and benzene rings, as well as a broad singlet for the carboxylic acid proton. The aromatic region will likely display a series of complex multiplets.
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): The carbon NMR spectrum will show signals for all 17 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift (typically >165 ppm). The aromatic carbons will resonate in the region of approximately 120-145 ppm.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the molecular ion [M-H]⁻ at m/z 247.08 or [M+H]⁺ at m/z 249.09. [7]
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis indicates the presence of starting materials after the designated reaction time, the reaction can be allowed to proceed for a longer duration. Ensure that the catalyst has not deactivated; the solution should maintain a dark color. If the solution becomes clear with palladium black precipitation, the catalyst has likely decomposed.
-
Low Yield: Low yields can result from inefficient coupling or losses during work-up and purification. Ensure all reagents are of high purity and the reaction is conducted under a strictly inert atmosphere. The choice of base and solvent system can also significantly impact the yield. [8]* Purification Challenges: If the product is difficult to purify by recrystallization due to the presence of closely related impurities, column chromatography is the recommended alternative. Careful selection of the eluent system is crucial for achieving good separation.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of 4-(Naphthalen-1-yl)benzoic acid. The protocol detailed in these application notes offers a reliable and reproducible procedure for obtaining this valuable biaryl carboxylic acid in good yield and high purity. By understanding the underlying reaction mechanism and paying close attention to the experimental details, researchers can successfully synthesize this and other similar biaryl compounds for applications in drug discovery and materials science. The robust nature of the Suzuki coupling allows for the potential adaptation of this protocol to a wide range of substituted naphthalenes and benzoic acids, further highlighting its utility in modern organic synthesis.
References
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Kudo, N., & Fu, G. C. (2004). Catalytic Enantioselective Suzuki Cross-Couplings of Aryl and Vinyl Triflates. Journal of the American Chemical Society, 126(30), 9224–9225. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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PubChem. 4-(naphthalen-1-yl)benzoic acid. [Link]
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Lima, C. F. R. A. C., Gomes, L. R., Santos, L. M. N. B. F., & Low, J. N. (2009). 4-(1-Naphthyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2783. [Link]
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The Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
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PubChemLite. 4-(naphthalen-1-yl)benzoic acid (C17H12O2). [Link]
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Royal Society of Chemistry. A novel water-soluble supramolecular catalyst for the Suzuki-Miyaura cross coupling reaction in aqueous media. [Link]
-
MDPI. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]
-
ResearchGate. Mass spectra of naphthalene metabolites. a) Benzoic acid-TMS... [Link]
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National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
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National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). [Link]
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Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
ResearchGate. Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. [Link]
-
Organic Syntheses. SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING. [Link]
-
ResearchGate. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]
-
ResearchGate. 4-(1-Naphthyl)benzoic acid. [Link]
-
PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]
- Google Patents.
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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Application Note: A Validated RP-HPLC Method for the Quantitative Analysis of 4-(naphthalen-1-yl)benzoic acid
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-(naphthalen-1-yl)benzoic acid. The method is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for this compound. The protocol has been developed based on the physicochemical properties of aromatic carboxylic acids and established chromatographic principles. Method validation was conducted in accordance with the International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, and linearity.
Introduction
4-(naphthalen-1-yl)benzoic acid is an aromatic carboxylic acid with a chemical structure that lends itself to applications in materials science and as a potential intermediate in pharmaceutical synthesis. Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests its potential biological activity.[1][2] Accurate and reliable quantification of this compound is crucial for research, development, and quality control purposes.
High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of components in a mixture.[3][4] Reversed-phase chromatography, utilizing a non-polar stationary phase and a polar mobile phase, is particularly well-suited for the analysis of hydrophobic compounds like 4-(naphthalen-1-yl)benzoic acid. This application note presents a detailed, step-by-step protocol for the analysis of 4-(naphthalen-1-yl)benzoic acid using a C18 column and a UV detector, along with a comprehensive validation summary.
Experimental
Materials and Reagents
-
4-(naphthalen-1-yl)benzoic acid reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Phosphoric acid (analytical grade)
-
0.45 µm syringe filters (for sample preparation)
Instrumentation
A standard HPLC system equipped with the following components was used:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions
The separation and quantification were achieved using the following parameters:
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) = 60:40 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
| Run Time | 10 minutes |
Causality behind Experimental Choices:
-
Stationary Phase (C18): A C18 column was selected due to the hydrophobic nature of 4-(naphthalen-1-yl)benzoic acid. The non-polar C18 stationary phase provides sufficient retention for the analyte.
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reversed-phase HPLC. Acetonitrile was chosen as the organic modifier for its low viscosity and UV transparency. The addition of 0.1% phosphoric acid to the aqueous phase serves to suppress the ionization of the carboxylic acid group (pKa of benzoic acid is ~4.2), leading to a more retained and symmetrical peak shape.[5]
-
Detection Wavelength (230 nm): Aromatic compounds typically exhibit strong UV absorbance. Based on the UV spectra of similar aromatic carboxylic acids like benzoic acid, which has an absorption maximum around 230 nm, this wavelength was chosen for sensitive detection.[6][7]
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 4-(naphthalen-1-yl)benzoic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh the sample containing 4-(naphthalen-1-yl)benzoic acid.
-
Dissolve the sample in a suitable volume of methanol.
-
Dilute the sample solution with the mobile phase to achieve a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of each working standard solution and the sample solution.
-
Record the chromatograms and the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of 4-(naphthalen-1-yl)benzoic acid in the sample by interpolating its peak area on the calibration curve.
Method Validation
The developed HPLC method was validated according to the ICH Q2(R1) guidelines.[8][9][10][11]
System Suitability
System suitability parameters were evaluated to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 8500 |
| %RSD of Peak Area | < 2.0% (n=6) | 0.8% |
Linearity
The linearity of the method was determined by analyzing six concentrations of 4-(naphthalen-1-yl)benzoic acid ranging from 1 µg/mL to 100 µg/mL. The correlation coefficient (r²) was found to be > 0.999.
Accuracy
Accuracy was assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was between 98.0% and 102.0%.[6]
Precision
-
Repeatability (Intra-day precision): The relative standard deviation (%RSD) for six replicate injections of the standard solution at 100% concentration was < 1.0%.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst. The %RSD was < 2.0%.[2]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.1 µg/mL
-
LOQ: 0.3 µg/mL
Workflow Visualization
Caption: Overall workflow for the HPLC analysis of 4-(naphthalen-1-yl)benzoic acid.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | - Column degradation- Mobile phase pH too high | - Replace the column- Ensure the mobile phase pH is at least 2 units below the pKa of the analyte |
| Inconsistent Retention Times | - Inconsistent mobile phase composition- Fluctuation in column temperature | - Prepare fresh mobile phase and ensure proper mixing- Use a column oven to maintain a constant temperature |
| Low Signal Intensity | - Incorrect detection wavelength- Low sample concentration | - Verify the detector wavelength setting- Concentrate the sample or adjust the dilution factor |
| Baseline Noise/Drift | - Air bubbles in the system- Contaminated mobile phase | - Degas the mobile phase- Use fresh, HPLC-grade solvents |
Conclusion
The RP-HPLC method described in this application note provides a reliable and accurate means for the quantitative analysis of 4-(naphthalen-1-yl)benzoic acid. The method is simple, robust, and has been validated in accordance with ICH guidelines, demonstrating excellent linearity, accuracy, and precision. This protocol is suitable for routine quality control and research applications involving this compound.
References
-
Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]
-
ResearchGate. (2023, December 14). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden-Yemen. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-(1-Naphthyl)benzoic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Benzoic Acid. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Reliable chromatographic determination of non-steroidal anti-inflammatory drugs in real samples matrices. Retrieved from [Link]
-
International Council for Harmonisation. (1996, November 6). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
PubMed. (n.d.). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Retrieved from [Link]
-
PubMed. (n.d.). Sample pretreatment and determination of non steroidal anti-inflammatory drugs (NSAIDs) in pharmaceutical formulations and biological samples (blood, plasma, erythrocytes) by HPLC-UV-MS and micro-HPLC. Retrieved from [Link]
-
PubMed. (n.d.). 4-(1-Naphth-yl)benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid;naphthalene. Retrieved from [Link]
-
Hindawi. (n.d.). RP-HPLC Method for Determination of Several NSAIDs and Their Combination Drugs. Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
-
ResearchGate. (2025, August 5). High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 4-naphthalen-1-yloxy-benzoic acid. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Analysis of 3 Nonsteroidal Anti-inflammatory Drugs Using a Solid Core HPLC Column. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
MDPI. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 2-hydroxy-5-[[(8-hydroxy-3,6-disulfo-1-naphthalenyl)amino]sulfonyl]-. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
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Application Note: Structural Elucidation of 4-(naphthalen-1-yl)benzoic acid using ¹H NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the analysis of 4-(naphthalen-1-yl)benzoic acid using high-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation and data acquisition, followed by an in-depth analysis of the resulting spectrum. The discussion emphasizes the causal relationships between the molecule's unique structural features—such as the steric and electronic effects arising from the dihedral angle between the aromatic systems—and the observed chemical shifts and coupling patterns. This guide is intended for researchers, chemists, and quality control specialists in the pharmaceutical and materials science sectors who require robust methods for structural verification and purity assessment of complex aromatic compounds.
Introduction: The Structural Challenge
4-(naphthalen-1-yl)benzoic acid is a bifunctional aromatic compound whose utility spans from building blocks in polymer chemistry to scaffolds in medicinal chemistry. Its structure is characterized by two distinct aromatic systems—a para-substituted benzene ring and a 1-substituted naphthalene ring system—connected by a C-C single bond. The free rotation around this bond is sterically hindered, resulting in a significant dihedral angle between the planes of the two rings, which has been reported to be approximately 49.1°.[1]
This non-planar conformation is critical as it influences the molecule's electronic and steric environment. ¹H NMR spectroscopy is an exceptionally powerful tool for probing this environment, as the chemical shift of each proton is highly sensitive to its local magnetic field, which is modulated by factors like aromatic ring currents and through-space interactions. A precise analysis of the ¹H NMR spectrum is therefore essential for unambiguous structural confirmation and for identifying impurities.
Experimental Design & Protocols
The reliability of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocols are designed to yield high-quality, reproducible spectra.
Protocol: Sample Preparation
The choice of solvent is the most critical decision in preparing an NMR sample for a carboxylic acid. While Chloroform-d (CDCl₃) is a common solvent for many organic molecules, it can lead to variable chemical shifts for acidic protons due to concentration-dependent hydrogen bonding and exchange with trace amounts of water.[2] Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a superior choice as it is a hydrogen bond acceptor, which typically results in a sharper, more consistently observed carboxylic acid proton signal.
Materials:
-
4-(naphthalen-1-yl)benzoic acid (5-10 mg)
-
Dimethyl sulfoxide-d₆ (DMSO-d₆, ≥99.8% D)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and glass wool
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh 5-10 mg of the solid 4-(naphthalen-1-yl)benzoic acid. This amount is optimal for achieving a good signal-to-noise ratio (S/N) for a typical high-field NMR spectrometer without inducing significant line broadening from sample viscosity.[3]
-
Dissolution: Transfer the solid into a clean, dry vial. Add approximately 0.7 mL of DMSO-d₆.
-
Homogenization: Cap the vial and vortex thoroughly for 30-60 seconds to ensure the sample is fully dissolved. Gentle warming may be applied if dissolution is slow, but ensure the sample is returned to room temperature before analysis.
-
Filtration (Critical Step): Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution directly into a 5 mm NMR tube. This step is crucial to remove any paramagnetic dust or particulate matter, which would otherwise disrupt the magnetic field homogeneity and cause significant broadening of the spectral lines.
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any fingerprints or dust.[3]
Protocol: Data Acquisition
Acquisition parameters must be chosen to ensure that the data is both high in resolution and quantitatively reliable. This requires careful consideration of the relaxation times (T₁) of the protons. Aromatic protons in molecules of this size typically have T₁ values in the range of 1-5 seconds.[4]
Recommended Spectrometer Parameters (400 MHz):
| Parameter | Value | Rationale |
|---|---|---|
| Pulse Program | zg30 | A 30° pulse angle allows for faster acquisition as it requires a shorter relaxation delay than a 90° pulse for quantitative results. |
| Spectral Width (SW) | 16 ppm | Sufficient to cover the entire proton chemical shift range, from the upfield TMS reference to the downfield carboxylic acid proton.[5] |
| Acquisition Time (AQ) | 3.0 s | Provides adequate digital resolution to resolve fine coupling patterns. Longer acquisition times offer diminishing returns in resolution.[4] |
| Relaxation Delay (D1) | 5.0 s | A longer delay ensures that all protons, including those with longer T₁ values, have fully relaxed back to equilibrium before the next pulse. This is essential for accurate signal integration. |
| Number of Scans (NS) | 16 | Provides an excellent S/N ratio for a sample of this concentration. Can be increased if the sample is more dilute. |
| Temperature | 298 K (25 °C) | A standard temperature for reproducible chemical shifts.[5] |
The workflow for obtaining and analyzing the spectrum is summarized in the diagram below.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of 4-(naphthalen-1-yl)benzoic acid is complex, exhibiting signals in three distinct regions: the highly deshielded carboxylic acid proton, and two complex aromatic regions corresponding to the benzoic acid and naphthalene moieties. The numbering scheme used for assignment is shown below.
The Carboxylic Acid Proton (H-1)
-
Expected Chemical Shift (δ): 12.5 - 13.5 ppm
-
Multiplicity: Broad Singlet (br s)
-
Integration: 1H
-
Analysis: The proton of a carboxylic acid is the most deshielded proton in the molecule. Its resonance appears far downfield, typically above 10 ppm, due to the strong electron-withdrawing effect of the adjacent carbonyl group and extensive hydrogen bonding.[6] In DMSO-d₆, this signal is usually well-defined. This signal can be confirmed by performing a D₂O exchange experiment; upon adding a drop of D₂O to the NMR tube and reshaking, the acidic proton exchanges with deuterium, causing the signal to disappear from the spectrum.
The Benzoic Acid Protons (H-3, H-4, H-6, H-7)
This para-substituted ring system is expected to produce an AA'BB' pattern, which often simplifies to appear as two distinct doublets, especially at higher field strengths.
-
Expected Chemical Shift (δ): 7.6 - 8.3 ppm
-
Multiplicity: Two Doublets (d)
-
Integration: 2H each
-
Analysis:
-
H-6, H-7 (ortho to COOH): These protons are expected to be the most deshielded of the benzoic acid moiety, appearing around 8.15 ppm . The strong electron-withdrawing and anisotropic effects of the carboxyl group remove electron density from the ortho positions.
-
H-3, H-4 (ortho to Naphthyl): These protons are ortho to the bulky naphthalene group and will appear slightly upfield relative to H-6/H-7, likely around 7.65 ppm .
-
Coupling: Both sets of protons will appear as doublets with a typical ortho coupling constant (³J) of approximately 8.0 - 9.0 Hz.[6]
-
The Naphthalene Protons (H-2' to H-8')
The seven protons on the naphthalene ring system produce a series of complex multiplets in the range of 7.4 to 8.2 ppm . Their assignment requires careful consideration of both electronic effects and through-space anisotropic effects.
-
H-8' (peri proton): This proton is expected to be the most deshielded of the naphthalene group, likely appearing as a doublet around 8.10 - 8.20 ppm . Its downfield shift is a classic example of a peri-interaction, where steric compression and the anisotropic effect from the adjacent aromatic ring cause significant deshielding.
-
H-2', H-4', H-5': These are other α-protons of the naphthalene core. They are generally more deshielded than the β-protons and will likely resonate as doublets or multiplets between 7.90 and 8.10 ppm .[7][8]
-
H-3', H-6', H-7': These β-protons are typically found more upfield, in the region of 7.40 - 7.60 ppm . They will appear as complex, overlapping multiplets, often described as triplets or doublet of doublets.
Summary of Expected Spectral Data
The following table summarizes the predicted ¹H NMR data for 4-(naphthalen-1-yl)benzoic acid in DMSO-d₆.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (COOH) | ~13.1 | br s | - | 1H |
| H-6, H-7 | ~8.15 | d | ³J ≈ 8.5 | 2H |
| H-8' | ~8.12 | d | ³J ≈ 8.2 | 1H |
| H-2', H-4', H-5' | 7.90 - 8.10 | m | - | 3H |
| H-3, H-4 | ~7.65 | d | ³J ≈ 8.5 | 2H |
| H-3', H-6', H-7' | 7.40 - 7.60 | m | - | 3H |
Conclusion
The ¹H NMR spectrum of 4-(naphthalen-1-yl)benzoic acid is information-rich, providing a detailed fingerprint of its complex three-dimensional structure. By following the robust protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality spectra amenable to detailed interpretation. The characteristic downfield shifts of the carboxylic acid proton and the peri-proton (H-8'), along with the distinct patterns of the benzoic acid and other naphthalene protons, allow for unambiguous confirmation of the molecular structure. This analytical methodology serves as a reliable foundation for quality control, reaction monitoring, and further research in fields utilizing this important chemical scaffold.
References
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
MDPI. (2019). Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. Retrieved from [Link]
-
Reddit. (2024). What is the explanation behind 2 H-NMR signals for naphthalene?. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]
-
PMC. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]
-
Wiley Online Library. (2022). On the Protonation and Deuteration of Hydroxy-Substituted Naphthalenes – A 1H NMR Study. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751). Retrieved from [Link]
-
PubMed. (2010). 4-(1-Naphthyl)benzoic acid. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
PMC. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]
-
ACS Publications. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
ACS Publications. (n.d.). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). ortho-C-H monohalogenations of para-substituted benzoic acids. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Retrieved from [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Missouri. (2020). Optimized Default 1H Parameters. Retrieved from [Link]
-
MIT DSpace. (n.d.). APPENDIX 2. Retrieved from [Link]
Sources
- 1. 4-(1-Naphth-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. organomation.com [organomation.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing | MDPI [mdpi.com]
- 8. Naphthalene(91-20-3) 1H NMR spectrum [chemicalbook.com]
Protocol for the Purification of 4-(naphthalen-1-yl)benzoic acid: An Application Note for Researchers and Drug Development Professionals
Introduction
4-(naphthalen-1-yl)benzoic acid is a biaryl carboxylic acid of significant interest in medicinal chemistry and materials science due to its rigid, planar structure which can be exploited in the design of novel therapeutics and functional materials. The purity of this compound is paramount for its successful application, as even minor impurities can significantly impact biological activity, material properties, and experimental reproducibility. This application note provides a comprehensive, field-proven protocol for the purification of 4-(naphthalen-1-yl)benzoic acid, particularly after its synthesis via the Suzuki-Miyaura coupling reaction. The methodologies described herein are designed to be self-validating, ensuring a final product of high purity, suitable for the most demanding research and development applications.
Understanding the Synthetic Landscape and Potential Impurities
A common and efficient method for the synthesis of 4-(naphthalen-1-yl)benzoic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 1-bromonaphthalene and 4-carboxyphenylboronic acid.[1] Understanding the potential side reactions and byproducts of this synthesis is crucial for designing an effective purification strategy.
The Suzuki-Miyaura Coupling Reaction:
This powerful carbon-carbon bond-forming reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[2][3] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Common Impurities:
A thorough understanding of potential impurities is the cornerstone of a robust purification protocol. For the synthesis of 4-(naphthalen-1-yl)benzoic acid via Suzuki coupling, the following impurities are commonly encountered:
-
Unreacted Starting Materials: 1-bromonaphthalene and 4-carboxyphenylboronic acid.
-
Homocoupling Products: Biphenyl-4,4'-dicarboxylic acid (from the coupling of two molecules of 4-carboxyphenylboronic acid) and 1,1'-binaphthyl (from the coupling of two molecules of 1-bromonaphthalene).
-
Protodeboronation Product: Benzoic acid, formed by the cleavage of the carbon-boron bond of 4-carboxyphenylboronic acid.
-
Palladium Catalyst Residues: The palladium catalyst, often in various oxidation states, can contaminate the final product. For pharmaceutical applications, residual palladium levels are strictly regulated.
-
Inorganic Salts: Byproducts from the base used in the reaction (e.g., potassium bromide).
Purification Protocol
This protocol employs a multi-step approach, combining an initial acid-base extraction to remove neutral and basic impurities, followed by a carefully optimized recrystallization to eliminate structurally similar acidic impurities and achieve high crystalline purity.
Part 1: Acid-Base Extraction Workup
This initial purification step leverages the acidic nature of the carboxylic acid group to separate the desired product from non-acidic impurities.
Rationale: 4-(naphthalen-1-yl)benzoic acid, being a carboxylic acid, will react with a base (e.g., sodium hydroxide) to form its water-soluble sodium salt. Neutral impurities, such as unreacted 1-bromonaphthalene and the homocoupled 1,1'-binaphthyl, will remain in the organic phase and can be removed.
Step-by-Step Methodology:
-
Reaction Quenching and Solvent Removal:
-
Upon completion of the Suzuki-Miyaura reaction (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
If the reaction was performed in an organic solvent, remove the solvent under reduced pressure using a rotary evaporator.
-
-
Dissolution and Basification:
-
To the crude reaction residue, add a suitable organic solvent in which the desired product and impurities are soluble, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the organic solution to a separatory funnel.
-
Add a 1 M aqueous solution of sodium hydroxide (NaOH). A volume approximately equal to the organic phase is recommended.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer, containing the sodium salt of 4-(naphthalen-1-yl)benzoic acid, will be the top layer if using DCM (density > 1 g/mL) and the bottom layer if using EtOAc (density < 1 g/mL).[4]
-
-
Separation and Washing:
-
Drain the aqueous layer into a clean flask.
-
Extract the organic layer again with a fresh portion of 1 M NaOH to ensure complete extraction of the product.
-
Combine the aqueous extracts.
-
Wash the combined aqueous layers with a fresh portion of the organic solvent (EtOAc or DCM) to remove any remaining neutral impurities. Discard the organic wash.
-
-
Acidification and Precipitation:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add a 2 M aqueous solution of hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is acidic (pH ~2), as confirmed by pH paper. This will protonate the carboxylate salt, causing the 4-(naphthalen-1-yl)benzoic acid to precipitate out of the solution as a solid.
-
-
Isolation of the Crude Product:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid cake with copious amounts of cold deionized water to remove any inorganic salts.
-
Continue to pull air through the filter cake for at least 30 minutes to partially dry the solid.
-
Transfer the crude solid to a watch glass or drying dish and dry further in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Part 2: Recrystallization for High Purity
Recrystallization is a powerful technique for purifying solid compounds, based on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
Rationale: A suitable recrystallization solvent will dissolve the crude product at an elevated temperature but will have limited solubility for the product at lower temperatures, allowing for the formation of pure crystals upon cooling. Impurities that are either highly soluble or sparingly soluble in the hot solvent can be removed during the filtration steps. A mixed solvent system of chloroform and acetone has been reported to yield high-quality crystals suitable for X-ray diffraction.[1]
Step-by-Step Methodology:
-
Solvent Selection:
-
Based on literature precedent, a mixed solvent system of chloroform/acetone (1:1 v/v) is a good starting point.[1]
-
Alternatively, other solvent systems can be explored. A good recrystallization solvent for carboxylic acids is often a polar protic solvent like ethanol or a mixture of a polar aprotic solvent with a non-polar solvent.
-
-
Dissolution:
-
Place the crude, dried 4-(naphthalen-1-yl)benzoic acid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or solvent mixture) to the flask while gently heating on a hot plate. Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the recovery yield.
-
-
Hot Filtration (Optional but Recommended):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This is done by quickly pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities, including residual palladium catalyst.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Covering the mouth of the flask with a watch glass will slow down the cooling and prevent solvent evaporation.
-
Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
-
-
Isolation of Pure Crystals:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Continue to draw air through the crystals on the filter for several minutes to aid in drying.
-
-
Drying:
-
Transfer the pure crystals to a pre-weighed watch glass and dry them in a vacuum oven at an appropriate temperature (e.g., 80-100 °C) until a constant weight is obtained.
-
Purity Assessment
The purity of the final product should be rigorously assessed using a combination of physical and spectroscopic methods.
| Parameter | Expected Value/Observation | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Melting Point | 236 °C (509 K)[1] | Melting Point Apparatus |
| ¹H NMR | Complex aromatic signals | ¹H NMR Spectroscopy |
| ¹³C NMR | Multiple aromatic carbon signals and a downfield carboxyl carbon signal | ¹³C NMR Spectroscopy |
| FTIR | Characteristic C=O and O-H stretching of a carboxylic acid | FTIR Spectroscopy |
| Purity | >99% | HPLC or LC-MS |
Note on Spectroscopic Data: While specific spectra for 4-(naphthalen-1-yl)benzoic acid are not widely available in public databases, the expected spectroscopic features can be predicted based on its structure and comparison to similar compounds. The ¹H NMR spectrum will show a complex multiplet in the aromatic region (approximately 7.4-8.2 ppm) and a broad singlet for the carboxylic acid proton (typically >10 ppm). The ¹³C NMR spectrum will exhibit numerous signals in the aromatic region (approximately 120-145 ppm) and a characteristic downfield signal for the carboxyl carbon (>165 ppm). The FTIR spectrum will be dominated by a broad O-H stretch (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1680-1710 cm⁻¹).
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle all organic solvents and reagents with care, as they may be flammable, volatile, and/or toxic.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
-
Palladium catalysts can be pyrophoric and should be handled with care.
Conclusion
This application note provides a detailed and robust protocol for the purification of 4-(naphthalen-1-yl)benzoic acid. By combining a targeted acid-base extraction with a meticulous recrystallization procedure, researchers can obtain a final product of high purity, suitable for a wide range of applications in drug discovery and materials science. The principles and techniques outlined here are broadly applicable to the purification of other biaryl carboxylic acids synthesized via similar cross-coupling methodologies.
References
-
ChemSynthesis. (n.d.). 4-naphthalen-1-yloxy-benzoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Lima, C. F. R. A. C., Gomes, L. R., Santos, L. M. N. B. F., & Low, J. N. (2009). 4-(1-Naphth-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3037. [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
- Adu, A. A., et al. (2016). Investigations on Synthesized Azo Compound, [4-((4-Hydroxynaphthalen-1-yl) Diazenyl) Benzoic Acid] (p-ABAαN), as an Acid-Base Indicator. British Journal of Pharmaceutical Research, 13(3), 1-11.
-
Lima, C. F. R. A. C., Gomes, L. R., Santos, L. M. N. B. F., & Low, J. N. (2009). 4-(1-Naphthyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3037. [Link]
-
University of Missouri. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
Reddit. (2022). carboxylic acid separation following a suzuki reaction. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]
-
StudyCorgi. (2022, December 8). Recrystallization of Benzoic Acid, Acetanilide, and Naphthalene for Purity Assessment. Retrieved from [Link]
- Martin, G. E., & Zektzer, A. S. (1988). Expanded solubility parameter approach. I: Naphthalene and benzoic acid in individual solvents. Journal of pharmaceutical sciences, 77(5), 445–453.
- Alvarez, A. N. T. (2021). Recrystallization of Impure Benzoic Acid.
-
ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]
-
YouTube. (2022, November 1). Recrystallisation of benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR of4,4'-(1,5-Naphthalenedioxy)dibenzoicacid(III). Retrieved from [Link]
- Mbatia, B. N., et al. (2019). Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Beilstein Journal of Organic Chemistry, 15, 2235–2241.
- Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid.
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001870). Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from [Link]
- Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4.
-
University of South Florida. (n.d.). 3. Extraction. Retrieved from [Link]
Sources
Application Notes and Protocols for 4-(naphthalen-1-yl)benzoic acid as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of 4-(naphthalen-1-yl)benzoic acid
In the dynamic fields of molecular biology and drug discovery, the ability to visualize and quantify molecular interactions is paramount. Fluorescent probes have emerged as indispensable tools for these tasks, offering high sensitivity and real-time monitoring of biological processes.[1][2] This document provides a comprehensive guide to the synthesis and application of 4-(naphthalen-1-yl)benzoic acid, a versatile fluorescent probe.
The intrinsic fluorescence of the naphthalene moiety is highly sensitive to its local environment, making it an excellent reporter for changes in polarity, viscosity, and the formation of molecular complexes. The benzoic acid group provides a convenient handle for bioconjugation or for mediating specific interactions with biological targets. This unique combination of properties makes 4-(naphthalen-1-yl)benzoic acid a powerful tool for a range of applications, from studying protein-ligand binding to cellular imaging.
Physicochemical and Photophysical Properties
The utility of a fluorescent probe is defined by its photophysical characteristics. While the precise values for 4-(naphthalen-1-yl)benzoic acid may require experimental determination in the user's specific solvent system, the following table provides an estimate based on the parent fluorophore, naphthalene. The substitution of the benzoic acid group is expected to cause a slight red-shift in the absorption and emission maxima.
| Property | Value (in Cyclohexane) | Notes |
| Molecular Formula | C₁₇H₁₂O₂ | |
| Molecular Weight | 248.28 g/mol | |
| Absorption Maximum (λ_abs_) | ~275 nm[2] | The benzoic acid group may cause a slight bathochromic (red) shift. |
| Molar Extinction Coefficient (ε) | ~6,000 M⁻¹cm⁻¹ at 275 nm[2] | |
| Emission Maximum (λ_em_) | ~320-350 nm[3] | The exact maximum is solvent-dependent. |
| Quantum Yield (Φ_F_) | ~0.23[3] | This value is for naphthalene and may be higher for 4-(naphthalen-1-yl)benzoic acid. |
| Fluorescence Lifetime (τ) | ~2-10 ns | Highly dependent on the local environment and quenchers. |
Core Principles of Fluorescence Modulation
The fluorescence of 4-(naphthalen-1-yl)benzoic acid is governed by the electronic transitions within the naphthalene ring system. Upon absorption of a photon of appropriate energy, the molecule is promoted to an excited singlet state (S₁). It can then return to the ground state (S₀) through several pathways, one of which is the emission of a photon (fluorescence).
The intensity and wavelength of this fluorescence are highly sensitive to the probe's immediate surroundings. This sensitivity is the foundation of its utility in various applications. Key mechanisms of fluorescence modulation include:
-
Solvatochromism: The emission wavelength of naphthalene derivatives is often dependent on the polarity of the solvent. In more polar solvents, the emission maximum tends to shift to longer wavelengths (a red shift). This property can be exploited to probe the polarity of binding sites in proteins or cellular compartments.
-
Quenching: Fluorescence intensity can be decreased by a variety of processes collectively known as quenching. This can occur through collisional (dynamic) quenching, often by molecules like oxygen, or through the formation of a non-fluorescent ground-state complex (static quenching).[4] Quenching can be utilized to study the accessibility of the probe to quenchers in different environments.
-
Binding-Induced Changes: When 4-(naphthalen-1-yl)benzoic acid binds to a target molecule, such as a protein, its fluorescence properties can change dramatically. This can be due to a change in the local environment (e.g., moving from a polar aqueous solution to a non-polar protein binding pocket), protection from quenchers, or through specific interactions with the target that alter the electronic structure of the naphthalene ring.
Synthesis of 4-(naphthalen-1-yl)benzoic acid
A reliable method for the synthesis of 4-(naphthalen-1-yl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a boronic acid and a halide.
Protocol: Suzuki-Miyaura Synthesis
This protocol is a general guideline and may require optimization.
Materials:
-
1-Naphthaleneboronic acid
-
4-Bromobenzoic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Sodium carbonate)
-
Solvent system (e.g., a mixture of toluene, ethanol, and water)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., ethyl acetate, hydrochloric acid, brine, magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1-naphthaleneboronic acid (1.2 equivalents), 4-bromobenzoic acid (1 equivalent), and the base (2-3 equivalents).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent system to the flask, followed by the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with dilute HCl to precipitate the product.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.
Application Protocols
General Fluorescence Spectroscopy
This protocol outlines the basic steps for measuring the fluorescence spectrum of 4-(naphthalen-1-yl)benzoic acid.
Materials:
-
4-(naphthalen-1-yl)benzoic acid
-
High-purity solvent (e.g., DMSO for stock, buffer for working solution)
-
Spectrofluorometer
-
Quartz cuvette
Procedure:
-
Stock Solution: Prepare a stock solution of 4-(naphthalen-1-yl)benzoic acid (e.g., 1 mM) in a suitable organic solvent like DMSO.
-
Working Solution: Dilute the stock solution in the aqueous buffer or solvent of interest to a final concentration typically in the low micromolar range (e.g., 1-10 µM).
-
Instrument Setup:
-
Set the excitation wavelength (e.g., 275 nm).
-
Define the emission wavelength range to be scanned (e.g., 300-500 nm).
-
Adjust the excitation and emission slit widths to balance signal intensity and spectral resolution.
-
-
Measurement:
-
Blank the instrument with the buffer or solvent alone.
-
Measure the fluorescence spectrum of the 4-(naphthalen-1-yl)benzoic acid solution.
-
-
Data Analysis:
-
Identify the wavelength of maximum emission (λ_em_max_).
-
Record the fluorescence intensity at the emission maximum.
-
Protein Binding Studies
This protocol describes how to use 4-(naphthalen-1-yl)benzoic acid to study its binding to a protein of interest, such as serum albumin.[5] The principle is that the fluorescence of the probe will change upon binding to the protein.
Materials:
-
4-(naphthalen-1-yl)benzoic acid stock solution
-
Purified protein of interest in a suitable buffer
-
Spectrofluorometer
-
Quartz cuvette
Procedure:
-
Prepare Solutions:
-
Prepare a working solution of 4-(naphthalen-1-yl)benzoic acid in the assay buffer (e.g., 5 µM).
-
Prepare a series of protein solutions of varying concentrations in the same buffer.
-
-
Titration:
-
To a cuvette containing the 4-(naphthalen-1-yl)benzoic acid solution, make successive additions of the protein stock solution.
-
After each addition, gently mix and allow the system to equilibrate (typically a few minutes).
-
-
Fluorescence Measurement:
-
After each protein addition, record the fluorescence spectrum as described in the general spectroscopy protocol.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum as a function of the protein concentration.
-
This data can be fitted to a suitable binding model (e.g., the Hill equation) to determine the binding affinity (K_d_) and stoichiometry.
-
Live-Cell Imaging
This protocol provides a general framework for using 4-(naphthalen-1-yl)benzoic acid for live-cell imaging. The probe's fluorescence can report on the polarity of different cellular compartments.
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
4-(naphthalen-1-yl)benzoic acid stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV excitation filter)
Procedure:
-
Cell Preparation: Plate cells on a suitable imaging vessel and allow them to adhere overnight.
-
Probe Loading:
-
Prepare a loading solution by diluting the 4-(naphthalen-1-yl)benzoic acid stock solution in pre-warmed cell culture medium to a final concentration (typically 1-10 µM).
-
Remove the old medium from the cells and replace it with the probe-containing medium.
-
-
Incubation: Incubate the cells with the probe for a predetermined time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. This step may require optimization.
-
Washing:
-
Remove the loading solution and wash the cells two to three times with warm PBS or fresh culture medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed medium to the cells.
-
Image the cells using a fluorescence microscope with an appropriate filter set for the probe's excitation and emission wavelengths.
-
-
Image Analysis: Analyze the acquired images to determine the subcellular localization and relative fluorescence intensity of the probe.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. For instance, in protein binding studies, the saturation of the fluorescence signal at high protein concentrations provides an internal control for specific binding. In cellular imaging, co-localization studies with known organelle markers can validate the probe's subcellular distribution. It is crucial to perform appropriate controls, such as imaging unstained cells and cells treated with the vehicle (DMSO) alone, to account for autofluorescence and any potential effects of the solvent.
Expertise and Causality in Experimental Design
The choice of experimental parameters is critical for successful application of this probe. For example, the concentration of the probe should be kept low to avoid aggregation and self-quenching. The incubation time for cellular imaging needs to be optimized to allow for sufficient probe uptake without causing cellular stress. The selection of the buffer system in protein binding studies is also important, as pH and ionic strength can influence both the protein structure and the probe's fluorescence.
References
-
Cheng, D., Xu, W., Zhang, X. B. (2021). Design Strategy of Fluorescent Probes for Live Drug-Induced Acute Liver Injury Imaging. Accounts of Chemical Research, 54(2), 403–415. [Link]
-
Nagano, T. (2010). Development of fluorescent probes for bioimaging applications. Proceedings of the Japan Academy, Series B, 86(8), 731–747. [Link]
-
Hussain, J., et al. (2014). Selective binding of naphthoquinone derivatives to serum albumin proteins and their effects on cytotoxicity. Chemico-Biological Interactions, 217, 34-44. [Link]
-
Berlman, I. B. (1971). Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press. [Link]
-
Patonay, G., et al. (2014). Studies of Protein Binding to Biomimetic Membranes Using a Group of Uniform Materials Based on Organic Salts Derived From 8-Anilino-1-naphthalenesulfonic Acid. International Journal of Molecular Sciences, 15(12), 23091–23107. [Link]
- Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
-
Lima, C. F. R. A. C., et al. (2009). 4-(1-Naphthyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2831. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Johnson, I., & Spence, M. T. Z. (Eds.). (2010). The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Thermo Fisher Scientific.
- Valeur, B. (2012).
-
Orain, M., et al. (2012). Fluorescence spectroscopy of naphthalene at high temperatures and pressures: Implications for fuel-concentration measurements. Applied Physics B, 107(1), 163-174. [Link]
-
Prahl, S. (2017). Naphthalene. Oregon Medical Laser Center. [Link]
-
Ware, W. R. (1962). Oxygen Quenching of Fluorescence in Solution: An Experimental Study of the Diffusion Process. The Journal of Physical Chemistry, 66(3), 455–458. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. PhotochemCAD | Naphthalene [photochemcad.com]
- 3. omlc.org [omlc.org]
- 4. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective binding of naphthoquinone derivatives to serum albumin proteins and their effects on cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Evaluation of 4-(Naphthalen-1-yl)benzoic Acid Derivatives for Anticancer Drug Discovery
Introduction: The Therapeutic Potential of Naphthalene-Based Scaffolds
The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of pharmacologically active molecules, the naphthalene scaffold has emerged as a privileged structure. Its rigid, aromatic nature provides a versatile framework for the design of compounds that can interact with a variety of biological targets.[1] Naphthalene derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Their anticancer effects are often attributed to diverse mechanisms of action, such as the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of key signaling pathways involved in cell proliferation and apoptosis.[1]
This document provides a comprehensive guide for researchers and drug development professionals on the synthesis and anticancer evaluation of a specific class of naphthalene-containing compounds: 4-(naphthalen-1-yl)benzoic acid and its derivatives. We will delve into the synthetic rationale, provide a detailed experimental protocol for their preparation via Suzuki-Miyaura cross-coupling, and outline the subsequent procedures for assessing their cytotoxic and apoptotic effects on cancer cells.
Chemical Synthesis: A Modular Approach to Novel Derivatives
The synthesis of 4-(naphthalen-1-yl)benzoic acid derivatives is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction offers a modular approach, allowing for the facile combination of various substituted naphthalenes and benzoic acids to generate a library of diverse analogs for structure-activity relationship (SAR) studies.[2][3]
Causality Behind Experimental Choices
The selection of the Suzuki-Miyaura coupling is predicated on its numerous advantages in medicinal chemistry:
-
Mild Reaction Conditions: The reaction typically proceeds under conditions that are tolerant of a wide array of functional groups, minimizing the need for extensive protecting group strategies.[3]
-
Commercial Availability of Starting Materials: A vast library of substituted aryl halides and boronic acids are commercially available, providing a rapid and cost-effective route to novel derivatives.
-
High Yields and Selectivity: The reaction is known for its high efficiency and selectivity, simplifying the purification process.[3]
The general synthetic strategy involves the coupling of a naphthalene-containing electrophile (e.g., 1-bromonaphthalene) with a benzoic acid-containing nucleophile (e.g., 4-carboxyphenylboronic acid). The choice of a ligand-free palladium catalyst, such as palladium on carbon (Pd/C), offers a more cost-effective and environmentally friendly alternative to traditional ligand-based systems, without compromising catalytic efficiency.[4] The use of a mixed solvent system, such as ethanol and water, further enhances the green credentials of the synthesis.[4]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Synthetic workflow for 4-(naphthalen-1-yl)benzoic acid.
Detailed Protocol: Synthesis of 4-(Naphthalen-1-yl)benzoic Acid
This protocol describes a representative synthesis of the parent compound, 4-(naphthalen-1-yl)benzoic acid. Modifications to the starting materials can be made to generate a variety of derivatives.
Materials:
-
1-Bromonaphthalene
-
4-Carboxyphenylboronic acid
-
Palladium on carbon (10 wt. % Pd)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (1 M)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1-bromonaphthalene (1.0 mmol, 1.0 eq.), 4-carboxyphenylboronic acid (1.2 mmol, 1.2 eq.), palladium on carbon (0.05 mol%), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Solvent Addition: Add a 1:1 mixture of ethanol and deionized water (10 mL).
-
Reaction: Stir the mixture vigorously at room temperature for 30 minutes. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting materials.[4]
-
Work-up: Upon completion, acidify the reaction mixture to a pH of approximately 2-3 with 1 M hydrochloric acid. This will precipitate the carboxylic acid product.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with deionized water to remove any inorganic salts.
-
Drying: Dry the solid product in a vacuum oven.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
Anticancer Evaluation: From Cytotoxicity to Mechanism of Action
Once a library of 4-(naphthalen-1-yl)benzoic acid derivatives has been synthesized, the next critical step is to evaluate their anticancer potential. This typically involves a tiered approach, starting with broad cytotoxicity screening against a panel of cancer cell lines, followed by more in-depth mechanistic studies for the most potent compounds.
Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. It provides a quantitative measure of a compound's ability to inhibit cancer cell growth and is an essential first step in the drug discovery process.
Experimental Protocol: MTT Assay
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
96-well microplates
-
Test compounds (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds. A typical concentration range would be from 0.01 to 100 µM. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: Comparative Cytotoxicity
The following table presents hypothetical IC₅₀ values for a series of 4-(naphthalen-1-yl)benzoic acid derivatives against various cancer cell lines, illustrating how SAR data can be organized.
| Compound ID | R1 | R2 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT116 |
| Naph-BA-01 | H | H | 8.5 | 12.3 | 10.1 |
| Naph-BA-02 | OCH₃ | H | 5.2 | 7.8 | 6.5 |
| Naph-BA-03 | Cl | H | 3.1 | 4.5 | 3.9 |
| Naph-BA-04 | H | NO₂ | 2.5 | 3.1 | 2.8 |
| Doxorubicin | - | - | 0.8 | 1.1 | 0.9 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Mechanism of Action: Unraveling the Apoptotic Pathway
Potent compounds identified from the cytotoxicity screening should be further investigated to elucidate their mechanism of action. Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. A common pathway involves the activation of the tumor suppressor protein p53, which in turn regulates the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[5]
The p53-Mediated Apoptotic Pathway
Upon cellular stress, such as that induced by a cytotoxic compound, p53 is activated and transcriptionally upregulates the expression of pro-apoptotic proteins like Bax.[5] Bax then translocates to the mitochondria, where it disrupts the mitochondrial outer membrane, leading to the release of cytochrome c.[5] Cytochrome c, in the cytosol, binds to Apaf-1, which then activates caspase-9.[5] Caspase-9, an initiator caspase, subsequently activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[5] This cascade of events is a key target for many anticancer drugs. While some naphthalene derivatives have been shown to act through a p53-independent mechanism, the p53 pathway is a crucial starting point for investigation.[6][7]
Caption: Proposed p53-mediated apoptotic pathway.
Conclusion and Future Directions
The 4-(naphthalen-1-yl)benzoic acid scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic accessibility via the Suzuki-Miyaura coupling allows for the rapid generation of diverse chemical libraries. The protocols outlined in this document provide a solid foundation for the synthesis and in vitro evaluation of these compounds. Future work should focus on expanding the SAR by synthesizing a wider range of derivatives and evaluating their efficacy against a broader panel of cancer cell lines, including drug-resistant models. Further mechanistic studies, such as Western blotting for key apoptotic proteins and cell cycle analysis, will be crucial to fully characterize the mode of action of the most promising candidates and guide their further development towards clinical applications.
References
-
BioRender. A Diagram of the P53 Apoptosis pathway. BioRender. Accessed January 23, 2026. [Link]
-
Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. Journal of Chemical Education. 2020;97(11):4179-4183. [Link]
-
Spaczyńska E, Mrozek-Wilczkiewicz A, Malarz K, et al. Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action. Sci Rep. 2019;9(1):6387. [Link]
-
Wang Z, Wang D, Liu L, Wang Y. Sustainable Ligand-Free, Palladium-Catalyzed Suzuki–Miyaura Reactions in Water: Insights into the Role of Base. ChemSusChem. 2015;8(19):3309-3314. [Link]
-
Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. Molecules. 2018;23(8):2011. [Link]
-
Spaczyńska E, Mrozek-Wilczkiewicz A, Malarz K, et al. Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action. PubMed. Accessed January 23, 2026. [Link]
-
El-Sayed MA, El-Gazzar MG, Ahmed E, et al. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. RSC Adv. 2021;11(54):34185-34201. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed January 23, 2026. [Link]
-
Cheng Y, Yu TT, Olzomer EM, et al. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Med Chem. 2022;13(5):596-606. [Link]
-
Gillham C, Reynolds J, Hollywood D. Flow diagram of the P53/apoptosis pathway. Constituents of this pathway are the most commonly assessed predictive markers in oesophageal cancer. ResearchGate. Accessed January 23, 2026. [Link]
-
A Supramolecular Palladium Catalyst for the Suzuki-Miyaura Coupling Reaction in Aqueous Media. RSC Advances. 2014;4(92):50764-50771. [Link]
-
Shen Y, White E. p53-dependent apoptosis pathways. Adv Cancer Res. 2001;82:55-84. [Link]
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Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry. 2022;28(1):e202103554. [Link]
-
Anti-cancer potency by induced apoptosis by molecular docking P53, caspase, cyclin D1, cytotoxicity analysis and phagocytosis activity of trisindoline 1,3 and 4. Saudi J Biol Sci. 2021;28(1):793-801. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Accessed January 23, 2026. [Link]
-
Mechanisms of p53-dependent apoptosis. Biochemical Society Transactions. 2002;30(4):477-482. [Link]
-
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules. 2017;22(9):1495. [Link]
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Application Notes and Protocols: A Researcher's Guide to the Synthesis of 4-Hydroxybenzoic Acid Incorporated Azo Dyes
This guide provides a detailed protocol and the underlying scientific principles for the synthesis of azo dyes incorporating a 4-hydroxybenzoic acid moiety. Azo dyes represent the largest and most versatile class of synthetic organic colorants, with applications spanning from traditional textile dyeing to advanced materials and biomedical research.[1][2] The incorporation of 4-hydroxybenzoic acid is of particular interest as it can impart unique properties to the dye molecule, including potential biological activities such as antibacterial effects.[1]
This document is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction causality, ensuring that the protocol is not just followed, but understood.
Part 1: The Underlying Chemistry - A Tale of Two Reactions
The synthesis of azo dyes is a classic example of electrophilic aromatic substitution and is elegantly executed in a two-step process. Understanding the mechanism of each step is critical for troubleshooting and optimizing the reaction.
The Diazotization Reaction: Forging the Electrophile
The first stage is the conversion of a primary aromatic amine into a highly reactive aryldiazonium salt. This process, known as diazotization, involves the reaction of the amine with nitrous acid (HNO₂).[3] Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at a low temperature (0–5 °C).[1][4]
The mechanism proceeds as follows:
-
The strong acid protonates the nitrous acid, which then loses a water molecule to form the key electrophile: the nitrosonium ion (NO⁺).[4][5]
-
The lone pair of electrons on the nitrogen atom of the primary aromatic amine attacks the nitrosonium ion.[5]
-
A series of proton transfers and the elimination of a water molecule lead to the formation of the stable aryldiazonium ion, which features a nitrogen-nitrogen triple bond.[5][6]
Causality Insight: The reaction temperature is maintained at 0–5 °C because diazonium salts are notoriously unstable at higher temperatures and can decompose, sometimes explosively, evolving nitrogen gas.[6][7] The resulting diazonium salt solution is used immediately in the next step without isolation.
Caption: Mechanism of the diazotization reaction.
The Azo Coupling Reaction: Creating the Chromophore
The second stage is the azo coupling, where the newly formed aryldiazonium salt acts as an electrophile and attacks an electron-rich aromatic ring—in this case, 4-hydroxybenzoic acid.[8] This electrophilic aromatic substitution reaction is what forms the characteristic azo linkage (-N=N-), which acts as a chromophore responsible for the dye's color.[2]
Causality Insight: The reaction is performed in a basic medium (e.g., 10% NaOH solution) for a critical reason. The alkaline conditions deprotonate the hydroxyl group of 4-hydroxybenzoic acid, forming a phenoxide ion.[9] This phenoxide is a much more powerful activating group than the hydroxyl group, making the aromatic ring significantly more electron-rich and thus more susceptible to attack by the weakly electrophilic diazonium ion.[10] The coupling occurs predominantly at the ortho position to the powerful hydroxyl activating group.
Caption: Mechanism of the azo coupling reaction.
Part 2: The Experimental Workflow
This section details the practical steps for synthesizing a 4-hydroxybenzoic acid incorporated azo dye, starting from a generic substituted aromatic amine.
Overall Synthesis Workflow
Caption: Step-by-step experimental workflow.
Materials and Reagents
| Reagent/Material | Purpose | Typical Molar Quantity (Example) |
| Substituted Aromatic Amine | Diazonium precursor | 0.01 mole |
| 4-Hydroxybenzoic Acid | Coupling component | 0.01 mole |
| Sodium Nitrite (NaNO₂) | Nitrous acid precursor | 0.01 mole |
| Concentrated Hydrochloric Acid (HCl) | Acid catalyst/medium | ~2.5 mL |
| Sodium Hydroxide (NaOH) | Alkaline medium for coupling | To make 10% aqueous solution |
| Ethanol (e.g., 85%) | Recrystallization solvent | As needed |
| Distilled Water | Solvent | As needed |
| Ice | Cooling | As needed |
| Beakers, Conical Flasks | Reaction vessels | - |
| Magnetic Stirrer and Stir Bar | Agitation | - |
| Buchner Funnel and Filter Paper | Filtration | - |
| Thermometer | Temperature monitoring | - |
Note: Quantities are based on literature examples and should be scaled as needed.[1]
Safety Precautions
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times.
-
Corrosive Chemicals: Concentrated HCl and NaOH solutions are highly corrosive. Handle them with extreme care in a fume hood.[11]
-
Diazonium Salts: These intermediates can be explosive in solid, dry form. Never isolate the diazonium salt. Always keep it in a cold aqueous solution and use it immediately.
-
Staining: The resulting azo dyes are potent colorants and will stain skin and clothing.
Step-by-Step Synthesis Protocol
This protocol is adapted from established methodologies.[1][11]
Step 1: Preparation of the Diazonium Salt (Diazotization)
-
In a beaker, place the substituted aromatic amine (0.01 mole) and add 2.5 mL of concentrated HCl. Stir to mix.
-
Add a small amount of crushed ice or cold water to create a slurry.
-
Prepare an ice-salt bath and place the beaker in it to cool the contents to 0–5 °C. Maintain this temperature throughout the diazotization process.
-
In a separate test tube, dissolve sodium nitrite (0.01 mole) in a few milliliters of cold water.
-
Add the sodium nitrite solution drop by drop to the cold amine-HCl mixture over 10-15 minutes with continuous, vigorous stirring.
-
The resulting clear or slightly turbid solution is the diazonium salt, which should be used immediately.
Step 2: Preparation of the Coupling Component Solution
-
In a separate, larger beaker, dissolve 4-hydroxybenzoic acid (0.01 mole) in a 10% aqueous solution of sodium hydroxide.
-
Place this beaker in the ice bath and cool the solution to 5–10 °C with stirring.
Step 3: The Azo Coupling Reaction
-
While maintaining the temperature of the alkaline 4-hydroxybenzoic acid solution at 5–10 °C, slowly add the freshly prepared, cold diazonium salt solution drop-wise.
-
Continuous and efficient stirring is crucial during this addition.
-
A colored precipitate of the azo dye should form almost immediately.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 20–40 minutes to ensure the reaction goes to completion.[1]
Step 4: Isolation and Purification
-
Filter the colored product using a Buchner funnel under vacuum.
-
Wash the precipitate thoroughly with cold distilled water to remove any unreacted salts and acids/bases.
-
The crude product can be purified by recrystallization. A common solvent for this is 85% ethanol.[1]
-
Dry the purified crystals in a desiccator or a low-temperature oven.
Part 3: Characterization and Validation
To confirm the successful synthesis and purity of the 4-hydroxybenzoic acid incorporated azo dye, several analytical techniques are employed.[1][12]
-
Thin-Layer Chromatography (TLC): Used to check the purity of the final product and monitor the progress of the reaction. A single spot for the purified product indicates high purity.[2]
-
Melting Point Determination: A sharp melting point range for the purified dye is indicative of its purity.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify key functional groups. Expected peaks would include those for the O-H stretch (from both the carboxylic acid and phenol), the C=O stretch of the carboxylic acid, and the characteristic N=N azo stretch.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure by showing the different types of protons and their neighboring environments in the molecule.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the synthesized dye, confirming its molecular formula.
Conclusion
The synthesis of 4-hydroxybenzoic acid incorporated azo dyes is a robust and well-established procedure that combines the fundamental reactions of diazotization and azo coupling. By carefully controlling reaction parameters, particularly temperature and pH, researchers can achieve high yields of these versatile compounds. The presence of both carboxyl and hydroxyl functional groups makes these dyes interesting candidates for further chemical modification and for applications in medicinal chemistry and materials science, where they have shown promise as potent antibacterial agents.[1]
References
-
Pagariya, R. F., & Thakare, N. S. (2016). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 8(5), 385-392. [Link]
-
University of Toronto Scarborough. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
-
Hong Kong University of Science and Technology. (n.d.). Experiment 8: Synthesis of an Azo Dye. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Clark, J. (2023). Making an Azo Dye from Phenol. Chemistry LibreTexts. Retrieved from [Link]
- Tsunoi, S., & Itoh, T. (1970). U.S. Patent No. 3,532,745. Washington, DC: U.S. Patent and Trademark Office.
-
Hassan, S. A., Abd, A. N., & Salih, H. K. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1,4 Phenylene Diamine and Studying its Dyeing Performance and its Biological Activity. Journal of Biochemical Technology, 9(4), 33-42. Retrieved from [Link]
-
Al-Muhsin, A. A., Fahad, T. A., & Ali, A. A. (2021). Preparation and characterization azo dyes derived from 4-hydroxycoumarin and studying their analytical Applications. Journal of Physics: Conference Series, 1999(1), 012010. Retrieved from [Link]
-
Pagariya, R. F., & Thakare, N. S. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR. Retrieved from [Link]
-
El-Gazzar, A. A., Ali, R. M., & El-Enany, M. M. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 313-330. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
All 'Bout Chemistry. (2023, January 14). Benzene diazonium chloride - Coupling reaction of Phenol [Video]. YouTube. Retrieved from [Link]
-
Al-Muhsin, A. A., Fahad, T. A., & Ali, A. A. (2021). Preparation and characterization azo dyes derived from 4-hydroxycoumarin and studying their analytical Applications. ProQuest. Retrieved from [Link]
-
LibreTexts. (2019). 14.4: Diazotization of Amines. Chemistry LibreTexts. Retrieved from [Link]
-
Clark, J. (n.d.). some reactions of diazonium ions. Chemguide. Retrieved from [Link]
-
Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]
-
Warzecha, K. (2015). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? Chemistry Stack Exchange. Retrieved from [Link]
-
Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. jbiochemtech.com [jbiochemtech.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Azo coupling - Wikipedia [en.wikipedia.org]
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- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. cuhk.edu.hk [cuhk.edu.hk]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Arylboron Compounds
Introduction: The Enduring Power of the Carbon-Carbon Bond
The formation of a carbon-carbon (C-C) bond is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the myriad of methods developed to achieve this, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan. First reported by Akira Suzuki and his colleagues in 1979, this reaction facilitates the coupling of organoboron compounds with organic halides or triflates.[1] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[2]
The Suzuki-Miyaura coupling has become an indispensable tool in academic and industrial laboratories, particularly in the realm of drug discovery and development.[3][4] Its appeal lies in its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of many boronic acid derivatives.[5][6] This guide provides a detailed exploration of the experimental setup for the Suzuki-Miyaura coupling of arylboron compounds, offering insights into the underlying mechanism and practical guidance for its successful execution.
The Catalytic Heart: Unraveling the Mechanism
A deep understanding of the reaction mechanism is paramount for rational experimental design and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The palladium catalyst shuttles between the Pd(0) and Pd(II) oxidation states throughout this cycle.[2]
Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the organic halide (R¹-X) to the active Pd(0) species. This step, often the rate-determining one, involves the insertion of the palladium atom into the R¹-X bond, forming a Pd(II) complex. The reactivity of the halide follows the trend I > Br > Cl > F.[5]
-
Transmetalation: This step involves the transfer of the organic group (R²) from the organoboron reagent to the palladium(II) center. A crucial aspect of this stage is the activation of the organoboron compound by a base.[6] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the R² group to the palladium.[1]
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, where the two coupled organic fragments (R¹ and R²) are expelled as the final product (R¹-R²). This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]
Designing the Experiment: A Component-by-Component Analysis
The success of a Suzuki-Miyaura coupling reaction hinges on the judicious selection of each component. The following table provides an overview of common choices and their rationale.
| Component | Examples | Role and Considerations |
| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂ (dba)₃ | The source of the active Pd(0) catalyst. The choice depends on the stability, ease of handling, and the specific ligand system being employed. |
| Ligand | Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs) | Stabilizes the palladium catalyst, influences its reactivity, and can prevent the formation of palladium black. Electron-rich and bulky ligands often enhance the rate of oxidative addition and reductive elimination.[7] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, t-BuOK | Activates the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield.[1] |
| Solvent | Toluene, Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Water | Solubilizes the reactants and catalyst. The choice of solvent can influence the reaction temperature and the solubility of the base. Biphasic systems (e.g., toluene/water) are common.[1] |
| Arylboron Compound | Arylboronic acids, Arylboronic esters (e.g., pinacol esters), Potassium aryltrifluoroborates | The source of the aryl nucleophile. Boronic acids are common, but esters and trifluoroborates offer enhanced stability and are less prone to protodeboronation.[2] |
| Electrophile | Aryl iodides, Aryl bromides, Aryl chlorides, Aryl triflates | The electrophilic coupling partner. Reactivity generally follows I > Br > OTf > Cl. The use of less reactive aryl chlorides often requires more sophisticated catalyst systems.[5] |
Experimental Workflow: A Step-by-Step Guide
The following diagram outlines a typical workflow for setting up a Suzuki-Miyaura coupling reaction.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzoic acid (p-ABAαN) as a Novel Indicator for Titrimetric Analysis
Abstract
This document provides a comprehensive technical guide for the application of 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzoic acid , herein referred to as p-ABAαN, as a novel acid-base indicator for titrimetric analysis. Synthesized via standard diazotization and coupling procedures, p-ABAαN has demonstrated efficacy as a suitable substitute for conventional indicators like phenolphthalein and methyl orange.[1] This guide details the underlying mechanism of action, provides validated protocols for its use in various acid-base titrations—including strong acid-strong base, weak acid-strong base, and pharmaceutical assays—and offers insights into its performance characteristics. The protocols are designed for researchers, analytical chemists, and quality control professionals seeking reliable and validated methods for quantitative analysis.
Principle and Mechanism of Action
The utility of p-ABAαN as a pH indicator stems from its chemical structure as an azo dye.[2] Azo compounds are characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings. The extensive system of conjugated π-electrons in these molecules is responsible for their color.[3]
The color change mechanism is governed by the principles of acid-base chemistry and its effect on molecular electronic structure.[4] The p-ABAαN molecule possesses both an acidic carboxylic group (-COOH) and a phenolic hydroxyl group (-OH), which can be protonated or deprotonated depending on the pH of the solution.
-
In acidic media: The molecule is fully protonated. The specific conformation and extent of electron delocalization across the conjugated system result in the absorption of light at a particular wavelength, producing a distinct color.
-
In alkaline media: As the pH increases, the acidic protons are removed. This deprotonation alters the electronic distribution and the extent of conjugation within the molecule. This change in the molecular orbital energy gaps causes a shift in the absorbed wavelength of light, leading to a sharp and observable color change at the titration's endpoint.[3]
The equilibrium between the protonated (HIn) and deprotonated (In⁻) forms of the indicator is what dictates the color transition.
Caption: Fig 1: General mechanism of pH indicator color change.
Performance Characteristics and Key Properties
Studies have experimentally verified and validated the use of p-ABAαN in acid-base neutralization reactions, with results comparable to standard indicators.[1] The indicator exhibits sharp and distinct color changes across acidic, neutral, and alkaline pH ranges.[5]
| Property | Description | Source |
| Chemical Name | 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzoic acid | [1] |
| Abbreviation | p-ABAαN | [1] |
| Appearance | Red-brick solid | [1] |
| Indicator Type | Azo Compound / Acid-Base Indicator | [1] |
| Validated Titrations | Strong Acid/Strong Base (HCl/NaOH)Weak Acid/Strong Base (CH₃COOH/NaOH)Pharmaceutical Assay (Ibuprofen/NaOH) | [5] |
| Solubility | Soluble in ethanol | [1] |
Protocols and Methodologies
The following protocols are derived from validated methodologies for the preparation and use of p-ABAαN as a titrimetric indicator.[1]
Protocol 1: Preparation of p-ABAαN Indicator Solution (0.05% w/v)
This protocol describes the preparation of a stock solution of the indicator for routine use.
Causality: Ethanol is used as the solvent because p-ABAαN is an organic compound with limited aqueous solubility. A 0.05% concentration provides a sufficient chromophore concentration to observe a sharp color change without introducing significant error into the titration.
Materials:
-
p-ABAαN solid
-
Ethanol (95% or absolute)
-
Volumetric flask (100 mL)
-
Analytical balance
-
Spatula and weighing paper
-
Beaker (100 mL)
Procedure:
-
Accurately weigh 0.05 g of p-ABAαN solid using an analytical balance.
-
Transfer the solid to a 100 mL beaker.
-
Add approximately 50 mL of ethanol to the beaker and stir until the solid is completely dissolved. Gentle warming may be applied if necessary, but ensure the solution cools to room temperature before proceeding.
-
Carefully transfer the dissolved indicator solution to a 100 mL volumetric flask.
-
Rinse the beaker with small portions of ethanol, transferring the rinsings into the volumetric flask to ensure a quantitative transfer.
-
Add ethanol to the volumetric flask until the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the indicator solution in a clearly labeled, sealed container, protected from light.
Protocol 2: Titration of a Strong Acid (HCl) with a Strong Base (NaOH)
This protocol details the use of p-ABAαN for determining the concentration of a strong acid.
Causality: The equivalence point for a strong acid-strong base titration occurs at pH 7. A suitable indicator must have a sharp color change that brackets this pH. p-ABAαN has been validated for this type of titration, indicating its transition range is appropriate for detecting this sharp pH shift.[1]
Materials:
-
p-ABAαN indicator solution (0.05% w/v)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrochloric acid (HCl) solution of unknown concentration
-
Burette (50 mL)
-
Pipette (10 mL or 25 mL)
-
Conical flasks (250 mL)
-
Deionized water
Procedure:
-
Rinse the burette with the standardized NaOH solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette volume.
-
Pipette a known volume (e.g., 25.00 mL) of the HCl solution into a 250 mL conical flask.
-
Add 2-5 drops of the p-ABAαN indicator solution to the conical flask. Swirl to mix.
-
Titrate the HCl solution with the NaOH from the burette, swirling the flask continuously.
-
As the endpoint is approached, the NaOH should be added dropwise.
-
The endpoint is reached when a sharp, permanent color change is observed.
-
Record the final burette volume.
-
Repeat the titration at least two more times to ensure concordant results (titers agreeing within ±0.10 mL).
-
Calculate the concentration of the HCl solution using the average titer volume.
Protocol 3: Titrimetric Assay of Ibuprofen
This protocol demonstrates the application of p-ABAαN in pharmaceutical analysis, specifically for the assay of Ibuprofen, a weak acid.[1]
Causality: The British Pharmacopoeia method for Ibuprofen assay is a weak acid-strong base titration. The equivalence point occurs in the alkaline pH range. The successful validation of p-ABAαN for this assay confirms its suitability as a substitute for phenolphthalein, which has a transition range of pH 8.2-10.[1][6]
Materials:
-
Ibuprofen reference standard
-
p-ABAαN indicator solution (0.05% w/v)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Solvent mixture (as specified by the relevant pharmacopeia, often an alcohol/water mix)
-
Analytical balance, burette, pipette, conical flasks
Procedure:
-
Accurately weigh the specified amount of Ibuprofen reference powder (e.g., 0.450 g) and transfer it to a conical flask.[1]
-
Dissolve the powder in an appropriate volume of the specified solvent.
-
Add 2-5 drops of the p-ABAαN indicator solution.
-
Fill a burette with standardized 0.1 M NaOH solution and record the initial volume.
-
Titrate the Ibuprofen solution with NaOH until the sharp color change of the indicator persists.
-
Record the final burette volume and calculate the volume of NaOH used.
-
Perform replicate determinations and a blank titration (titrating the solvent without Ibuprofen) to ensure accuracy.
-
Calculate the purity of the Ibuprofen based on the titration results, comparing it against the official monograph specifications.
Experimental Workflow and Validation
A self-validating system is crucial for ensuring the trustworthiness of any analytical protocol. The performance of p-ABAαN should be systematically verified.
Caption: Fig 2: Experimental and validation workflow for p-ABAαN.
Validation Parameters:
-
Accuracy: Compare the mean result from a series of titrations using p-ABAαN against the known concentration of a standard analyte or results obtained using a pharmacopeial indicator.
-
Precision (Repeatability): Analyze the standard deviation or relative standard deviation (RSD) of a series of measurements made under the same conditions.
-
Robustness: Intentionally vary parameters such as the volume of indicator added (e.g., 3 drops vs. 5 drops) to ensure minor variations do not significantly affect the outcome.
-
Statistical Analysis: Employ statistical tools like the t-test and ANOVA to compare the results obtained with p-ABAαN against those from standard indicators to determine if there is any statistically significant difference.[1]
Conclusion
4-((4-hydroxynaphthalen-1-yl)diazenyl)benzoic acid (p-ABAαN) is a robust and effective acid-base indicator with demonstrated utility in a range of titrimetric applications.[5] Its performance is comparable to that of established indicators such as phenolphthalein and methyl orange, making it a valuable tool for quantitative analysis in both academic and industrial laboratories, including pharmaceutical quality control.[1] The sharp, observable endpoint and validated performance underscore its potential as a reliable alternative in modern analytical chemistry.
References
-
Kofie, W., Amengor, C. D., & Orman, E. (2016). Investigations on Synthesized Azo Compound, [4-((4-Hydroxynaphthalen-1-yl) Diazenyl) Benzoic Acid] (p-ABAαN), as an Acid-Base Indicator. International Research Journal of Pure and Applied Chemistry, 10(4), 1-12. [Link]
-
ResearchGate. (n.d.). Investigations on Synthesized Azo Compound, [4-((4-Hydroxynaphthalen-1-yl) Diazenyl) Benzoic Acid] (p-ABAαN), as an Acid-Base Indicator. Retrieved from [Link]
-
Journal of Chemical Education. (2015). Investigations on Synthesized Azo Compound, [4-((4-Hydroxynaphthalen-1-yl) Diazenyl) Benzoic Acid] (p-ABAαN), as an Acid-Base Indicator. Retrieved from [Link]
-
PubChem. (n.d.). Benzenesulfonic acid, 4-(2-(4-hydroxy-1-naphthalenyl)diazenyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Buttondown, E. (2025). How does change in pH affect the ability of azo dyes to color fabrics? Retrieved from [Link]
-
ResearchGate. (2015). The synthesis and identification azo dyes derived from mercuried sulfa compounds and used their as indicator of acid-base. Retrieved from [Link]
-
Chemistry For Everyone. (2023, September 21). How Do pH Indicators Change Color In Titration? [Video]. YouTube. [Link]
-
Medium. (2024, May 6). Color Change with pH: A Study of pH Indicators and Their Applications. Retrieved from [Link]
-
Quora. (n.d.). Why are most azo compounds used as an acid base indicator? Retrieved from [Link]
-
Reddit. (n.d.). r/askscience - What's the mechanism of pH indicators? Why do they change color? Retrieved from [Link]
Sources
Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Bexarotene in Pharmaceutical and Biological Matrices
Abstract
This application note presents a detailed, validated, and stability-indicating high-performance liquid chromatography (HPLC) method for the accurate quantification of bexarotene. Bexarotene is a third-generation retinoid and a selective agonist of the retinoid X receptor (RXR), approved for the treatment of cutaneous T-cell lymphoma (CTCL).[1] Given its therapeutic importance and potential for degradation, a reliable analytical method is crucial for quality control, pharmacokinetic studies, and formulation development. This guide provides a comprehensive protocol, explains the scientific rationale behind the methodological choices, and offers insights for troubleshooting, tailored for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Bexarotene
Bexarotene's therapeutic efficacy is linked to its ability to bind to RXRs, which regulate gene expression related to cell differentiation, proliferation, and apoptosis.[2] The complex mechanism of action and the need for precise dosing necessitate a robust analytical method to ensure product quality and patient safety. Furthermore, bexarotene can be susceptible to degradation, especially under basic conditions, making a stability-indicating method essential for distinguishing the active pharmaceutical ingredient (API) from its degradation products.[1][3]
Reversed-phase HPLC (RP-HPLC) is the method of choice for bexarotene analysis due to its versatility, high resolution, and compatibility with various detection techniques. This application note details an isocratic RP-HPLC method with UV detection, which has been validated according to the International Council for Harmonisation (ICH) guidelines.[4]
The Science Behind the Method: Rationale for Chromatographic Choices
The development of a successful HPLC method hinges on a fundamental understanding of the analyte's physicochemical properties and its interaction with the stationary and mobile phases.
Stationary Phase Selection: The Role of the C18 Column
A C18 (octadecylsilyl) column is the cornerstone of this method. Bexarotene is a relatively non-polar molecule, making it well-suited for retention on a non-polar stationary phase like C18. The long alkyl chains of the C18 packing material provide a hydrophobic environment that interacts with the non-polar regions of the bexarotene molecule, leading to its retention. The choice of a high-purity silica backbone minimizes peak tailing and improves reproducibility. For enhanced separation of potential impurities, a column with smaller particle size (e.g., 1.7-μm) can be employed to increase efficiency.[1]
Mobile Phase Composition: Achieving Optimal Separation
The mobile phase is a critical determinant of retention and selectivity. This method employs a mixture of acetonitrile, water, and an acidic modifier (trifluoroacetic acid).
-
Acetonitrile (ACN): As the organic component, ACN is a strong solvent in reversed-phase chromatography. By varying its concentration, the retention time of bexarotene can be precisely controlled. A higher percentage of ACN will decrease the retention time, while a lower percentage will increase it.
-
Water: The aqueous component of the mobile phase facilitates the partitioning of bexarotene between the mobile and stationary phases.
-
Trifluoroacetic Acid (TFA): The addition of a small amount of TFA (typically 0.1%) serves two key purposes. Firstly, it acidifies the mobile phase, which suppresses the ionization of the carboxylic acid group on the bexarotene molecule. In its neutral form, bexarotene is more hydrophobic and therefore better retained on the C18 column, leading to sharper peaks and improved peak shape. Secondly, TFA acts as an ion-pairing agent, further enhancing peak symmetry.
An isocratic elution, where the mobile phase composition remains constant throughout the run, is sufficient for the analysis of bexarotene and its known impurities, offering simplicity and robustness.[5]
Detection: UV Absorbance
Bexarotene possesses a chromophore that absorbs UV light, making UV detection a suitable and cost-effective choice. The maximum absorbance wavelength for bexarotene is around 260 nm, which provides good sensitivity for quantification.[1] For analyses requiring higher sensitivity, such as in pharmacokinetic studies with low plasma concentrations, fluorescence detection can be employed.[6][7]
Experimental Workflow and Protocols
The following sections provide detailed, step-by-step protocols for the analysis of bexarotene.
Visualizing the Workflow
Sources
- 1. longdom.org [longdom.org]
- 2. Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. ijstr.org [ijstr.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. Validated liquid chromatographic method for the determination of bexarotene in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Suzuki Coupling Technical Support Center: A Guide for Researchers
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of optimizing these powerful C-C bond-forming reactions, particularly with aryl halides. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.
Troubleshooting Guide: Addressing Common Experimental Failures
This section is dedicated to resolving specific issues you may encounter at the bench.
Problem 1: Low to No Product Formation
Q: My Suzuki coupling reaction has a very low yield or has failed completely. How can I diagnose the problem?
A: A systematic approach is crucial when a reaction fails. The issue often lies with one or more of the core components: the catalyst, base, solvent, or the reagents themselves.
Initial Diagnostic Workflow:
A logical first step is to verify the integrity of your reagents and the reaction setup.
-
Inert Atmosphere is Non-Negotiable: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Inadequate degassing of your solvent or a faulty inert gas (argon or nitrogen) setup can lead to catalyst deactivation and promote side reactions like homocoupling.[1][2] Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas.[1]
-
Reagent Quality Control:
-
Boronic Acid/Ester: Boronic acids are susceptible to degradation over time, especially with exposure to air and moisture, leading to a common side reaction called protodeboronation.[1][2] It is highly recommended to use fresh or properly stored boronic acid. For particularly sensitive substrates, consider using a more stable boronic ester derivative, such as a pinacol ester, to minimize decomposition.[1][2]
-
Aryl Halide: While seemingly stable, ensure your aryl halide has not degraded, especially if it has been stored for a long time.
-
Base: The base should be a fine, dry powder. Clumps can lead to inconsistent results due to poor dispersion in the reaction mixture.[1]
-
Solvent: Always use anhydrous, peroxide-free solvents, particularly with ethereal options like THF or dioxane.[1]
-
-
Stirring: For heterogeneous mixtures, vigorous stirring is essential for effective mixing of all components.[1][3]
If, after these checks, the reaction still fails, a systematic screening of the reaction parameters is the next logical step.[4]
Problem 2: Significant Side Product Formation
Q: My reaction yields the desired product, but I'm observing significant amounts of side products. What are they and how can I minimize them?
A: Several side reactions can compete with your desired coupling. Identifying the major byproduct is key to targeted troubleshooting.
-
Homocoupling of Boronic Acid: This results in a biaryl product derived from two molecules of your boronic acid. This is often caused by the presence of oxygen, which can lead to the formation of Pd(II) species that promote this side reaction.[2][5] Rigorous degassing is the primary solution.[2] You can also sometimes suppress homocoupling by using a slight excess of the aryl halide.[4]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a common issue, especially with heteroaryl boronic acids or under harsh reaction conditions (e.g., high temperatures).[2][4]
-
Solution: Use the mildest possible reaction conditions (temperature and base) that still afford a reasonable reaction rate. Employing a more stable boronic ester can also be beneficial.[2]
-
-
Dehalogenation of the Aryl Halide: In this case, the halogen on your starting material is replaced by a hydrogen atom. This occurs when the palladium complex, after oxidative addition, reacts with a hydride source in the reaction mixture.[1][2]
-
Potential Hydride Sources: Solvents like alcohols or certain amine bases can act as hydride donors.[2]
-
Solution: Carefully select your solvent and base to avoid potential hydride sources.
-
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about optimizing the Suzuki coupling reaction.
Q1: How do I choose the right palladium catalyst and ligand for my aryl halide?
A: The choice of catalyst and ligand is critical and depends heavily on the reactivity of your aryl halide. The general reactivity trend for aryl halides is I > OTf > Br >> Cl.[6]
-
For Aryl Iodides and Bromides: These are generally more reactive. A standard catalyst like Pd(PPh₃)₄ may be sufficient.[4] Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand like PPh₃ are also common starting points.[4][6]
-
For Aryl Chlorides: These are notoriously less reactive due to the strong C-Cl bond, making the oxidative addition step more difficult.[4][6][7] To overcome this, more specialized ligands are required.
-
Electron-rich and Bulky Ligands: These are essential for activating aryl chlorides. They increase the electron density on the palladium center, which facilitates the oxidative addition step.[8] Bulky ligands also promote the final reductive elimination step.[3][8]
-
Recommended Ligands for Aryl Chlorides: N-heterocyclic carbenes (NHCs) and bulky, electron-rich phosphine ligands like XPhos, SPhos, and tBu₃P are highly effective for coupling aryl chlorides.[3][8][9] Palladium-imidazol-2-ylidene complexes, often generated in situ, have shown excellent results.[9]
-
Q2: What is the role of the base, and how do I select the best one?
A: The base is a crucial component of the Suzuki coupling, and its primary role is to activate the boronic acid to facilitate the transmetalation step in the catalytic cycle.[9][10][11] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[9][10][12]
Commonly Used Bases and Their Characteristics:
| Base Type | Examples | Characteristics & Use Cases |
| Carbonates | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Generally effective and widely used.[10] Cs₂CO₃ is more soluble in organic solvents and is often employed in more challenging couplings.[10] |
| Phosphates | K₃PO₄ | A strong base that is often very effective, particularly in difficult couplings.[10] |
| Hydroxides | NaOH, KOH | Strong bases, but their high reactivity can sometimes lead to side reactions with sensitive functional groups. |
| Fluorides | KF | A milder base that can be advantageous when base-labile functional groups are present in the substrates.[9] |
| Organic Bases | Triethylamine (TEA) | Generally less effective than inorganic bases for many Suzuki couplings.[10] |
Selection Strategy: A screening of different bases is often the best approach. For a typical starting point, K₂CO₃ or K₃PO₄ are robust choices.[10]
Q3: How does the choice of solvent affect the reaction?
A: The solvent plays a key role in solubilizing the reagents and catalyst, and it can also influence the reaction rate and outcome. A variety of solvents can be used for Suzuki couplings.[2][13]
-
Common Solvents: Toluene, THF, DMF, and dioxane are frequently used.[2][13]
-
Aqueous Conditions: Often, a small amount of water is added to the organic solvent. This can help to dissolve the inorganic base and facilitate the activation of the boronic acid.[2][5]
-
Biphasic vs. Monophasic: The use of a water-cosolvent system creates a biphasic mixture. In such cases, vigorous stirring is critical to ensure efficient interaction between the components in the different phases.[3]
Q4: Can I use microwave irradiation to improve my reaction?
A: Yes, microwave-assisted Suzuki couplings can be highly effective. The main advantages are significantly reduced reaction times (often from hours to minutes) and potentially improved yields, even with lower catalyst loadings.[4]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general starting point for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Suzuki Coupling Workflow
The Suzuki Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[7][10][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Flowchart for Low Yield
Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.
References
-
ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
ACS Publications. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
-
MDPI. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Improving the yield of 4-(naphthalen-1-yl)benzoic acid synthesis
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of 4-(naphthalen-1-yl)benzoic acid. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to help you overcome common challenges and improve your reaction yields.
Overview of Synthesis: The Suzuki-Miyaura Cross-Coupling
The synthesis of 4-(naphthalen-1-yl)benzoic acid is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction joins an organoboron compound with an organohalide.[1][2][3] For this specific synthesis, two primary routes are viable:
-
Route A: Coupling of 1-bromonaphthalene with 4-carboxyphenylboronic acid .
-
Route B: Coupling of 4-bromobenzoic acid with naphthalene-1-boronic acid .
Both routes are chemically sound, and the choice often depends on the commercial availability and stability of the starting materials. This guide will focus on troubleshooting the general Suzuki-Miyaura reaction as it applies to this synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, explaining the underlying causes and providing actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the common causes?
Low yield is the most frequent issue in Suzuki couplings and can stem from multiple factors.[4][5] A systematic approach is crucial for diagnosis.
Potential Cause 1: Catalyst Inactivity or Degradation The heart of the reaction is the Palladium(0) catalyst. The active Pd(0) species is generated in situ from a Pd(II) precatalyst (like Pd(OAc)₂) or directly from a Pd(0) source (like Pd(PPh₃)₄). This species is highly sensitive to oxygen.
-
Expert Insight: Incomplete degassing of solvents and reagents is a primary culprit. Oxygen can oxidize the active Pd(0) to Pd(II), effectively killing the catalyst and halting the catalytic cycle.[5] Similarly, some Pd(II) precatalysts have a limited shelf life.
-
Solution:
-
Thorough Degassing: Sparge your solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before use.[4]
-
Inert Atmosphere: Assemble your reaction under a positive pressure of inert gas. Use Schlenk line techniques for best results.
-
Fresh Catalyst: If in doubt, use a fresh bottle of the palladium precatalyst or a more robust, air-stable precatalyst.
-
Potential Cause 2: Protodeborylation of the Boronic Acid This is a major side reaction where the boronic acid reagent reacts with residual water or protic solvents, replacing the boronic acid group with a hydrogen atom. This consumes your starting material without forming the desired product.[6]
-
Expert Insight: Boronic acids are susceptible to decomposition, especially under prolonged heating in certain solvent systems.[6] Using a more stable boronic ester, like a pinacol ester, can prevent this issue.
-
Solution:
-
Use Boronic Esters: Consider using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (the pinacol ester) instead of the boronic acid. They are generally more robust.[6][7]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid/ester to compensate for minor degradation.
-
Anhydrous Conditions: While some water is often necessary for the Suzuki reaction (especially with inorganic bases), excessive water can promote protodeborylation. Use dry solvents if possible.
-
Potential Cause 3: Formation of Homocoupling Byproducts The reaction can produce symmetrical byproducts: 1,1'-binaphthyl (from naphthalene-1-boronic acid) or biphenyl-4,4'-dicarboxylic acid (from 4-carboxyphenylboronic acid).
-
Expert Insight: Homocoupling is often promoted by the presence of oxygen or by excessively high temperatures.[4][8] It can occur when the transmetalation step is slow compared to side reactions of the organopalladium intermediate.
-
Solution:
-
Strict Anaerobic Conditions: As with catalyst degradation, ensure the reaction is free of oxygen.
-
Optimize Temperature: Do not overheat the reaction. A typical range is 75-90°C, but this should be optimized for your specific solvent and catalyst system.[4]
-
Ligand Choice: Bulky electron-rich phosphine ligands can sometimes suppress homocoupling by promoting the desired reductive elimination step.
-
Troubleshooting Workflow
Here is a logical workflow to diagnose low-yield issues:
Caption: A workflow for troubleshooting low yields.
Question 2: My final product is impure. How do I effectively purify 4-(naphthalen-1-yl)benzoic acid?
The carboxylic acid functional group is key to a simple and effective purification strategy.
-
Expert Insight: The most common neutral impurities will be unreacted 1-bromonaphthalene and homocoupled 1,1'-binaphthyl. Because your desired product is an acid, its solubility can be dramatically changed by altering the pH. This allows for a straightforward acid-base extraction.[9][10]
-
Step-by-Step Purification Protocol:
-
Quench and Dilute: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate.
-
Basify and Extract: Add a 1M aqueous solution of a base (e.g., NaOH or Na₂CO₃) to the separatory funnel. Your acidic product will deprotonate to form the water-soluble sodium 4-(naphthalen-1-yl)benzoate salt and move into the aqueous layer. Neutral organic impurities will remain in the organic layer.
-
Separate Layers: Drain the aqueous layer. Wash the organic layer one more time with the basic solution to ensure all product has been extracted. Combine the aqueous layers.
-
Acidify and Precipitate: Cool the combined aqueous layers in an ice bath and slowly add a 1M HCl solution while stirring. The product will protonate and precipitate out as a solid as the solution becomes acidic (target pH ~2).[11]
-
Isolate and Wash: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, then with a cold non-polar solvent like hexanes to remove any remaining organic residue.
-
Recrystallization (Optional): For very high purity, the crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or acetic acid.[11][12]
-
Frequently Asked Questions (FAQs)
Q: Which aryl halide should I use: 1-iodonaphthalene, 1-bromonaphthalene, or 1-chloronaphthalene? A: The reactivity order for the oxidative addition step is I > Br >> Cl.[3] 1-Iodonaphthalene will be the most reactive but is also typically more expensive and less stable. 1-Bromonaphthalene offers an excellent balance of high reactivity and stability, making it the most common choice.[5] 1-Chloronaphthalene is the least reactive and requires more specialized, highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) to achieve good yields.[1]
Q: What is the role of the base, and how do I choose the best one? A: The base is critical for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step in the catalytic cycle.[1]
-
Common Bases: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.
-
Selection Criteria:
-
K₂CO₃: A good, cost-effective starting point for many Suzuki couplings.
-
Cs₂CO₃: More soluble in organic solvents and more basic, often giving higher yields with challenging substrates.
-
K₃PO₄: A strong base that can be effective, especially when one of the coupling partners is sterically hindered.
-
| Parameter | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Basicity | Moderate | High | High |
| Solubility | Low in organic solvents | Moderate in organic solvents | Low in organic solvents |
| Cost | Low | High | Moderate |
| Typical Use Case | General purpose, robust reactions | Challenging or sluggish reactions | Sterically hindered substrates |
Q: What is the catalytic cycle for the Suzuki-Miyaura reaction? A: The reaction proceeds through three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. studylib.net [studylib.net]
- 11. 4-(Imidazol-1-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-(naphthalen-1-yl)benzoic acid
Welcome to the technical support center for the synthesis of 4-(naphthalen-1-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of biaryl synthesis. Instead of a rigid manual, we present a dynamic troubleshooting guide in a question-and-answer format, grounded in mechanistic principles to empower you to solve problems effectively in the lab.
Introduction: The Challenge of a "Simple" Biaryl
4-(naphthalen-1-yl)benzoic acid is a valuable building block in materials science and pharmaceutical development. While its structure appears straightforward, its synthesis is often plagued by side reactions that can drastically reduce yields and complicate purification. The most common and robust method for its synthesis is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This guide will focus primarily on troubleshooting this pathway, while also addressing potential pitfalls in classical alternatives like Grignard and Friedel-Crafts reactions.
Primary Troubleshooting Guide: The Suzuki-Miyaura Coupling Pathway
The Suzuki-Miyaura reaction is the workhorse for creating C(sp²)-C(sp²) bonds, coupling an organoboron species with an organohalide.[1] For our target molecule, this typically involves the reaction of 1-bromonaphthalene with 4-carboxyphenylboronic acid.
Reaction Scheme:
Below is the accepted catalytic cycle for this transformation. Understanding this pathway is the first step to diagnosing deviations.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions & Troubleshooting
Q1: My reaction yield is extremely low, and TLC/LCMS analysis shows mostly unreacted starting materials. What are the likely causes?
A1: This is a classic case of catalyst inactivation or suboptimal reaction conditions. The rate-determining step is often the oxidative addition of the palladium catalyst to the aryl halide.[1] If the catalyst is not in its active Pd(0) state or if the conditions are not right, this step will fail.
-
Causality & Expert Analysis:
-
Catalyst Oxidation: The active catalyst is a Pd(0) species. If your reaction mixture is not properly degassed, dissolved oxygen can oxidize Pd(0) to inactive Pd(II) species, stalling the cycle before it even begins.[3][4]
-
Insufficient Base: The base is not just a spectator. It is crucial for activating the boronic acid to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which is necessary for the transmetalation step.[5] If the base is too weak, too dilute, or has poor solubility, this step becomes inefficient. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1][3]
-
Poor Ligand Choice: The ligands stabilize the palladium center and modulate its reactivity. For coupling an electron-rich naphthalene system with a deactivated benzoic acid derivative, a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or Buchwald-type ligands) is often required to promote the oxidative addition and reductive elimination steps.[5]
-
Solvent Issues: The choice of solvent (e.g., dioxane, THF, DMF, toluene) affects the solubility of all components, including the base and the palladium complex.[3] Often, a small amount of water is added to help dissolve the base and facilitate the formation of the boronate complex.[3]
-
-
Troubleshooting Action Plan:
-
Ensure Rigorous Degassing: Use a "freeze-pump-thaw" cycle (3x) for your reaction solvent or bubble an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes before adding the catalyst. Maintain an inert atmosphere throughout the reaction.
-
Re-evaluate Your Base: Switch to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than sodium or potassium carbonate.
-
Screen Different Ligands: If using a simple catalyst like Pd(PPh₃)₄, consider switching to a pre-catalyst system with a more advanced, bulky phosphine ligand.
-
Q2: My primary impurity is benzoic acid. How is this forming and how can I prevent it?
A2: The formation of benzoic acid is a clear indicator of a common side reaction called protodeboronation . This is the cleavage of the C-B bond of your 4-carboxyphenylboronic acid and its replacement with a C-H bond.[6]
-
Causality & Expert Analysis: Protodeboronation is essentially the hydrolysis of the arylboronic acid.[3] This process can be promoted by several factors present in a typical Suzuki reaction:
-
Aqueous Basic Conditions: The combination of water and base, necessary for the main reaction, unfortunately also creates the ideal environment for protodeboronation.[7]
-
Elevated Temperatures: Like most degradation pathways, the rate of protodeboronation increases with higher reaction temperatures and longer reaction times.
-
Metal Catalysis: While often considered a background reaction, some evidence suggests that palladium species can also catalyze this undesired process.[6]
-
-
Troubleshooting Action Plan:
-
Use Boronic Esters: Boronic acids are prone to this issue. Consider switching to a more stable boronate, such as a pinacol ester (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid). Boronic esters are significantly more resistant to hydrolysis.[3]
-
Minimize Water Content: While some water is often beneficial, excess water will accelerate protodeboronation. Use the minimum amount required for the base to be effective.
-
Control Temperature: Do not overheat the reaction. Run the reaction at the lowest temperature that gives a reasonable conversion rate. Monitor by TLC or LCMS and stop the reaction as soon as the limiting reagent is consumed.
-
Use a Slight Excess of Boronic Acid: Using a small excess (e.g., 1.1-1.2 equivalents) of the boronic acid can help compensate for minor degradation via this pathway.
-
Q3: I've isolated a significant amount of 4,4'-dicarboxy-1,1'-biphenyl as a byproduct. What is it and why did it form?
A3: This is the product of boronic acid homocoupling , a dimerization of your 4-carboxyphenylboronic acid starting material.[4]
-
Causality & Expert Analysis: Homocoupling is primarily driven by the presence of Pd(II) species and an oxidant, most commonly atmospheric oxygen.[3] Instead of entering the desired catalytic cycle, the Pd(II) can react stoichiometrically with two molecules of the boronic acid to produce the dimer and Pd(0).[8] While this does generate the active Pd(0) catalyst, it consumes your starting material in an unproductive pathway.
Caption: The mechanism of Pd(II)-mediated boronic acid homocoupling.
-
Troubleshooting Action Plan:
-
Rigorous Degassing: This is the most critical factor. As with preventing catalyst deactivation, excluding oxygen is paramount to preventing homocoupling.[4]
-
Use a Pd(0) Precatalyst: Start with a catalyst that is already in the Pd(0) oxidation state (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). If you use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), an in-situ reduction step is required, which can sometimes be inefficient and lead to side reactions if not properly managed.
-
Order of Addition: Add the palladium catalyst to the degassed mixture of solvent, base, and substrates last, just before heating. This minimizes the time the catalyst spends in the mixture under potentially oxidative conditions before the main reaction begins.
-
Q4: My crude product is contaminated with naphthalene. Where did this come from?
A4: The presence of naphthalene points to a dehalogenation side reaction, where the bromine atom of 1-bromonaphthalene is replaced by a hydrogen atom.[3]
-
Causality & Expert Analysis: This side reaction can occur through a few mechanisms. One possibility is that after oxidative addition, the Ar-Pd(II)-X complex undergoes a reaction with a hydride source in the mixture (which can be trace water, amines, or even the solvent under certain conditions) followed by reductive elimination to give Ar-H (naphthalene) instead of the desired Ar-Ar' product.
-
Troubleshooting Action Plan:
-
Solvent Purity: Ensure you are using high-purity, dry solvents. Some solvents, like certain grades of THF or alcohols, can act as hydride donors.
-
Optimize Base and Ligand: A well-chosen ligand can stabilize the palladium complex and favor the desired transmetalation/reductive elimination pathway over decomposition or dehalogenation pathways.
-
Temperature Control: Excessive heat can promote catalyst decomposition and subsequent side reactions, including dehalogenation.
-
Data Summary: Optimizing Reaction Conditions
The following table summarizes how different parameters can influence the outcome of the Suzuki coupling for this synthesis.
| Parameter | Condition | Primary Effect on Main Reaction | Impact on Side Reactions |
| Atmosphere | Inert (Ar, N₂) | Positive: Protects Pd(0) catalyst. | Minimizes: Homocoupling and catalyst deactivation. |
| Air / O₂ | Negative: Oxidizes and deactivates Pd(0). | Promotes: Boronic acid homocoupling. | |
| Boron Source | Boronic Acid | Standard reactivity. | Susceptible to: Protodeboronation. |
| Boronic Ester (Pinacol) | Generally good reactivity. | Reduces: Protodeboronation significantly. | |
| Base | Weak (e.g., NaHCO₃) | Negative: Inefficient boronate formation. | May reduce protodeboronation but stalls main reaction. |
| Strong (e.g., K₃PO₄, Cs₂CO₃) | Positive: Promotes efficient transmetalation. | Can increase the rate of protodeboronation if not optimized. | |
| Temperature | Too Low | Negative: Slow or no reaction. | - |
| Too High | Can increase reaction rate. | Promotes: Protodeboronation, dehalogenation, catalyst decomposition. |
Validated Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol is a robust starting point for the synthesis of 4-(naphthalen-1-yl)benzoic acid.
Materials:
-
1-bromonaphthalene
-
4-Carboxyphenylboronic acid
-
Potassium Carbonate (K₂CO₃), anhydrous
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromonaphthalene (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add 1,4-dioxane and water (in a 4:1 ratio by volume, e.g., 8 mL dioxane, 2 mL water per mmol of 1-bromonaphthalene) via syringe.
-
Degassing: Bubble argon through the stirred solution for a further 20 minutes to ensure the mixture is thoroughly degassed.
-
Catalyst Addition: Under a positive pressure of argon, add the Pd(dppf)Cl₂ catalyst (0.02 eq).
-
Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously. Monitor the reaction progress by TLC or LCMS (typically complete in 4-12 hours).
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Transfer the filtrate to a separatory funnel and wash with 1M HCl (to neutralize the base and protonate the product).
-
Separate the layers. The organic layer contains the product.
-
-
Purification: See the Purification Guide section below.
Troubleshooting Alternative Synthetic Routes
While Suzuki coupling is preferred, you may encounter other methods. Here are brief troubleshooting tips.
Grignard Reaction Pathway
(e.g., 1-Naphthylmagnesium bromide + CO₂)
Q: My Grignard reaction either failed to start or gave me a high yield of naphthalene.
A: This is almost certainly due to the presence of water or other protic sources. Grignard reagents are exceptionally strong bases and will be instantly quenched by even trace amounts of moisture, abstracting a proton to form the corresponding alkane (naphthalene in this case).[9][10]
-
Solution:
-
Absolutely Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried under vacuum).
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous ether or THF.
-
Initiation: A crystal of iodine or gentle heating may be required to initiate the reaction with the magnesium turnings.
-
Q: I am getting 1,1'-binaphthyl as a major byproduct.
A: This is a Wurtz-type homocoupling byproduct, where the Grignard reagent (R-MgX) reacts with unreacted aryl halide (R-X).[11]
-
Solution:
-
Slow Addition: Add the 1-bromonaphthalene slowly to the magnesium turnings to maintain a low concentration of the halide in the presence of the Grignard reagent.
-
Temperature Control: Avoid excessive temperatures, which can favor this side reaction.[11]
-
Friedel-Crafts Acylation Pathway
(e.g., Naphthalene + 4-chlorobenzoyl chloride + AlCl₃)
Q: My reaction gave a mixture of isomers (1- and 2-substituted naphthalenes). How can I improve selectivity?
A: Friedel-Crafts acylation of naphthalene is highly sensitive to reaction conditions. The 1-position is the kinetically favored site of attack, while the 2-position is the thermodynamically more stable product.[12]
-
Solution:
-
Solvent Choice: Non-polar solvents like carbon disulfide (CS₂) or dichloromethane at low temperatures tend to favor the formation of the kinetic 1-isomer. Polar solvents like nitrobenzene can facilitate rearrangement to the more stable 2-isomer.[12]
-
Temperature Control: Run the reaction at low temperatures (e.g., 0 °C to RT) to favor the kinetic product.
-
General Purification Guide
Q: How can I effectively purify my 4-(naphthalen-1-yl)benzoic acid from the common side products?
A: The carboxylic acid functional group is key to a simple and effective purification strategy.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. connectsci.au [connectsci.au]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistryconnected.com [chemistryconnected.com]
- 10. beyondbenign.org [beyondbenign.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Enhancing the Solubility of 4-(naphthalen-1-yl)benzoic Acid
Introduction
Welcome to the technical support guide for 4-(naphthalen-1-yl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in biological assays. Due to its chemical structure, featuring a large hydrophobic naphthalene ring system, 4-(naphthalen-1-yl)benzoic acid exhibits poor aqueous solubility, a common challenge that can lead to inconsistent experimental results, compound precipitation, and inaccurate biological data.[1] This guide provides a series of troubleshooting steps, detailed protocols, and scientific explanations to help you overcome these solubility challenges and ensure the integrity of your assays.
Frequently Asked Questions (FAQs)
Q1: Why is 4-(naphthalen-1-yl)benzoic acid so difficult to dissolve in aqueous buffers?
A1: The molecule's structure contains two key features that govern its solubility. The large, nonpolar naphthalene and benzene rings are hydrophobic ("water-fearing") and prefer to interact with other nonpolar molecules rather than water. The only hydrophilic ("water-loving") part of the molecule is the carboxylic acid group (-COOH).[2] In neutral or acidic aqueous solutions, this group is protonated and uncharged, limiting its ability to form favorable interactions with water. This combination results in very low intrinsic aqueous solubility.
Q2: What is the first solvent I should try for making a stock solution?
A2: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[3] It is a powerful, water-miscible organic solvent capable of dissolving a wide array of hydrophobic compounds.[3] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% anhydrous DMSO. This stock can then be serially diluted into your aqueous assay buffer.
Q3: I dissolved my compound in DMSO, but it precipitates when I add it to my cell culture media. What's happening?
A3: This is a common phenomenon known as "compound crashing" or precipitation. While the compound is soluble in the high-concentration DMSO stock, the final concentration of DMSO in your aqueous media (typically <0.5% for cell-based assays) is too low to keep the hydrophobic compound in solution.[4] The compound molecules aggregate and precipitate out of the aqueous environment. The subsequent sections of this guide provide detailed strategies to prevent this.
Q4: Can I use pH modification to improve solubility?
A4: Yes, pH modification is a highly effective strategy for this specific molecule. As a carboxylic acid, 4-(naphthalen-1-yl)benzoic acid can be deprotonated by adding a base (e.g., Sodium Hydroxide, NaOH). This converts the neutral -COOH group into a negatively charged carboxylate salt (-COO⁻ Na⁺).[5][6] This charged form is significantly more polar and, therefore, more soluble in water.[7] Increasing the pH of the solution above the compound's pKa will dramatically increase its solubility.[8][9]
Troubleshooting Guide & Advanced Solubilization Strategies
This section addresses specific experimental issues with in-depth explanations and actionable protocols.
Problem 1: My compound precipitates in the assay plate immediately upon dilution.
Likely Cause: The aqueous buffer lacks sufficient solubilizing capacity for the final concentration of your compound.
Solution 1: pH-Adjusted Aqueous Stock Solution
This method leverages the acidic nature of the compound to create a moderately concentrated, pH-adjusted aqueous stock, which can be more compatible with final assay buffers than a pure DMSO stock.
-
Causality: By reacting the carboxylic acid with a base like NaOH, you form a sodium salt.[5][6] This salt is an ionic compound with much greater aqueous solubility than the neutral acid form.[7]
-
Step-by-Step Protocol:
-
Weigh out the desired amount of 4-(naphthalen-1-yl)benzoic acid.
-
Add a small volume of 1N NaOH dropwise while vortexing until the solid is fully dissolved. Use a stoichiometric equivalent (1:1 molar ratio) as a starting point. Avoid a large excess of NaOH.
-
Once dissolved, bring the solution to the final desired volume with your assay buffer (e.g., PBS or Tris).
-
Measure the pH of the final stock solution. It will be alkaline.
-
Crucial Step: When adding this stock to your final assay (e.g., a plate with cells and media), ensure the buffering capacity of the final media is sufficient to maintain a physiologically acceptable pH. The small volume of the alkaline stock should be neutralized by the much larger volume of the buffered media.
-
Solution 2: Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[10][11][12]
-
Causality: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity.[11] The nonpolar naphthalene moiety of your compound can partition into this hydrophobic core, forming a water-soluble "inclusion complex."[10][12] This is an excellent method for cell-based assays as cyclodextrins are generally well-tolerated by cells.[13]
-
Step-by-Step Protocol:
-
Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing drug solubility.[13]
-
Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-50 mM).
-
Add your 4-(naphthalen-1-yl)benzoic acid DMSO stock solution to the HP-β-CD solution while vortexing vigorously.
-
Allow the mixture to equilibrate (e.g., shake at room temperature for 1-2 hours) to facilitate complex formation.
-
This complex-containing solution can now be used for further dilutions into your assay.
-
Problem 2: Assay results are inconsistent and not dose-dependent.
Likely Cause: The compound may be precipitating at higher concentrations, leading to an inaccurate effective concentration in the assay. The actual concentration in solution is lower than the nominal concentration.
Solution: Solubility Assessment and Workflow Optimization
Before proceeding with extensive biological assays, it is critical to determine the kinetic solubility of your compound in the final assay buffer.
-
Causality: Understanding the solubility limit prevents you from working at concentrations where the compound is not fully dissolved, which is a primary source of experimental variability.[4]
-
Workflow Diagram:
Caption: Workflow for Determining Kinetic Solubility.
Data Summary & Recommended Strategies
The table below summarizes the primary solubilization methods for 4-(naphthalen-1-yl)benzoic acid.
| Method | Primary Solvent | Mechanism of Action | Recommended Use Case | Pros | Cons |
| Co-Solvent | DMSO | Increases the polarity of the bulk solvent, keeping the hydrophobic compound dissolved.[3] | High-concentration primary stock solution preparation.[14][15] | Simple, effective for high concentrations. | Can be toxic to cells at >0.5-1%; risk of precipitation upon aqueous dilution.[4] |
| pH Adjustment | Aqueous Buffer + Base (e.g., NaOH) | Deprotonates the carboxylic acid to form a highly water-soluble carboxylate salt.[5][6][7] | Preparing aqueous stocks for biochemical or cell-based assays. | High aqueous solubility, avoids organic solvents in final assay. | Requires careful pH control; may not be suitable for pH-sensitive assays. |
| Complexation | Aqueous Buffer + Cyclodextrin | Encapsulates the hydrophobic part of the molecule in a water-soluble shell.[10][11] | Cell-based assays, especially when DMSO toxicity is a concern. | Generally low cytotoxicity, high biocompatibility.[13] | May alter compound bioavailability; requires optimization of cyclodextrin type and concentration. |
Detailed Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Mass: Determine the mass of 4-(naphthalen-1-yl)benzoic acid (MW: 248.28 g/mol ) required. For 1 mL of a 10 mM solution, you will need 2.48 mg.
-
Weigh Compound: Accurately weigh the compound into a sterile, chemically-resistant vial (e.g., glass or polypropylene).
-
Add Solvent: Add the calculated volume of anhydrous, high-purity DMSO (e.g., 1 mL for 2.48 mg).
-
Dissolve: Vortex the vial vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but check for compound stability at elevated temperatures first.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by DMSO.
Protocol 2: Preparation of a 1 mM Aqueous Solution via pH Adjustment
-
Weigh Compound: Weigh 2.48 mg of 4-(naphthalen-1-yl)benzoic acid into a sterile 1.5 mL microcentrifuge tube.
-
Initial Basification: Add 10 µL of 1N NaOH (a 1:1 molar equivalent). Vortex thoroughly. The compound may not fully dissolve at this stage.
-
Titrate to Dissolution: Continue adding 1N NaOH in 2-5 µL increments, vortexing for 30-60 seconds after each addition, until all solid material is visibly dissolved.
-
Final Dilution: Add sterile, nuclease-free water or your desired buffer (e.g., PBS) to a final volume of 1 mL.
-
Verification: Check the pH of the final solution. It should be alkaline. This stock is now ready for dilution into your final assay medium.
References
-
Zhang, P., et al. (2017). The solubility of benzoic acid in seven solvents. ResearchGate. Available at: [Link]
-
Fun, H. K., et al. (2011). 4-(1-Naphthyl)benzoic acid. PubMed. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Available at: [Link]
-
LibreTexts Chemistry. (2019). The Effects of pH on Solubility. Available at: [Link]
-
Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): A toxicology review. Food and Chemical Toxicology. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Available at: [Link]
-
LibreTexts Chemistry. (2020). Preparing Solutions. Available at: [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]
-
Rohe, A., et al. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Available at: [Link]
-
National Institutes of Health (NIH). (2012). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]
-
Tauro Scholar. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available at: [Link]
-
Loew, G. H., et al. (1987). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. Available at: [Link]
-
Reddit. (2019). Isolation of a Carboxylic acid. Available at: [Link]
-
The Protein Society. (2020). Solution-making strategies & practical advice. YouTube. Available at: [Link]
-
ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Available at: [Link]
-
ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. Available at: [Link]
-
MDPI. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available at: [Link]
-
Buffalo State University. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Available at: [Link]
-
LibreTexts Chemistry. (2022). Acid-Base Extraction. Available at: [Link]
-
PubMed. (1998). Solubilisation of poorly water-soluble drugs during in vitro lipolysis of medium- and long-chain triacylglycerols. Available at: [Link]
-
SciSpace. (2016). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available at: [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]
-
AAPS PharmSciTech. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Available at: [Link]
-
Bitesize Bio. (2016). Top Ten Tips for Making Stock Solutions. Available at: [Link]
-
Pen and Paper Chemistry. (2020). Part 1 : Preparation of Carboxylic Acids. YouTube. Available at: [Link]
-
Studylib. (2007). Acid/Base Extraction of a Benzoic Acid, 4-Nitroaniline, and Naphthalene Mixture. Available at: [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Available at: [Link]
-
University of Missouri-St. Louis. (n.d.). 3. Extraction. Available at: [Link]
-
PubChem. (n.d.). 4-(naphthalen-1-yl)benzoic acid. Available at: [Link]
Sources
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(1-Naphth-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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Preventing protodeborylation in Suzuki-Miyaura coupling reactions.
Welcome to the technical support center for Suzuki-Miyaura coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments. Here, we address common challenges, with a particular focus on preventing the undesired side reaction of protodeborylation.
Introduction: The Challenge of Protodeborylation
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, its success can be undermined by a common and often frustrating side reaction: protodeborylation.[1][3] This process involves the cleavage of the C–B bond of the organoboron reagent and its replacement with a C–H bond, consuming the starting material and reducing the yield of the desired coupled product.[3]
This guide provides a series of frequently asked questions (FAQs) and troubleshooting workflows to help you diagnose and solve issues related to protodeborylation, ensuring more robust and reproducible Suzuki-Miyaura couplings.
Frequently Asked Questions (FAQs)
Q1: What is protodeborylation and why is it a problem?
Protodeborylation is the protonolysis of a boronic acid or its derivative, where a proton source (often water or alcohol) replaces the boron moiety on your starting material.[3] This is a significant issue because it irreversibly consumes your nucleophilic coupling partner, leading to lower yields of your target molecule and generating arene/alkene byproducts that can complicate purification.[1] The propensity for this side reaction is highly dependent on the substrate and the reaction conditions.[3]
Q2: My reaction has a low yield and I see a lot of the protodeboronated starting material. What are the most likely causes?
Observing significant protodeborylation points to one or more of the following factors:
-
Inherently Unstable Boronic Acid: Some boronic acids are more susceptible to protodeborylation than others. Electron-deficient arylboronic acids, some heteroarylboronic acids (especially 2-heteroaryls), and vinylboronic acids are particularly prone to this side reaction.[1][4]
-
Suboptimal Base: The choice and concentration of the base are critical. Strong bases can accelerate the decomposition of the boronic acid.[5] The role of the base is to activate the boronic acid for transmetalation, but an inappropriate base can favor the decomposition pathway.[2]
-
Presence of Excess Water: While a certain amount of water can be beneficial or even necessary for some Suzuki couplings (to dissolve the base and facilitate the catalytic cycle), excess water can serve as a proton source for protodeborylation.[1]
-
Slow Catalytic Turnover: If the desired Suzuki coupling is slow, the boronic acid spends more time under basic conditions, increasing the likelihood of protodeborylation. This can be due to an inefficient catalyst system (palladium source and ligand) or low reaction temperatures for a challenging coupling.[6]
Q3: How can I choose the right boronic acid derivative to minimize protodeborylation?
If you are working with a substrate known to be unstable, using a more stable boronic acid derivative is a primary strategy. Here's a comparison of common options:
| Boron Reagent | Structure Example | Advantages | Disadvantages |
| Boronic Acid | R-B(OH)₂ | Commercially available, often highly reactive. | Prone to protodeborylation and trimerization to boroxines.[1] |
| Pinacol Ester | R-B(O-C(CH₃)₂-)₂ | Increased stability, easier to handle and purify.[1] | May require hydrolysis to the boronic acid before transmetalation, which can slow the reaction.[1] |
| Potassium Trifluoroborate | [R-BF₃]K | Highly stable, crystalline solids, resistant to protodeborylation.[2][7] | Often require specific conditions for efficient coupling and can have poor solubility in organic solvents.[1] |
| MIDA Boronate | R-B(N(CH₃)(CH₂COO)₂) | Exceptionally stable, allows for slow release of the boronic acid.[4] | The MIDA group must be cleaved under the reaction conditions, which may require optimization. |
Recommendation: For challenging substrates, consider starting with the pinacol ester or a potassium trifluoroborate. MIDA boronates are an excellent choice for a "slow-release" strategy, which is particularly effective for highly unstable boronic acids.[4]
Troubleshooting Guide: A Step-by-Step Approach
If you are experiencing issues with protodeborylation, follow this workflow to diagnose and resolve the problem.
Workflow for Diagnosing and Preventing Protodeborylation
Caption: A troubleshooting workflow for addressing protodeborylation.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Potassium Alkenyltrifluoroborates
This protocol is adapted for substrates where the corresponding boronic acid is unstable.
-
Reaction Setup: In a reaction vessel, combine the potassium alkenyltrifluoroborate (1.0 equiv), the aryl halide (1.0 equiv), and the base (e.g., t-BuNH₂, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf)·CH₂Cl₂ (2 mol %).
-
Solvent Addition: Add a mixture of isopropanol and water (e.g., 2:1 ratio).
-
Inert Atmosphere: Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Heating: Heat the reaction mixture to reflux (or a suitable temperature for your specific substrates) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
This is a general guideline; specific conditions may vary. For a detailed example, see Molander, G. A., & Brown, G. A. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686.[8]
Protocol 2: Slow-Release Suzuki-Miyaura Coupling Using MIDA Boronates
This "slow-release" strategy is particularly effective for highly unstable boronic acids.
-
Reaction Setup: To a flask, add the MIDA boronate (1.5 equiv), the aryl halide (1.0 equiv), the palladium catalyst (e.g., a suitable pre-catalyst, 2 mol %), and the ligand if necessary.
-
Base and Solvent: Add the base (e.g., K₃PO₄, 3.0 equiv) and the solvent system (e.g., a mixture of THF and water).
-
Inert Atmosphere: Degas the mixture by purging with an inert gas.
-
Reaction: Stir the reaction at room temperature or slightly elevated temperature (e.g., 40 °C) until the reaction is complete. The MIDA boronate will slowly hydrolyze, releasing the active boronic acid for the coupling reaction.
-
Workup and Purification: Follow standard aqueous workup and purification procedures as described in Protocol 1.
For more information on the application of MIDA boronates, refer to Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6484–6485.[9]
Protocol 3: Anhydrous Suzuki-Miyaura Coupling
This protocol is designed to rigorously exclude water, which can be a primary source of protons for protodeborylation.
-
Reagent and Glassware Preparation: Thoroughly flame-dry all glassware under vacuum and cool under an inert atmosphere. Use anhydrous solvents.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the boronic ester (e.g., neopentyl ester, 1.1 equiv), the aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol %), and a suitable ligand (e.g., SPhos, 5.5 mol %) to the reaction vessel.
-
Base Addition: Add an anhydrous, organic-soluble base such as potassium trimethylsilanolate (KOSiMe₃, 1.2 equiv).
-
Reaction: Stir the mixture at room temperature. These reactions are often very fast, and completion can be observed within minutes to a few hours.
-
Workup and Purification: Quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl) and proceed with a standard extractive workup and purification.
This advanced protocol is based on the work of the Denmark group. For a detailed procedure, see Thomas, A. A., & Denmark, S. E. (2016). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 93, 203–223.[10]
Mechanistic Insights
Understanding the underlying mechanisms is key to rational troubleshooting.
The Suzuki-Miyaura Catalytic Cycle vs. Protodeborylation
Caption: Competing pathways in Suzuki-Miyaura coupling.
The desired catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to form the product and regenerate the Pd(0) catalyst.[7] Protodeborylation is an off-cycle decomposition of the boronic acid, which competes with the transmetalation step.[1][3] The key to a successful reaction is to ensure that the rate of the productive catalytic cycle is significantly faster than the rate of protodeborylation.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Al-Amin, M., & Bhuiyan, M. M. H. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 12(1), 101. Retrieved from [Link]
-
Molander, G. A., & Brown, G. A. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. Retrieved from [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6484–6485. Retrieved from [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 93, 203–223. Retrieved from [Link]
-
Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 138(24), 7735–7743. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Palladium Catalyst Leaching in Cross-Coupling Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address the persistent challenge of palladium catalyst leaching. Our goal is to equip you with the knowledge to not only identify and quantify palladium contamination but also to proactively minimize it in your synthetic workflows, ensuring the integrity and purity of your target molecules.
I. Troubleshooting Guide: Diagnosing and Resolving Palladium Leaching
This section addresses specific issues you may encounter during your cross-coupling reactions that are often indicative of catalyst leaching. Each problem is followed by a systematic approach to diagnosis and resolution.
Issue 1: Inconsistent Reaction Yields and Catalyst Activity Upon Scale-Up or Reuse
Q: My palladium-catalyzed reaction works beautifully on a small scale, but upon scale-up, the yield drops significantly, and my recycled heterogeneous catalyst shows diminished activity. What's going on?
A: This is a classic symptom of catalyst leaching, where the active palladium species is lost from the solid support (in the case of heterogeneous catalysts) or decomposes into inactive forms.
Root Cause Analysis and Solutions:
-
Confirm Leaching vs. Other Deactivation Pathways: First, it's crucial to determine if leaching is the primary cause.
-
Hot Filtration Test: This is a definitive experiment to distinguish between a truly heterogeneous and a homogeneous catalytic mechanism, which is often the result of leached palladium species.
-
Protocol: Run the reaction for a short period (e.g., 20-30% conversion). At temperature, filter off the solid catalyst. Allow the filtrate to continue reacting under the same conditions. If the reaction in the filtrate proceeds, it's a strong indication that catalytically active palladium species have leached into the solution.[1]
-
-
"Three-Phase Test": A more rigorous method involving a resin-bound substrate to trap any leached catalytic species.
-
-
Investigate the Leaching Mechanism: The oxidative addition step of the catalytic cycle is often the primary cause of palladium leaching from a heterogeneous support.[2][3] The aryl halide can oxidatively add to the Pd(0) on the catalyst surface, forming a soluble Pd(II) species that detaches and enters the solution to perform the catalysis.[3]
-
Examine Reaction Components:
-
Aryl Halide: More reactive aryl halides (I > Br > Cl) can accelerate oxidative addition and, consequently, leaching. If your protocol allows, consider using a less reactive halide.
-
Ligands: For homogeneous catalysts, insufficient ligand concentration or the use of ligands that are prone to degradation can lead to the formation of palladium black (insoluble Pd(0) aggregates) or soluble, inactive palladium species. Ensure you are using the correct ligand-to-palladium ratio. For heterogeneous catalysts, the nature of the support and the linker attaching the palladium can significantly influence stability.
-
-
-
Optimize Reaction Conditions to Stabilize the Catalyst:
-
Temperature: While higher temperatures often increase reaction rates, they can also accelerate catalyst decomposition and leaching.[4][5][6] Try running the reaction at the lowest effective temperature.
-
Solvent: The choice of solvent can impact catalyst stability and the solubility of leached species.[7][8] Experiment with different solvents to find one that minimizes leaching while maintaining good reactivity.
-
Atmosphere: Ensure your reaction is thoroughly deoxygenated. Oxygen can degrade common phosphine ligands to their corresponding oxides, destabilizing the palladium complex and promoting precipitation or the formation of inactive species.[4]
-
Issue 2: My Final Product is Contaminated with Palladium, Exceeding Regulatory Limits.
Q: I've successfully synthesized my target compound, but analysis shows palladium levels are too high for its intended pharmaceutical application. How can I effectively remove the residual palladium?
A: Palladium contamination is a critical issue in the pharmaceutical industry due to its toxicity and the stringent regulatory limits (often in the low ppm range) set by bodies like the ICH.[9][10] Post-reaction purification is often necessary.
Palladium Removal Strategies (Palladium Scavenging):
There are several classes of palladium scavengers, each with its own mechanism of action.[11] The choice of scavenger will depend on the nature of your product, the solvent system, and the form of the residual palladium.
| Scavenger Type | Functional Group | Mechanism | Advantages | Disadvantages |
| Thiol-based | -SH | Strong covalent bonding with palladium | High affinity and efficiency | Can sometimes chelate the product; potential for sulfur leaching |
| Amine-based | -NH2, -NR2 | Coordination bonding | Effective for various palladium species | Can be sensitive to pH |
| Activated Carbon | N/A (Porous carbon) | Adsorption | Cost-effective, broad applicability | Can adsorb the product, leading to yield loss |
| Functionalized Polymers | Various (e.g., thiourea) | Chelation/Ion Exchange | High capacity and selectivity | Can be more expensive |
Step-by-Step Protocol for Palladium Scavenging:
-
Screening: Test a small panel of scavengers (e.g., a thiol-functionalized silica, an amine-functionalized resin, and activated carbon) on a small scale to identify the most effective one for your specific system.
-
Optimization: Once a lead scavenger is identified, optimize the scavenging conditions:
-
Temperature: Often, gentle heating (e.g., 40-60 °C) can improve scavenging efficiency.
-
Time: Allow sufficient time for the scavenger to bind the palladium. This can range from a few hours to overnight.
-
Amount of Scavenger: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal to minimize product loss.
-
-
Execution: Add the optimized amount of the selected scavenger to your crude product solution and stir for the determined time at the optimal temperature.
-
Removal: Filter off the scavenger.
-
Analysis: Quantify the remaining palladium in your product solution using a sensitive analytical technique like ICP-MS.
Example of an Industrial Application: In one case, a solution of a crude active pharmaceutical ingredient (API) in THF with 300 ppm of palladium was treated with activated charcoal (0.2 wt) at 45 °C for 18 hours. After filtration and crystallization, the palladium level was reduced to <1 ppm.[11]
Issue 3: I Suspect Palladium Leaching, But I'm Not Sure How to Accurately Quantify It.
Q: What are the best methods for accurately measuring trace amounts of palladium in my organic samples?
A: Accurate quantification is key to both diagnosing leaching and validating your purification methods. The most common and reliable technique for this is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .
-
ICP-MS: This is the gold standard for trace metal analysis due to its high sensitivity (often sub-ppb), and it is the preferred method in the pharmaceutical industry for quantifying residual metals in APIs.[12][13][14]
-
Sample Preparation: Organic samples typically require digestion to remove the organic matrix before analysis. Microwave digestion with strong acids is a common and effective method.[15]
-
-
Other Techniques:
-
High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (EDXRF): A non-destructive technique that can be used for rapid screening of palladium content in solid samples.[9]
-
Fluorometric and Colorimetric Methods: These are emerging as faster and more cost-effective alternatives to ICP-MS for process monitoring, though ICP-MS remains the standard for final quality control.[16]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of palladium catalyst leaching?
A1: Palladium-catalyzed cross-coupling reactions proceed through a catalytic cycle that involves changes in the oxidation state of palladium, typically between Pd(0) and Pd(II).[17][18][19] Leaching primarily occurs when a solid (heterogeneous) Pd(0) catalyst reacts with the substrate (e.g., an aryl halide) in the oxidative addition step, forming a soluble Pd(II) species that detaches from the support and enters the reaction solution.[2][3][20] While this soluble species is often the true catalyst, it leads to product contamination and loss of catalyst from the support.
Q2: Can I completely eliminate palladium leaching?
A2: While completely eliminating leaching is extremely challenging, you can significantly minimize it. Strategies include:
-
Catalyst Design: Using strongly chelating ligands or robust support materials for heterogeneous catalysts can help anchor the palladium more effectively.[21][22] Metal-organic frameworks (MOFs) and porous polymers are being explored for this purpose.[21][22]
-
Immobilization: Covalently binding the palladium catalyst to a solid support (e.g., silica, polymers, or magnetic nanoparticles) is a common strategy to reduce leaching and facilitate catalyst recovery.[1][7][23]
-
Reaction Optimization: As detailed in the troubleshooting section, careful control of temperature, solvent, and atmosphere can significantly impact catalyst stability.[4][5][6][7][8]
Q3: What's the difference between homogeneous and heterogeneous palladium catalysts in the context of leaching?
A3:
-
Homogeneous Catalysts: These are soluble in the reaction medium. Leaching is not the primary issue here; rather, the challenge is the complete removal of the catalyst from the product after the reaction.
-
Heterogeneous Catalysts: These are in a different phase from the reaction mixture (typically a solid catalyst in a liquid solution). They are designed for easy separation and recycling. However, as discussed, they are prone to leaching of the active palladium species into the solution.[24][25] It's important to note that even with heterogeneous catalysts, the actual catalysis may be occurring by leached, soluble palladium species.[20]
Q4: Are there "greener" approaches to minimizing palladium leaching?
A4: Yes, several strategies align with the principles of green chemistry:
-
Use of Bio-based Supports: Materials like chitosan and agarose are being investigated as supports for palladium catalysts.[26][27] These are renewable and biodegradable.
-
Water as a Solvent: Developing catalytic systems that are effective in water can reduce the reliance on volatile organic solvents.
-
Catalyst Recycling: Efficiently recycling heterogeneous catalysts is a key aspect of green chemistry, as it reduces waste and conserves a precious metal.[1][23]
Q5: How do I choose the right palladium scavenger for my application?
A5: The selection depends on several factors:
-
The nature of the palladium species: Is it Pd(0) or Pd(II)? Some scavengers are more effective for a particular oxidation state.
-
The solvent system: The scavenger must be compatible with your reaction solvent.
-
The properties of your product: You want a scavenger that binds strongly to palladium but has a low affinity for your target molecule to avoid product loss.
-
Cost and scalability: For industrial applications, the cost of the scavenger is a significant consideration.[11]
It is always recommended to perform a small-scale screen of different types of scavengers to find the optimal one for your specific needs.[28]
III. Visualizing Key Concepts
The Palladium Cross-Coupling Catalytic Cycle
The following diagram illustrates the fundamental steps in a typical palladium-catalyzed cross-coupling reaction. Understanding this cycle is key to understanding the points at which leaching can occur.
Caption: A simplified diagram of the palladium catalytic cycle.
Troubleshooting Workflow for Palladium Leaching
This workflow provides a logical sequence of steps to diagnose and address issues related to palladium leaching.
Caption: A decision-making workflow for troubleshooting palladium leaching.
IV. References
Sources
- 1. nva.sikt.no [nva.sikt.no]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. arborassays.com [arborassays.com]
- 14. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. CN101196472B - Method for measuring palladium content in palladium carbon catalyzer by microwave clearing ICP method - Google Patents [patents.google.com]
- 16. books.rsc.org [books.rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. nobelprize.org [nobelprize.org]
- 20. Ion- and atom-leaching mechanisms from palladium nanoparticles in cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Selective and leaching-resistant palladium catalyst on a porous polymer support for phenol hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Overcoming poor resolution in the NMR spectrum of aromatic carboxylic acids
Welcome to the technical support guide for Nuclear Magnetic Resonance (NMR) spectroscopy of aromatic carboxylic acids. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with spectral resolution. Here, we delve into the underlying causes of poor resolution and provide a series of troubleshooting guides and frequently asked questions (FAQs) to help you acquire high-quality, interpretable NMR data.
The Challenge: Why Aromatic Carboxylic Acids Can Be Difficult
Obtaining a high-resolution NMR spectrum for an aromatic carboxylic acid can be deceptively complex. The primary culprits are intermolecular interactions and the chemical nature of the carboxylic acid proton itself. These factors often lead to significant peak broadening, making spectral interpretation difficult and sometimes impossible.
The main issues stem from:
-
Hydrogen Bonding and Dimerization: Carboxylic acids readily form strong hydrogen-bonded dimers in solution.[1] This dimerization restricts molecular tumbling, a key factor for sharp NMR signals.
-
Aggregation: At higher concentrations, these dimers can further aggregate, exacerbating the peak broadening effect.
-
Proton Exchange: The acidic proton of the carboxyl group is labile and can undergo rapid chemical exchange with other acidic protons in the sample, including trace amounts of water.[2][3] This exchange process is a major contributor to the characteristic broad singlet observed for the -COOH proton, which can sometimes be so broad as to be indistinguishable from the baseline.[2][4]
These phenomena affect not only the carboxylic acid proton but can also lead to a general loss of resolution across the entire spectrum, including the aromatic region.
Troubleshooting Guide: From Simple Fixes to Advanced Solutions
This guide is structured to provide a logical workflow, starting with basic experimental adjustments and progressing to more advanced chemical and spectroscopic techniques.
I. Initial Troubleshooting: Optimizing Sample Preparation & Acquisition Parameters
Poor resolution can often be improved by simple modifications to your experimental setup.
Frequently Asked Questions (FAQs)
-
Q1: My aromatic signals are broad, and the carboxylic acid proton is almost invisible. What's the first thing I should check?
A1: The first step is to assess your sample concentration. High concentrations promote the aggregation that leads to peak broadening. Try preparing a more dilute sample. The ideal concentration will depend on your specific compound and the sensitivity of your NMR instrument. Additionally, ensure your deuterated solvent is of high quality and free from significant water contamination, as water can worsen proton exchange issues.[2]
-
Q2: Can changing the solvent help improve resolution?
A2: Absolutely. The choice of solvent plays a critical role in disrupting intermolecular hydrogen bonding. Solvents that can act as hydrogen bond acceptors, such as DMSO-d6 or Methanol-d4, can effectively compete with the carboxylic acid dimerization.[1] However, be aware that protic solvents like Methanol-d4 will cause the carboxylic acid proton to exchange completely, making it unobservable.[5]
Solvent Properties Impact on Aromatic Carboxylic Acid NMR CDCl3 Non-polar, aprotic Promotes hydrogen bonding and dimerization, often leading to poor resolution. DMSO-d6 Polar, aprotic, hydrogen bond acceptor Disrupts hydrogen bonding, leading to sharper signals. The -COOH proton is typically observable. Methanol-d4 Polar, protic Effectively breaks up dimers, but the -COOH proton will exchange with the solvent's deuterium and disappear.[5] Acetonitrile-d3 Polar, aprotic Can improve resolution compared to CDCl3 but may be less effective than DMSO-d6. -
Q3: Are there any acquisition parameters I can adjust?
A3: Increasing the temperature of your NMR experiment can sometimes improve resolution. Higher temperatures increase the rate of molecular tumbling and can help to average out the effects of aggregation. However, be mindful of your compound's stability at elevated temperatures.
II. Chemical Intervention: Modifying the Analyte
When optimizing experimental conditions isn't enough, chemical modification of your sample can be a powerful tool.
A. Deuterium Exchange for -COOH Peak Identification
A common technique to confirm the identity of the broad carboxylic acid proton signal is through deuterium exchange.[1][2]
Experimental Protocol: D2O Shake
-
Acquire a standard ¹H NMR spectrum of your aromatic carboxylic acid in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Add a single drop of deuterium oxide (D2O) to your NMR tube.
-
Gently shake the tube to mix the contents.
-
Re-acquire the ¹H NMR spectrum.
-
Result: The broad signal corresponding to the carboxylic acid proton will disappear or significantly decrease in intensity due to the exchange of the acidic proton with deuterium from the D2O.[6][7] This confirms the peak's assignment.
Caption: Workflow for Deuterium Exchange Experiment.
B. Derivatization to Eliminate the Problematic Proton
For situations where the carboxylic acid proton is causing significant resolution issues across the spectrum, or if you need to perform more complex 2D NMR experiments, derivatization is an excellent option.[8] The goal is to convert the carboxylic acid into a less problematic functional group, such as an ester.[9]
Frequently Asked Questions (FAQs)
-
Q4: How does converting my carboxylic acid to an ester help with NMR resolution?
A4: By converting the -COOH group to an ester (e.g., a methyl ester, -COOCH₃), you eliminate the acidic proton responsible for strong hydrogen bonding and rapid chemical exchange.[10] This results in a molecule that is less prone to aggregation, leading to significantly sharper signals for all protons, including those on the aromatic ring.
-
Q5: What is a simple and effective method for esterification for NMR purposes?
A5: A common and often quantitative method is methylation using diazomethane. However, due to its hazardous nature, milder reagents are often preferred. A practical alternative is the use of a methylating agent like methyl iodide (CH₃I) with a non-nucleophilic base such as potassium carbonate (K₂CO₃) in a solvent like acetone or DMF.
Experimental Protocol: Methyl Ester Formation
-
Dissolve your aromatic carboxylic acid in a suitable deuterated solvent (e.g., CDCl3).
-
Add a small excess of a methylating agent (e.g., trimethylsilyldiazomethane in hexane is a safer alternative to diazomethane).
-
Allow the reaction to proceed for a few minutes at room temperature. The disappearance of the yellow color of the reagent often indicates the completion of the reaction.
-
Acquire the ¹H NMR spectrum directly on the reaction mixture.
-
Result: You will observe the disappearance of the broad -COOH signal and the appearance of a new, sharp singlet around 3.5-4.0 ppm, corresponding to the methyl ester protons. The aromatic signals should also be significantly sharper.
Caption: Derivatization workflow for NMR resolution enhancement.
III. Advanced Spectroscopic Techniques
When detailed structural information is required and the above methods are insufficient, advanced NMR techniques can provide the necessary resolution.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to resolve overlapping signals in the aromatic region by correlating protons to each other or to their attached carbons.[11] Even if the 1D spectrum is poorly resolved, the cross-peaks in a 2D spectrum can often be distinguished.
-
Diffusion Ordered Spectroscopy (DOSY): This technique separates the signals of different species in a mixture based on their diffusion rates. It can be used to distinguish the signals of the monomeric carboxylic acid from those of larger aggregates, effectively "filtering" the spectrum to show only the sharper signals of the monomer.
Summary and Key Takeaways
Resolving poor NMR spectra of aromatic carboxylic acids is a multi-step process that involves a combination of careful sample preparation, chemical modification, and the use of appropriate spectroscopic techniques.
| Problem | Root Cause(s) | Recommended Solution(s) |
| Broad Aromatic & -COOH Signals | Hydrogen bonding, Aggregation | Decrease concentration, Change to a hydrogen-bond-accepting solvent (e.g., DMSO-d6), Increase temperature. |
| Uncertainty in -COOH Peak Assignment | Broadness, Overlap with baseline | Perform a D2O shake experiment to confirm the peak's identity. |
| Persistent Poor Resolution | Strong intermolecular interactions | Derivatize the carboxylic acid to an ester to eliminate the problematic proton. |
| Complex, Overlapping Aromatic Region | Multiple aromatic protons with similar chemical shifts | Utilize 2D NMR techniques (COSY, HSQC) to resolve individual signals. |
By systematically addressing the underlying chemical principles, researchers can overcome the common challenges associated with the NMR analysis of these important molecules.
References
-
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349–3361.
-
JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]
- Ghosh, A., & Sanyal, D. (2011). Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. Tetrahedron Letters, 52(23), 2985-2987.
-
ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe? Retrieved from [Link]
-
ResearchGate. (2017, March 23). Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent? Retrieved from [Link]
-
ACS Publications. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]
-
University of Wisconsin-Platteville. (n.d.). Example 9. Retrieved from [Link]
- Parreira, A. C., et al. (2018). Concentration of carboxylic acids and carbonyls determined by chemical derivatization – 1 H-NMR analysis in five PM1 WSOC … Atmospheric Chemistry and Physics, 18(1), 1-17.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. acdlabs.com [acdlabs.com]
- 4. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. myneni.princeton.edu [myneni.princeton.edu]
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Coupling Reactions: Comparing Suzuki Coupling with its Counterparts
In the landscape of modern synthetic chemistry, the ability to efficiently construct carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is paramount. This is particularly true for our colleagues in drug discovery and development, where the timely synthesis of complex molecular architectures can significantly accelerate the journey from a promising lead to a life-saving therapeutic. Among the plethora of synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as a cornerstone, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work.[1]
This guide offers a comparative analysis of the Suzuki-Miyaura coupling against other prominent cross-coupling reactions: the Heck, Stille, Sonogashira, and Buchwald-Hartwig reactions. Our focus will be on the practical aspects that influence the choice of one method over another in a research and development setting, including mechanistic nuances, substrate scope, functional group tolerance, and scalability.
The Foundation: A Shared Catalytic Cycle
At the heart of these palladium-catalyzed transformations lies a common catalytic cycle, a nuanced dance of oxidation states and ligand exchanges. Understanding this fundamental mechanism is crucial for troubleshooting and optimizing these reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle is initiated by the oxidative addition of an organic halide (R-X) to a low-valent palladium(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step. Subsequently, a transmetalation step occurs, where the organic group (R') from an organometallic reagent (R'-M) is transferred to the palladium center. Finally, reductive elimination of the two organic fragments (R-R') forms the desired carbon-carbon bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]
The Suzuki-Miyaura Coupling: The Gentle Giant
The Suzuki-Miyaura coupling has become one of the most widely utilized cross-coupling reactions, particularly in the pharmaceutical industry.[3] Its popularity stems from a combination of factors that align well with the demands of complex molecule synthesis.
Mechanism in Brief: The Suzuki reaction employs organoboron reagents, typically boronic acids or their esters, as the organometallic partner. A key distinction from other cross-coupling reactions is the requirement of a base to activate the organoboron species, facilitating the transmetalation step.[2]
Key Advantages:
-
Low Toxicity: Boronic acids and their byproducts are generally considered to have low toxicity, a significant advantage over many other organometallic reagents.[2] This is a critical consideration for both environmental and practical reasons, especially in large-scale synthesis where waste disposal and product purity are paramount.
-
Stability: Organoboron reagents are typically stable to air and moisture, making them easy to handle and store.[2] This operational simplicity is a major benefit in a high-throughput laboratory setting.
-
Broad Functional Group Tolerance: The Suzuki coupling is renowned for its exceptional tolerance of a wide range of functional groups on both coupling partners.[2] This often obviates the need for protecting group strategies, streamlining synthetic routes and improving overall efficiency.
-
Commercial Availability: A vast and diverse array of boronic acids and their derivatives are commercially available, providing ready access to a wide range of building blocks for medicinal chemists.
Limitations to Consider:
-
Base Sensitivity: The requisite base can be problematic for substrates bearing base-sensitive functional groups. Careful selection of the base and reaction conditions is necessary to avoid side reactions.
-
Protodeboronation: Under certain conditions, particularly with electron-rich or sterically hindered boronic acids, a competing side reaction known as protodeboronation (cleavage of the C-B bond by a proton source) can occur, reducing the yield of the desired product.
Head-to-Head Comparison with Other Cross-Coupling Methods
The choice of a cross-coupling method is a multi-faceted decision. Below, we compare the Suzuki coupling with other leading methods, highlighting their respective strengths and weaknesses to guide your selection process.
| Reaction | Organometallic Reagent (R'-M) | Key Advantages | Key Disadvantages | Typical Catalyst Loading (mol%) |
| Suzuki | R'-B(OR)₂ | Low toxicity, air/moisture stable, high functional group tolerance, commercially available reagents. | Requires a base, potential for protodeboronation. | 0.1 - 5[4] |
| Heck | Alkene/Alkyne | Atom economical (no stoichiometric organometallic reagent), good for C-C bond formation with alkenes. | Limited to vinylation/arylation of alkenes, regioselectivity can be an issue. | 1 - 5[4] |
| Stille | R'-SnR₃ | Tolerant of a wide range of functional groups, no base required. | High toxicity of organotin reagents and byproducts, difficult to remove tin residues. | 1 - 5[5] |
| Sonogashira | Terminal Alkyne | Direct coupling of alkynes, mild reaction conditions. | Requires a copper co-catalyst (in the classic protocol), potential for alkyne homocoupling. | 0.5 - 5[6] |
| Buchwald-Hartwig | Amine/Alcohol/Thiol | Premier method for C-N, C-O, and C-S bond formation. | Requires specialized and often expensive phosphine ligands, can be sensitive to air and moisture. | 1 - 5[3] |
The Heck Reaction: An Atom-Economical Alternative
The Heck reaction stands apart as it does not require a pre-formed organometallic reagent for the transmetalation step. Instead, it couples an organic halide with an alkene or alkyne.[7]
Causality in Experimental Choice: The Heck reaction is an excellent choice when the goal is to introduce a vinyl or aryl group onto an alkene. Its atom economy is a significant advantage from a green chemistry perspective. However, the regioselectivity of the addition to unsymmetrical alkenes can be a challenge and often requires careful optimization of reaction conditions and ligands.
The Stille Coupling: A Powerful but Problematic Predecessor
The Stille coupling, utilizing organotin reagents, was once a dominant force in cross-coupling chemistry due to its broad functional group tolerance and the fact that it does not require a base.
Causality in Experimental Choice: The primary reason to choose a Stille coupling over a Suzuki coupling today would be in cases where the substrate is exceptionally base-sensitive. However, the high toxicity of organostannanes and the difficulty in removing tin byproducts from the final product have led to a significant decline in its use, especially in the pharmaceutical industry.[2]
The Sonogashira Coupling: The Gateway to Alkynes
For the direct synthesis of aryl- and vinyl-alkynes, the Sonogashira coupling is the go-to method. It typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[6]
Causality in Experimental Choice: When the target molecule contains an internal alkyne synthesized from a terminal alkyne, the Sonogashira reaction is unparalleled in its efficiency. A common side reaction to be mindful of is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by running the reaction under an inert atmosphere and carefully controlling the reaction conditions.
The Buchwald-Hartwig Amination: Forging C-N and C-O Bonds
While the previously discussed reactions excel at forming C-C bonds, the Buchwald-Hartwig amination has revolutionized the synthesis of arylamines and aryl ethers, which are prevalent motifs in pharmaceuticals.[3]
Causality in Experimental Choice: This is the premier method for constructing C-N and C-O bonds via cross-coupling. The choice of the phosphine ligand is critical to the success of the reaction and often requires screening to identify the optimal ligand for a given substrate pair. The development of highly active and air-stable pre-catalysts has significantly improved the user-friendliness of this powerful transformation.
Experimental Protocols: A Starting Point for Your Research
To provide a practical foundation, we present representative, step-by-step protocols for each of the discussed cross-coupling reactions. These should be considered as starting points, and optimization will likely be necessary for specific substrates.
Experimental Protocol 1: Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Detailed Steps:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent system (e.g., a mixture of 1,4-dioxane and water, typically 4:1 v/v, 5 mL).
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Experimental Protocol 2: Heck Coupling
Detailed Steps:
-
To a sealable reaction tube, add the aryl halide (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), the base (e.g., triethylamine, 2.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%).
-
If a phosphine ligand is used, add it at this stage (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%).
-
Add the solvent (e.g., DMF or acetonitrile, 5 mL).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter off any solids.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry, concentrate, and purify the product by column chromatography.[7]
Experimental Protocol 3: Stille Coupling
Detailed Steps:
-
In a flame-dried flask under an inert atmosphere, dissolve the organic halide (1.0 mmol, 1.0 equiv) and the organostannane (1.1 mmol, 1.1 equiv) in a suitable solvent (e.g., anhydrous THF or toluene, 5 mL).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
In some cases, a copper(I) co-catalyst (e.g., CuI) and/or a lithium chloride additive may be beneficial.
-
Heat the reaction mixture (typically 60-100 °C) and monitor its progress.
-
Upon completion, cool the reaction and quench with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts.
-
Filter the mixture through a pad of celite, perform an aqueous workup, and extract the product.
-
Dry, concentrate, and purify the product.[5]
Experimental Protocol 4: Sonogashira Coupling
Detailed Steps:
-
To a flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
Add a suitable solvent (e.g., THF or DMF, 5 mL) and a base (e.g., triethylamine, 2.0 mmol, 2.0 equiv).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise.
-
Stir the reaction at room temperature or with gentle heating until the starting materials are consumed.
-
Perform an aqueous workup, extract the product, and purify by column chromatography.[6]
Experimental Protocol 5: Buchwald-Hartwig Amination
Detailed Steps:
-
In a glovebox or under a strictly inert atmosphere, charge a reaction vessel with the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and the phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%).
-
Add the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 mmol, 1.4 equiv).
-
Add a dry, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Seal the vessel and heat the reaction mixture (typically 80-110 °C).
-
Monitor the reaction's progress.
-
After completion, cool to room temperature, filter through a pad of celite, and concentrate.
-
Purify the product by column chromatography.[3]
Industrial Scalability and Green Chemistry Considerations
For our colleagues in drug development, the scalability and environmental impact of a synthetic route are of paramount importance.
-
Suzuki Coupling: Generally considered highly scalable and is widely used in industrial processes. The low toxicity of the reagents and the use of aqueous solvent systems in some protocols contribute to its favorable green chemistry profile.[3]
-
Heck Reaction: Also scalable, but the need for polar aprotic solvents and sometimes high temperatures can be a drawback.
-
Stille Coupling: The toxicity of tin compounds presents a significant barrier to large-scale industrial use due to safety and waste disposal concerns.
-
Sonogashira Coupling: Scalable, but the use of copper and amines can present challenges in terms of catalyst removal and waste treatment.
-
Buchwald-Hartwig Amination: While highly effective, the cost of specialized ligands and palladium catalysts can be a consideration for large-scale synthesis. However, the development of more active catalysts that allow for lower catalyst loadings is mitigating this issue.[8]
Conclusion: A Matter of Strategic Selection
The Suzuki-Miyaura coupling has rightfully earned its place as a workhorse in modern organic synthesis due to its remarkable combination of reliability, functional group tolerance, and favorable environmental profile. However, it is not a panacea. A deep understanding of the strengths and limitations of its counterparts—the Heck, Stille, Sonogashira, and Buchwald-Hartwig reactions—is essential for the discerning synthetic chemist.
The optimal choice of a cross-coupling reaction is ultimately a strategic decision based on the specific molecular target, the functional groups present, and practical considerations such as cost, safety, and scalability. By carefully considering the factors outlined in this guide, researchers and drug development professionals can make informed decisions to accelerate their synthetic endeavors and, ultimately, their scientific discoveries.
References
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Corma, A., García, H., & Leyva, A. (2007). Heterogeneous palladium catalysts for C–C coupling reactions. Chemical Reviews, 107(3), 874–922.
- Donohoe, T. J., & Pilgrim, B. S. (2017). The Heck Reaction. In Comprehensive Organic Synthesis II (Second Edition) (Vol. 7, pp. 318-360). Elsevier.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons.
- Seechurn, C. C. C. J., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize.
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Navigating the Therapeutic Landscape of 4-(Naphthalen-1-yl)benzoic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(naphthalen-1-yl)benzoic acid scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of novel therapeutic agents. Its inherent structural rigidity and lipophilicity make it an attractive starting point for developing compounds with a wide range of biological activities. This guide provides a comprehensive comparison of the biological activities of 4-(naphthalen-1-yl)benzoic acid analogs, with a focus on their anti-inflammatory, anticancer, and enzyme-inhibitory properties. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
Anti-inflammatory Activity: Targeting the Prostaglandin E2 Receptor 4 (EP4)
Inflammation is a complex biological response implicated in numerous diseases, and the prostaglandin E2 (PGE2) receptor 4 (EP4) has emerged as a key target for anti-inflammatory therapies.[1] Analogs of 4-(naphthalen-1-yl)benzoic acid have been identified as potent and selective antagonists of the EP4 receptor, offering a promising avenue for the treatment of conditions like arthritis pain.[2][3]
A notable example is the discovery of a series of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acids. These compounds have demonstrated high potency in clinically relevant human whole blood assays, highlighting their potential for therapeutic development.[2]
Comparative Analysis of EP4 Antagonists
To illustrate the structure-activity relationship of these analogs, let's consider a hypothetical series of compounds based on the 4-(naphthalen-1-yl)benzoic acid scaffold and their corresponding EP4 inhibitory activity.
| Compound ID | R1 Substituent (Benzoic Acid Ring) | R2 Substituent (Naphthalene Ring) | EP4 Inhibition (IC50, nM) |
| NBA-1 | H | H | 500 |
| NBA-2 | 2,4-di-CH3 | H | 50 |
| NBA-3 | 2,4-di-CH3 | 4-NO2 | 25 |
| NBA-4 | 2-Cl | H | 150 |
| NBA-5 | 4-OCH3 | H | 300 |
Note: The data in this table is illustrative and based on general principles of medicinal chemistry. Actual values would be derived from specific experimental studies.
The table above demonstrates that strategic modifications to the core scaffold can significantly impact biological activity. The addition of dimethyl groups at the 2 and 4 positions of the benzoic acid ring (NBA-2) enhances potency compared to the unsubstituted parent compound (NBA-1). Further substitution on the naphthalene ring, such as a nitro group at the 4-position (NBA-3), can lead to even greater inhibitory activity.
Experimental Protocol: EP4 Receptor Binding Assay
This protocol outlines a typical radioligand binding assay to determine the affinity of test compounds for the EP4 receptor.
Objective: To measure the half-maximal inhibitory concentration (IC50) of 4-(naphthalen-1-yl)benzoic acid analogs against the human EP4 receptor.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor
-
[3H]-PGE2 (radioligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)
-
Test compounds (4-(naphthalen-1-yl)benzoic acid analogs)
-
Non-specific binding control (e.g., high concentration of unlabeled PGE2)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Workflow:
EP4 Receptor Binding Assay Workflow
Procedure:
-
Membrane Preparation: Homogenize HEK293-hEP4 cells in ice-cold lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add binding buffer, the cell membrane preparation, [3H]-PGE2, and varying concentrations of the test compounds. Include wells for total binding (no inhibitor) and non-specific binding (excess unlabeled PGE2).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Anticancer Activity and Enzyme Inhibition
The 4-(naphthalen-1-yl)benzoic acid scaffold has also shown promise in the development of anticancer agents, particularly through the inhibition of key enzymes involved in cancer progression.
Targeting Aldo-Keto Reductase 1C3 (AKR1C3)
One such target is aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in the biosynthesis of androgens that can drive the growth of certain cancers, such as castration-resistant prostate cancer.[4] A notable derivative, 3-((4-nitronaphthalen-1-yl)amino)benzoic acid, has been identified as a "first-in-class" competitive inhibitor of AKR1C3 and also acts as an androgen receptor (AR) antagonist.[4] This dual mechanism of action makes it a particularly interesting candidate for further development.
The selectivity of these inhibitors is crucial, as they should ideally not inhibit related enzymes like AKR1C1 and AKR1C2, which are involved in the breakdown of androgens.[5] Structure-activity relationship studies have shown that the position of the carboxylic acid group on the benzoic acid ring and the nature of the substituents on the naphthalene ring play a critical role in determining both the potency and selectivity of these inhibitors.[5]
Comparative Analysis of AKR1C3 Inhibitors
The following table provides a hypothetical comparison of the AKR1C3 inhibitory activity of different 4-(naphthalen-1-yl)benzoic acid analogs.
| Compound ID | Benzoic Acid Linker | Naphthalene Substituent | AKR1C3 Inhibition (IC50, µM) | AKR1C1/2 Inhibition (IC50, µM) |
| NBA-6 | 4-(naphthalen-1-yl) | H | > 50 | > 50 |
| NBA-7 | 3-((naphthalen-1-yl)amino) | 4-NO2 | 0.5 | > 20 |
| NBA-8 | 4-((naphthalen-1-yl)amino) | 4-NO2 | 5.2 | > 20 |
| NBA-9 | 3-((naphthalen-1-yl)amino) | 4-Cl | 1.8 | > 20 |
| NBA-10 | 3-((naphthalen-1-yl)amino) | H | 10.5 | > 20 |
Note: The data in this table is illustrative and based on general principles of medicinal chemistry. Actual values would be derived from specific experimental studies.
This comparison highlights the importance of the linker between the two aromatic rings and the substitution pattern. An amino linker at the 3-position of the benzoic acid ring (NBA-7) coupled with a nitro group on the naphthalene ring appears to be optimal for potent and selective AKR1C3 inhibition.
Experimental Protocol: AKR1C3 Enzyme Inhibition Assay
This protocol describes a typical in vitro assay to measure the inhibitory activity of test compounds against the AKR1C3 enzyme.
Objective: To determine the IC50 values of 4-(naphthalen-1-yl)benzoic acid analogs for the inhibition of human AKR1C3.
Materials:
-
Recombinant human AKR1C3 enzyme
-
Substrate (e.g., 9,10-phenanthrenequinone)
-
Cofactor (NADPH)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Test compounds (4-(naphthalen-1-yl)benzoic acid analogs)
-
Spectrophotometer or plate reader
Workflow:
AKR1C3 Enzyme Inhibition Assay Workflow
Procedure:
-
Assay Preparation: In a 96-well plate, add assay buffer, NADPH, and varying concentrations of the test compounds.
-
Enzyme Addition: Add the AKR1C3 enzyme to each well and pre-incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., 9,10-phenanthrenequinone).
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer or plate reader. This decrease corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial velocity of the reaction for each compound concentration. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC50 value.
Conclusion and Future Directions
The 4-(naphthalen-1-yl)benzoic acid scaffold has proven to be a fruitful starting point for the development of potent and selective modulators of various biological targets. The analogs discussed in this guide demonstrate significant potential as anti-inflammatory agents through the antagonism of the EP4 receptor and as anticancer agents via the inhibition of enzymes like AKR1C3.
The key to unlocking the full therapeutic potential of this chemical class lies in a thorough understanding of its structure-activity relationships. The strategic placement of substituents on both the naphthalene and benzoic acid rings can dramatically influence potency, selectivity, and pharmacokinetic properties. The experimental protocols provided herein offer a foundation for researchers to systematically evaluate new analogs and advance the development of novel therapeutics based on the 4-(naphthalen-1-yl)benzoic acid core. Future research should focus on exploring a wider range of substituents, investigating other potential biological targets, and conducting in vivo studies to validate the therapeutic efficacy of the most promising compounds.
References
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Blanco, M. J., Vetman, T., Chandrasekhar, S., Fisher, M. J., Harvey, A., Mudra, D., ... & Warshawsky, A. M. (2016). Discovery of substituted-2, 4-dimethyl-(naphthalene-4-carbonyl) amino-benzoic acid as potent and selective EP4 antagonists. Bioorganic & medicinal chemistry letters, 26(1), 105-109. Available at: [Link]
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Endo, S., Matsunaga, T., Yamakoshi, H., & Ogasawara, Y. (2019). A 3-((4-nitronaphthen-1-yl) amino-benzoate analog as a bifunctional AKR1C3 inhibitor and AR antagonist: Head to head comparison with other advanced AKR1C3 targeted therapeutics. The Journal of steroid biochemistry and molecular biology, 189, 139-148. Available at: [Link]
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Liedtke, A. J., Kean, K. M., & Raker, V. K. (2023). Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. Journal of Medicinal Chemistry. Available at: [Link]
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Byket, A., Adeniji, A. O., & Penning, T. M. (2013). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3. Bioorganic & medicinal chemistry letters, 23(15), 4434-4438. Available at: [Link]
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Desmond, J. C., Mountford, S. J., & Spencer, A. (2020). Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships. Journal of medicinal chemistry, 63(15), 8149-8171. Available at: [Link]
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Blanco, M. J., Vetman, T., Chandrasekhar, S., Fisher, M. J., Harvey, A., Mudra, D., ... & Warshawsky, A. M. (2016). Discovery of substituted-2, 4-dimethyl-(naphthalene-4-carbonyl) amino-benzoic acid as potent and selective EP4 antagonists. Bioorganic & medicinal chemistry letters, 26(1), 105-109. Available at: [Link]
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Brown, P. M., & Wobst, H. J. (2021). LY3127760, a Selective Prostaglandin E4 (EP4) Receptor Antagonist, and Celecoxib: A Comparison of Pharmacological Profiles. Clinical and translational science, 14(2), 739. Available at: [Link]
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A Comparative Analysis of Naphthalene-Based Benzoic Acids in Medicinal Chemistry
The naphthalene scaffold, a simple bicyclic aromatic system, represents a privileged structure in medicinal chemistry.[1] Its rigid framework and lipophilic nature provide an excellent platform for the design of bioactive molecules that can effectively interact with a wide array of biological targets. When functionalized with a benzoic acid moiety, the resulting naphthalene-based benzoic acids have given rise to a significant class of therapeutic agents, most notably in the realm of anti-inflammatory drugs.[2][3]
This guide offers a comparative analysis of naphthalene-based benzoic acids, delving into their structure-activity relationships (SAR), mechanisms of action, and pharmacokinetic profiles. We will explore how subtle modifications to this scaffold can profoundly impact biological activity, using the well-established nonsteroidal anti-inflammatory drug (NSAID) Nabumetone and its analogs as a central case study. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity for future therapeutic innovations.
The Naphthalene-Benzoic Acid Pharmacophore: A Focus on Anti-Inflammatory Activity
The primary mechanism of action for many naphthalene-based benzoic acids with anti-inflammatory properties is the inhibition of cyclooxygenase (COX) enzymes.[4][5] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[4][5] The value of the naphthalene-benzoic acid scaffold lies in its ability to be tailored for selective inhibition of COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects.[4][6]
Case Study: Nabumetone and its Active Metabolite, 6-MNA
Nabumetone is a classic example of a prodrug strategy employing the naphthalene core.[5] It is chemically designated as 4-(6-methoxy-2-naphthalenyl)-2-butanone.[7] Following oral administration, nabumetone undergoes rapid and extensive hepatic biotransformation to its principal active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA).[4][8][9][10][11] This conversion is critical, as nabumetone itself is a weak inhibitor of prostaglandin synthesis.[7]
The active metabolite, 6-MNA, is a potent inhibitor of the COX-2 enzyme.[4][6] This selective inhibition of COX-2 is a key therapeutic advantage, as COX-1 is involved in maintaining the protective lining of the stomach.[4]
dot graph "Metabolic_Activation_of_Nabumetone" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];
Nabumetone [label="Nabumetone\n(Prodrug)\nWeak COX Inhibitor", fillcolor="#4285F4"]; Metabolism [label="Hepatic\nBiotransformation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; MNA [label="6-Methoxy-2-naphthylacetic acid\n(6-MNA)\nActive Metabolite\nPotent COX-2 Inhibitor", fillcolor="#34A853"];
Nabumetone -> Metabolism [label="First-Pass\nMetabolism"]; Metabolism -> MNA [label="Conversion"]; } digraph "Metabolic Activation of Nabumetone" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];
Nabumetone [label="Nabumetone\n(Prodrug)\nWeak COX Inhibitor", fillcolor="#4285F4"]; Metabolism [label="Hepatic\nBiotransformation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; MNA [label="6-Methoxy-2-naphthylacetic acid\n(6-MNA)\nActive Metabolite\nPotent COX-2 Inhibitor", fillcolor="#34A853"];
Nabumetone -> Metabolism [label="First-Pass\nMetabolism"]; Metabolism -> MNA [label="Conversion"]; } Caption: Metabolic activation of Nabumetone to its active form, 6-MNA.
Comparative Pharmacokinetics
The pharmacokinetic profile of a drug is a critical determinant of its clinical efficacy and dosing regimen. For naphthalene-based benzoic acids, key parameters include absorption, distribution, metabolism, and excretion.
| Compound | Oral Absorption (%) | Plasma Protein Binding (%) | Metabolism | Plasma Half-life (hours) | Primary Route of Excretion |
| Nabumetone | ~80%[7][11] | >99% (as 6-MNA)[7][10][11] | Extensive hepatic conversion to 6-MNA[7][8][10] | ~24 (for 6-MNA)[7] | Renal (as metabolites)[7][8] |
| Naproxen | >95% | >99% | Extensive hepatic | 12-17 | Renal (as metabolites) |
This table presents a simplified comparison. Individual patient factors can influence these parameters.
The long half-life of 6-MNA allows for once-daily dosing of nabumetone, which can improve patient compliance.[6]
Structure-Activity Relationship (SAR) Analysis
The biological activity of naphthalene-based benzoic acids can be finely tuned by altering the substitution pattern on the naphthalene ring and the nature of the acidic side chain.
dot graph "SAR_of_Naphthalene_Benzoic_Acids" { layout=dot; node [shape=Mrecord, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [fontname="Helvetica"];
Core [label="{ Naphthalene Core | Provides rigid scaffold and lipophilicity}"]; Substituents [label="{ Ring Substituents (e.g., -OCH3) | Influence potency, selectivity, and metabolism}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SideChain [label="{ Acidic Side Chain (e.g., -CH2COOH) | Essential for COX inhibition}", fillcolor="#34A853", fontcolor="#FFFFFF"];
Core:f1 -> Substituents:f0; Core:f1 -> SideChain:f0; } digraph "SAR of Naphthalene-Benzoic Acids" { layout=dot; node [shape=Mrecord, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [fontname="Helvetica"];
Core [label="{ Naphthalene Core | Provides rigid scaffold and lipophilicity}"]; Substituents [label="{ Ring Substituents (e.g., -OCH3) | Influence potency, selectivity, and metabolism}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SideChain [label="{ Acidic Side Chain (e.g., -CH2COOH) | Essential for COX inhibition}", fillcolor="#34A853", fontcolor="#FFFFFF"];
Core:f1 -> Substituents:f0; Core:f1 -> SideChain:f0; } Caption: Key structural features influencing the activity of naphthalene-based benzoic acids.
Judicious analysis of structure-activity relationships has shown that capping the NH group in some naphthalene hybrids can suppress tautomerization and lead to more potent activity.[12] The anti-inflammatory activities of naphthalene derivatives can be significantly influenced by the nature and position of substituents.[12]
Beyond Anti-Inflammatory Applications
While the anti-inflammatory properties of naphthalene-based benzoic acids are well-documented, the versatility of the naphthalene scaffold allows for its application in a wide range of therapeutic areas.[1][2][13] These include:
-
Anticancer: Naphthalene derivatives have been investigated as potent inhibitors of topoisomerase and microtubules.[14] Naphthalene diimides are a promising class of G-quadruplex-targeting anticancer drugs.[15]
-
Antimicrobial: The naphthalene moiety is found in numerous compounds with significant activity against bacteria, fungi, and viruses.[3][14][16]
-
Antidepressant: Certain naphthalene compounds have demonstrated potential antidepressant-like activities in preclinical studies.[17]
The ability of the naphthalene ring to serve as a bioisostere for other aromatic systems, such as the benzene ring, allows for the enhancement of a molecule's chemical and metabolic stability while retaining its pharmacological activity.[2][14]
Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below is a representative protocol for a key assay in the evaluation of naphthalene-based benzoic acids.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of a test compound against COX-1 and COX-2.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl)
-
Detection system (e.g., ELISA-based prostaglandin E2 immunoassay kit)
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Compound Preparation: Prepare a series of dilutions of the test compound.
-
Reaction Initiation: In a microplate, add the enzyme, test compound (or vehicle control), and reaction buffer. Pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Substrate Addition: Add arachidonic acid to initiate the enzymatic reaction.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a quenching agent (e.g., a strong acid).
-
Detection: Quantify the amount of prostaglandin E2 produced using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a suitable dose-response curve.
dot graph "COX_Inhibition_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];
A [label="Prepare Enzyme and\nTest Compound Solutions", fillcolor="#FBBC05"]; B [label="Pre-incubate Enzyme\nwith Test Compound", fillcolor="#FBBC05"]; C [label="Initiate Reaction with\nArachidonic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Terminate Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Quantify Prostaglandin E2\n(ELISA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Calculate % Inhibition\nand IC50 Value", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E; E -> F; } digraph "COX Inhibition Assay Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];
A [label="Prepare Enzyme and\nTest Compound Solutions", fillcolor="#FBBC05"]; B [label="Pre-incubate Enzyme\nwith Test Compound", fillcolor="#FBBC05"]; C [label="Initiate Reaction with\nArachidonic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Terminate Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Quantify Prostaglandin E2\n(ELISA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Calculate % Inhibition\nand IC50 Value", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E; E -> F; } Caption: A typical workflow for an in vitro COX inhibition assay.
Conclusion and Future Perspectives
Naphthalene-based benzoic acids continue to be a fertile ground for medicinal chemistry research. The well-established anti-inflammatory properties of compounds like Nabumetone provide a strong foundation for the development of new and improved therapeutic agents. By leveraging a deeper understanding of their structure-activity relationships and mechanisms of action, researchers can continue to exploit the versatility of the naphthalene scaffold to address a wide range of diseases. Future research may focus on the development of novel naphthalene-based compounds with enhanced selectivity for their biological targets, improved pharmacokinetic profiles, and novel therapeutic applications beyond inflammation.
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Elman, B. A., & Kutepov, B. I. (2009). Synthesis methods for 2,6-naphthalenedicarboxylic acid. Catalysis in Industry, 1(3), 205-214. [Link]
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Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. (2003). ResearchGate. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(Naphthalen-1-yl)benzoic Acid
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For a compound like 4-(naphthalen-1-yl)benzoic acid, an aromatic carboxylic acid with potential applications in various fields, robust and reliable analytical methods are indispensable. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of 4-(naphthalen-1-yl)benzoic acid. The focus is on the critical process of cross-validation, ensuring that the chosen methods are fit for their intended purpose.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline, which provides a comprehensive framework for analytical procedure validation.[2][3] The principles discussed are also in alignment with guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6]
Understanding the Analyte: 4-(Naphthalen-1-yl)benzoic Acid
Before delving into analytical methodologies, it's crucial to understand the physicochemical properties of 4-(naphthalen-1-yl)benzoic acid (C17H12O2).[7][8] It is a solid at room temperature with a molecular weight of 248.28 g/mol . Its structure, featuring a naphthalene ring system and a benzoic acid moiety, imparts significant aromaticity and a degree of polarity due to the carboxylic acid group. This dual nature influences the choice of analytical techniques. The chromophores within the naphthalene and benzene rings make it an excellent candidate for UV detection in HPLC. Conversely, its potential for derivatization allows for analysis by GC-MS, which can offer high specificity and sensitivity.
The Cornerstone of Reliability: Analytical Method Validation
Analytical method validation is a continuous process that ensures an analytical procedure remains suitable for its intended use throughout its lifecycle.[9] The core validation characteristics, as defined by ICH, include specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.[1][4] Cross-validation is a further step to demonstrate that two or more analytical procedures can be used for the same intended purpose and meet the same predefined performance criteria.[10]
Below is a diagram illustrating the workflow for the cross-validation of two analytical methods.
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- 3. fda.gov [fda.gov]
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A Comparative Guide to Base Selection in the Suzuki-Miyaura Synthesis of 4-(Naphthalen-1-yl)benzoic Acid
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, the biaryl carboxylic acid motif, exemplified by 4-(naphthalen-1-yl)benzoic acid, is of significant interest due to its presence in numerous biologically active compounds and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the construction of such C-C bonds, prized for its functional group tolerance and generally high yields.[1] However, the success of this powerful reaction is critically dependent on the judicious selection of its components, with the choice of base being a particularly influential, yet often nuanced, parameter.
This guide provides an in-depth comparison of the efficacy of various bases in the synthesis of 4-(naphthalen-1-yl)benzoic acid via the Suzuki-Miyaura coupling of 1-naphthaleneboronic acid and 4-bromobenzoic acid. We will delve into the mechanistic role of the base, present comparative experimental data from analogous systems, and provide a detailed, validated protocol to empower you to optimize your synthetic endeavors.
The Pivotal Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[2] The base plays a critical, multifaceted role, primarily in the transmetalation step.[3] In this key phase of the cycle, the organic moiety is transferred from the organoboron species to the palladium center. The base is essential for the activation of the boronic acid, converting it into a more nucleophilic boronate species.[2] This activation enhances the rate of transmetalation and, consequently, the overall efficiency of the reaction.
The choice of base can influence not only the reaction rate and yield but also the stability of the catalyst and the prevalence of side reactions. Factors such as the base's strength, solubility in the reaction medium, and the nature of its counter-ion all contribute to its effectiveness.
Comparative Efficacy of Common Bases
| Base | Typical Yield (%) | Key Considerations |
| Sodium Carbonate (Na₂CO₃) | 85-98% | A cost-effective and widely used base. Its moderate strength is often sufficient for high yields.[4] |
| Potassium Carbonate (K₂CO₃) | 80-95% | Similar in efficacy to sodium carbonate, with slight variations depending on the solvent system. |
| Cesium Carbonate (Cs₂CO₃) | 90-99% | Often provides the highest yields, particularly in challenging couplings. Its greater solubility in organic solvents can be advantageous.[5] |
| Potassium Phosphate (K₃PO₄) | 85-98% | A strong inorganic base that can be highly effective, especially for less reactive aryl chlorides.[6] |
| Sodium Hydroxide (NaOH) | 70-90% | A strong base that can promote rapid reaction but may also lead to side reactions, such as hydrolysis of esters if present. |
| Triethylamine (TEA) | 40-60% | An organic base that is generally less effective than inorganic bases in Suzuki-Miyaura couplings. |
Expert Insights:
-
Inorganic bases such as carbonates and phosphates generally outperform organic bases like triethylamine for this type of transformation.
-
Cesium carbonate is often the base of choice for maximizing yield, though its higher cost is a consideration for large-scale synthesis.[5]
-
Sodium and potassium carbonates represent a robust and economical choice, frequently providing excellent yields under optimized conditions.[4]
-
The choice of solvent can significantly impact the efficacy of a particular base. A solvent system that facilitates the dissolution of both the organic substrates and the inorganic base is crucial.
Visualizing the Synthetic Workflow
The following diagram illustrates the general experimental workflow for the synthesis of 4-(naphthalen-1-yl)benzoic acid via a Suzuki-Miyaura coupling.
Caption: A generalized workflow for the Suzuki-Miyaura synthesis of 4-(naphthalen-1-yl)benzoic acid.
The Suzuki-Miyaura Catalytic Cycle in Focus
The following diagram illustrates the key steps of the palladium-catalyzed Suzuki-Miyaura coupling, highlighting the critical intervention of the base.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction, emphasizing the base-mediated formation of the boronate.
Recommended Experimental Protocol
This protocol provides a robust starting point for the synthesis of 4-(naphthalen-1-yl)benzoic acid, utilizing sodium carbonate as a cost-effective and efficient base.
Materials:
-
1-Naphthaleneboronic acid
-
4-Bromobenzoic acid
-
Sodium Carbonate (Na₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene
-
Ethanol
-
Deionized Water
-
Hydrochloric Acid (2M)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 eq), 1-naphthaleneboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Carefully acidify the aqueous layer with 2M hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield pure 4-(naphthalen-1-yl)benzoic acid.
Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared to the literature value.
Conclusion
The selection of an appropriate base is a critical parameter for the successful synthesis of 4-(naphthalen-1-yl)benzoic acid via the Suzuki-Miyaura cross-coupling reaction. While cesium carbonate often provides the highest yields, sodium and potassium carbonates offer a highly effective and more economical alternative. The provided protocol, utilizing sodium carbonate, serves as a reliable starting point for laboratory-scale synthesis. For process development and scale-up, a systematic screening of bases, in conjunction with optimization of solvent and catalyst loading, is recommended to achieve the desired balance of yield, purity, and cost-effectiveness.
References
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A comparative study of benzoic acid and its derivatives as antimicrobial agents.
A Comparative Guide to Benzoic Acid and Its Derivatives as Antimicrobial Agents
Abstract: Benzoic acid and its derivatives represent a cornerstone in the field of antimicrobial preservation, valued for their broad-spectrum activity, cost-effectiveness, and extensive history of use.[1][2] This guide provides a comparative analysis of benzoic acid and its key derivatives, including its salts (sodium benzoate) and esters (parabens). We delve into the fundamental mechanisms of action, present comparative efficacy data against common spoilage microorganisms, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and effectively apply these compounds in pharmaceuticals, cosmetics, and food preservation.
The Fundamental Mechanism of Action: A pH-Dependent Strategy
The antimicrobial efficacy of benzoic acid and its salt forms is critically dependent on pH. The core principle lies in the ability of the undissociated, lipophilic form of the acid to penetrate the microbial cell membrane.[1][3]
The Process:
-
Penetration: In an acidic environment (low pH), a higher proportion of benzoic acid exists in its undissociated (protonated) state. This form is more lipid-soluble and readily diffuses across the phospholipid bilayer of the microbial cell membrane.[4][3][5]
-
Intracellular Dissociation: The microbial cytoplasm is typically maintained at a near-neutral pH (around 7.0).[1] Once inside the cell, the acidic environment of the cytoplasm causes the benzoic acid molecule to dissociate, releasing a proton (H+) and a benzoate anion.[1][4]
-
Cytoplasmic Acidification & Anion Accumulation: This release of protons lowers the intracellular pH, creating an acidic internal environment that disrupts essential metabolic processes and inhibits the activity of critical enzymes.[1][4] The cell expends significant energy attempting to pump out the excess protons, leading to metabolic stress. Concurrently, the charged benzoate anion cannot easily exit the cell and accumulates, further disrupting cellular homeostasis and osmotic balance.[1]
This multi-pronged attack of intracellular acidification and anionic stress ultimately inhibits microbial growth and can lead to cell death.[2][4]
Caption: Mechanism of benzoic acid antimicrobial action.
Comparative Analysis of Key Derivatives
While benzoic acid itself is effective, its derivatives are often preferred for their improved solubility and efficacy under different conditions. The primary derivatives used commercially are its salts (e.g., sodium benzoate, potassium sorbate) and its esters (parabens).
Benzoic Acid Salts: Sodium Benzoate & Potassium Sorbate
Sodium benzoate and potassium sorbate are widely used due to their high water solubility. However, they are only active when they convert to their respective acids (benzoic acid and sorbic acid) at a low pH.[6]
-
Sodium Benzoate: Functions optimally in acidic conditions, typically below pH 4.5.[6][7] It is widely used in carbonated beverages, fruit juices, and pickles.[6][8]
-
Potassium Sorbate: Is effective over a broader pH range than benzoate, up to pH 6.5, though its efficacy also increases as pH decreases.[7] This makes it suitable for less acidic products like cheese, wine, and baked goods.[8] Studies have shown potassium sorbate can be significantly more effective than sodium benzoate in suppressing the growth of certain yeasts, such as Zygosaccharomyces bailii.[9][10]
Esters of p-Hydroxybenzoic Acid: The Parabens
Parabens (e.g., methyl-, propyl-, butylparaben) are esters of p-hydroxybenzoic acid. Unlike benzoic acid salts, their activity is less dependent on pH. A key structural determinant of their efficacy is the length of the alkyl chain.
-
Mechanism: Parabens are thought to disrupt membrane transport processes or inhibit the synthesis of DNA, RNA, and key enzymes.[11]
-
Efficacy and Alkyl Chain Length: The antimicrobial activity of parabens increases with the length of the alkyl chain (e.g., butylparaben > propylparaben > methylparaben).[12] However, this increased efficacy is coupled with decreased water solubility.
-
Spectrum: They are effective against a broad spectrum of molds, yeasts, and bacteria.[12] Propylparaben is often considered more active against a wider range of bacteria than methylparaben.[11]
Quantitative Efficacy Comparison: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below summarizes typical MIC values, demonstrating the comparative performance of these compounds. Note: These values can vary based on the specific microbial strain, pH, and testing conditions.
| Compound | Escherichia coli (Gram-) | Staphylococcus aureus (Gram+) | Candida albicans (Yeast) | Aspergillus niger (Mold) | Optimal pH Range |
| Benzoic Acid | 100 - >1500 ppm[13] | ~1250 ppm | 100 - 1000 ppm | ~1000 ppm | < 4.5[4][5] |
| Sodium Benzoate | 100 - 400 mg/L[14] | 100 - 400 mg/L[14] | 2.5 mg/ml[8] | Inhibited at 400 mg/L[14] | < 4.5[6][7] |
| Potassium Sorbate | 100 mg/L[14] | 100 mg/L[14] | 3.25 mg/ml[8] | 100 mg/L[14] | < 6.5[7] |
| Methylparaben | 1000-4000 ppm | 500-1000 ppm | 500-1000 ppm | 250-500 ppm | Broad |
| Propylparaben | 250-1000 ppm | 125-500 ppm | 125-500 ppm | 125-250 ppm | Broad |
| Butylparaben | 125-500 ppm | 60-125 ppm | 60-125 ppm | 30-60 ppm | Broad |
(Data synthesized from multiple sources for comparative purposes. Absolute values are method-dependent.)
Experimental Protocol: Determination of MIC via Broth Microdilution
To ensure reproducible and comparable results, a standardized methodology is critical. The broth microdilution method is a gold standard for determining the MIC of antimicrobial agents.[15]
Causality Behind Experimental Choices:
-
Broth Microdilution: This method is chosen for its efficiency, allowing for the simultaneous testing of multiple compounds at various concentrations, and its high accuracy.[15]
-
Mueller-Hinton Broth (MHB): MHB is the recommended medium for routine susceptibility testing as it supports the growth of most common pathogens and has low levels of inhibitors that might interfere with the antimicrobial agent.[16] For fastidious organisms, specialized media may be required.[17]
-
Inoculum Standardization: Standardizing the initial bacterial concentration (typically to a 0.5 McFarland standard) is crucial. A high inoculum can overwhelm the antimicrobial agent, leading to falsely high MIC values.
-
pH Adjustment: When testing pH-dependent agents like benzoic acid, the broth medium must be adjusted to the desired pH before inoculation to accurately assess efficacy under specific conditions.[18]
Step-by-Step Methodology
-
Preparation of Antimicrobial Stock Solutions:
-
Accurately weigh and dissolve the preservative (e.g., sodium benzoate) in an appropriate solvent (e.g., sterile deionized water or 50% methanol for parabens) to create a high-concentration stock solution.[19]
-
Sterilize the stock solution by filtration through a 0.22 µm membrane filter.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile Mueller-Hinton Broth (pH-adjusted if necessary) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the stock antimicrobial solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard the final 50 µL from well 11. Well 12 serves as the growth control (no antimicrobial).
-
-
Inoculum Preparation:
-
From an overnight agar culture, pick several colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in broth to achieve a final target concentration of 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate. The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 35-37°C for 16-24 hours.[15]
-
-
Interpretation of Results:
-
Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in the first well that shows no visible growth.[20]
-
Caption: Workflow for MIC determination by broth microdilution.
Conclusion and Field Insights
The selection between benzoic acid, its salts, and its paraben derivatives is not a matter of universal superiority but of application-specific optimization.
-
For acidic products (pH < 4.5) , such as carbonated drinks and acidic sauces, sodium benzoate offers an economical and effective solution.[6]
-
For products in the pH 4.5 to 6.5 range , such as dairy products and some dressings, potassium sorbate is generally the more effective choice.[7]
-
For broad pH applications , including many cosmetics and pharmaceuticals, parabens provide reliable preservation.[12] Synergistic mixtures of different parabens (e.g., methyl- and propylparaben) are often used to achieve a broader spectrum of activity while minimizing the concentration of any single compound.[12]
The experimental data, particularly MIC values, must always be interpreted in the context of the product matrix. Factors such as water activity, fat content, and the presence of other ingredients can influence the efficacy of these preservatives. Therefore, the protocols described herein should be adapted and validated for each specific formulation to ensure robust and reliable microbial protection.
References
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An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021-06-19). PMC - NIH. [Link]
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A Comprehensive Study On Benzoic Acid And Its Derivatives. (2024-08-08). IJCRT.org. [Link]
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Antimicrobial Effectiveness of Potassium Sorbate and Sodium Benzoate against Zygosaccharomyces bailii in a Salsa Mayonnaise. (2000). ResearchGate. [Link]
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Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. (2015). ResearchGate. [Link]
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ANTIMICROBIAL EFFECTS OF SODIUM BENZOATE, SODIUM NITRITE AND POTASSIUM SORBATE AND THEIR SYNERGISTIC ACTION IN VITRO. Bulgarian Journal of Agricultural Science. [Link]
- Antimicrobial composition comprising benzoic acid analog and metal salt.
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Antimicrobial activity of phenol and benzoic acid derivatives. ResearchGate. [Link]
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Antifungal - Wikipedia. Wikipedia. [Link]
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Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
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Parabens alter the surface characteristics and antibiotic susceptibility of drinking water bacteria. (2024-11-12). PubMed. [Link]
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Antimicrobial Power of Organic Acids and Nature-Identical Compounds against Two Vibrio spp.: An In Vitro Study. PubMed Central. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023-06-14). Protocols.io. [Link]
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Minimum Inhibitory Concentration of Parabens (%)**. ResearchGate. [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
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Antimicrobial Effectiveness of Potassium Sorbate and Sodium Benzoate against Zygosaccharomyces bailii in a Salsa Mayonnaise. PubMed. [Link]
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Benzoic Acid and its Derivatives Increase Membrane Resistance to Osmotic Pressure in Isolated Sheep Erythrocytes. ResearchGate. [Link]
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Effect of pH on the Efficacy of the Sodium Benzoate as Antimicrobial Preservative in Topical formulation. (2024-07-31). ResearchGate. [Link]
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Paraben - Wikipedia. Wikipedia. [Link]
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Minimum inhibitory concentration (MIC) of preservatives to a mixture of... ResearchGate. [Link]
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Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. NIH. [Link]
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Benzoic acid, a weak organic acid food preservative, exerts specific effects on intracellular membrane trafficking pathways in Saccharomyces cerevisiae. PubMed. [Link]
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The pH at which sodium benzoate is most effective ______ t. (2022-01-03). Testbook. [Link]
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Influence of pH on antimicrobial activity of organic acids against rabbit enteropathogenic strain ofEscherichia coli. ResearchGate. [Link]
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Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. (2024-05-06). Microbiology Spectrum - ASM Journals. [Link]
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Where Electrostatics Matter: Bacterial Surface Neutralization and Membrane Disruption by Antimicrobial Peptides SAAP-148 and OP-145. (2022-09-07). MDPI. [Link]
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Determination of MIC and MCC of chemical preservatives. CUTM Courseware. [Link]
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Environmental pH and compound structure affect the activity of short-chain carboxylic acids against planktonic growth, biofilm formation, and eradication of the food pathogen Salmonella enterica. (2024-09-16). Microbiology Spectrum - ASM Journals. [Link]
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The Inhibitory Concentration of Natural Food Preservatives May Be Biased by the Determination Methods. (2021-05-06). PMC - NIH. [Link]
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Bacterial toxicity testing and antibacterial activity of parabens. Taylor & Francis. [Link]
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Broth microdilution - Wikipedia. Wikipedia. [Link]
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The efficacy of sodium benzoate and potassium sorbate in inhibiting the growth of food fungi and bacteria. (2023-05-24). Universiti Putra Malaysia Institutional Repository. [Link]
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Influence of pH on antimicrobial activity of organic acids against rabbit enteropathogenic strain of Escherichia coli. PubMed. [Link]
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MIC (Broth Microdilution) Testing. (2020-07-27). YouTube. [Link]
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How pH Influences Microbial Growth and Organic Acids as Antimicrobials. (2024-11-19). Aylmer food science consulting. [Link]
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Method of Test for Preservatives in Cosmetics. Taiwan Food and Drug Administration. [Link]
- Antimicrobial paraben comp0sition.
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Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
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Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production. Korea Science. [Link]
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A Comparative Analysis of Naphthoic and Benzoic Acids: A Guide for Researchers
For Immediate Publication
This guide provides a detailed comparison of the chemical properties of naphthoic acid and benzoic acid, tailored for researchers, scientists, and professionals in drug development. By examining their structural differences, acidity, solubility, and reactivity, this document aims to offer actionable insights for experimental design and compound selection.
Introduction: Structural and Electronic Foundations
Benzoic acid, with its single benzene ring attached to a carboxyl group, serves as a fundamental benchmark in organic chemistry.[1] Its properties are well-characterized and provide a basis for understanding more complex aromatic carboxylic acids. Naphthoic acid, existing as two primary isomers, 1-naphthoic acid and 2-naphthoic acid, features a naphthalene backbone—a fused bicyclic aromatic system.[2] This extended π-electron system is the primary driver of the differences in their chemical behavior.
The naphthalene moiety, compared to benzene, possesses a greater number of π electrons (10 vs. 6) and more resonance structures.[3][4] This increased electron delocalization affects the electronic properties of the entire molecule, including the acidity of the carboxyl group and the reactivity of the aromatic system itself.[3] However, the resonance energy per π electron is remarkably similar for both benzene and naphthalene, suggesting a nuanced interplay of factors governing their stability and reactivity.[3] Notably, the two rings in naphthalene are not identical in reactivity, a key difference from the uniform nature of the benzene ring.
Acidity (pKa): A Quantitative Comparison
The acidity of a carboxylic acid, quantified by its pKa value, is a critical parameter in drug development, influencing factors like solubility and membrane permeability. A lower pKa value indicates a stronger acid.[5] The strength of these acids is fundamentally tied to the stability of their conjugate bases (benzoate and naphthoate ions).[5]
| Compound | pKa (at 25°C) | Rationale for Acidity |
| Benzoic Acid | 4.20[6] | The benzoate conjugate base is stabilized by resonance, delocalizing the negative charge across the carboxyl group and, to a lesser extent, into the benzene ring.[7] |
| 1-Naphthoic Acid | 3.70[8] | The larger naphthalene ring system provides more extensive resonance stabilization for the carboxylate anion. However, steric hindrance between the peri-hydrogen at position 8 and the carboxyl group can force the carboxyl group out of the plane of the ring, slightly disrupting conjugation and influencing acidity.[9] |
| 2-Naphthoic Acid | 4.17[10][11] | The carboxyl group at the 2-position experiences less steric hindrance, allowing for better coplanarity with the ring system and effective resonance stabilization, resulting in an acidity very similar to benzoic acid. |
Key Insight: 1-Naphthoic acid is a significantly stronger acid than both benzoic acid and its 2-isomer. This is primarily attributed to the electronic effects of the extended naphthalene system, though steric interactions play a crucial modulating role. The similarity in pKa between benzoic acid and 2-naphthoic acid highlights the importance of substituent position on the naphthalene core.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol outlines a standard method for accurately determining the pKa of an acidic compound.[12]
Causality: Potentiometric titration is the gold standard for pKa measurement due to its precision.[12] The method works by monitoring the change in pH of a solution of the acid as a standardized base is added.[13] The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.
Methodology:
-
Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate pH readings.[13]
-
Sample Preparation: Prepare a ~1 mM solution of the acid (e.g., benzoic acid) in a suitable solvent. For sparingly soluble compounds, a co-solvent like methanol or ethanol may be used, though this can slightly alter the measured pKa.[12]
-
Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution into a beaker with a magnetic stirrer.[14] Immerse the calibrated pH electrode into the solution.
-
Titration: Add a standardized solution of 0.1 M NaOH in small, precise increments (e.g., 0.1 mL).[14] After each addition, allow the pH reading to stabilize before recording it along with the total volume of titrant added. Continue until the pH has risen significantly (e.g., to pH 12).
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH value at exactly half the volume of the equivalence point.
Solubility: Impact of the Aromatic System
Solubility is a critical physicochemical property for drug candidates, affecting absorption, distribution, and formulation. The larger, more hydrophobic naphthalene core significantly reduces the aqueous solubility of naphthoic acids compared to benzoic acid.
| Compound | Water Solubility | Organic Solvent Solubility |
| Benzoic Acid | Slightly soluble (3.4 g/L at 25°C) | Soluble in ethanol, ether, chloroform. |
| 1-Naphthoic Acid | Slightly soluble in hot water.[8][15] | Freely soluble in hot ethanol and ether.[8][16] |
| 2-Naphthoic Acid | Very low (<0.5 g/L at 20°C).[11] | Soluble in alcohol.[11] |
Key Insight: The increased surface area and hydrophobicity of the naphthalene ring system dominate the solubility profile. Both 1- and 2-naphthoic acid are considerably less soluble in water than benzoic acid.[16][17] This is a crucial consideration for drug development, where aqueous solubility is often desired. Conversely, their enhanced solubility in organic solvents can be advantageous for specific formulations or extraction procedures. The protonated (acid) form is generally more capable of penetrating and traversing cell membranes compared to the deprotonated (anion) form.[18]
Experimental Protocol: Shake-Flask Method for Solubility Determination
Causality: The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound. It ensures that the solvent becomes fully saturated with the solute, providing a reliable measure of its intrinsic solubility.
Methodology:
-
Preparation: Add an excess amount of the solid acid (e.g., 1-naphthoic acid) to a known volume of the solvent (e.g., purified water or a buffer of known pH) in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Agitate the vials in a constant temperature water bath (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the samples to ensure clear separation of the solid and liquid phases.
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample with a suitable solvent and analyze its concentration using a calibrated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The measured concentration of the diluted supernatant is used to calculate the original solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.
Chemical Reactivity: Carboxyl Group and Aromatic Ring
Reactivity of the Carboxyl Group
The reactivity of the carboxyl group in reactions like esterification is influenced by both electronic and steric factors.
-
Esterification: Both benzoic and naphthoic acids undergo standard esterification reactions with alcohols, typically under acidic catalysis.[19][20] The reaction rates can be influenced by the steric environment around the carboxyl group. 1-Naphthoic acid, with its adjacent peri-hydrogen, may exhibit slightly slower reaction rates with bulky alcohols compared to benzoic acid or 2-naphthoic acid due to increased steric hindrance at the reaction center.
Reactivity of the Aromatic Ring
The naphthalene ring system is generally more reactive towards electrophilic substitution than benzene.[4] This is because the activation energy required to form the intermediate carbocation (sigma complex) is lower for naphthalene.
-
Electrophilic Substitution: In naphthalene, electrophilic attack preferentially occurs at the 1-position (alpha-position) as it leads to a more stable carbocation intermediate where the aromaticity of the second ring is preserved. This makes the naphthalene ring more susceptible to reactions like nitration, halogenation, and Friedel-Crafts acylation compared to the benzene ring of benzoic acid.
Conclusion and Implications
The choice between naphthoic acid and benzoic acid in research and development hinges on the specific properties desired.
-
Benzoic Acid remains the ideal choice for a simple, stable aromatic carboxylic acid with moderate acidity and predictable reactivity.
-
1-Naphthoic Acid offers higher acidity and a more reactive aromatic core. Its distinct steric environment and increased hydrophobicity can be leveraged for specific molecular recognition or formulation challenges.
-
2-Naphthoic Acid provides a scaffold with electronic properties similar to benzoic acid but with a larger, more hydrophobic footprint, making it a useful tool for systematically studying the effects of molecular size and lipophilicity.
Understanding these fundamental differences, supported by robust experimental data, empowers researchers to make informed decisions in synthesis, formulation, and the broader drug discovery process.
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National Institutes of Health. (2022). Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). Esterification at different benzoic acid (BA) concentrations. Retrieved January 24, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Benzoic acid. Retrieved January 24, 2026, from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 24, 2026, from [Link]
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Brainly. (2023). What is different about the structures of benzoic acid and 2-naphthol that could explain their similar melting points?. Retrieved January 24, 2026, from [Link]
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University of Missouri-St. Louis. (n.d.). The energetics of the isomeric 1- and 2-naphthoic acids. Retrieved January 24, 2026, from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 24, 2026, from [Link]
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YouTube. (2023). What is more acidic: 1-naphthol or 2-naphthol?. Retrieved January 24, 2026, from [Link]
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SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved January 24, 2026, from [Link]
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ResearchGate. (2022). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Retrieved January 24, 2026, from [Link]
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AIP Publishing. (2007). Electron and hole mobilities in polymorphs of benzene and naphthalene: Role of intermolecular interactions. Retrieved January 24, 2026, from [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved January 24, 2026, from [Link]
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Chemistry Stack Exchange. (2017). Why is naphthalene less stable than benzene according to per benzene ring?. Retrieved January 24, 2026, from [Link]
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Introduction: The Analytical Imperative for Bexarotene
An In-Depth Comparative Guide to the Quantitative Analysis of Bexarotene Using High-Performance Liquid Chromatography (HPLC)
Bexarotene, marketed as Targretin®, is a highly specific retinoid X receptor (RXR) agonist, establishing it as a cornerstone therapy for the skin manifestations of cutaneous T-cell lymphoma (CTCL).[1] Its mechanism involves the activation of RXRs, which function as transcription factors that modulate cell growth, differentiation, and apoptosis.[1] Given its potent therapeutic action and use in treating refractory cases, the precise and accurate quantification of bexarotene is paramount.[2] Rigorous analytical methods are essential across the entire pharmaceutical lifecycle—from ensuring the purity of the active pharmaceutical ingredient (API) and the quality of finished formulations to conducting pharmacokinetic and bioavailability studies in biological matrices.[3]
This guide, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive comparison of HPLC-based methods for the quantitative analysis of bexarotene. We will delve into the causality behind methodological choices, present a detailed, self-validating experimental protocol, and compare the performance of HPLC with alternative techniques, supported by experimental data from peer-reviewed literature.
The Central Role of HPLC in Bexarotene Quantification
High-Performance Liquid Chromatography (HPLC) stands as the predominant technique for the assay and determination of related substances for bexarotene.[4] Its robustness, precision, and adaptability make it ideal for the stringent requirements of pharmaceutical quality control and bioanalytical studies. The fundamental principle of HPLC involves separating components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For a lipophilic molecule like bexarotene (LogP ≈ 6.9), reversed-phase HPLC is the method of choice.[2]
Causality of Methodological Choices in Reversed-Phase HPLC
The development of a robust HPLC method is not arbitrary; it is a science of controlled interactions. The choices of column, mobile phase, and detector are causally linked to the physicochemical properties of bexarotene.
-
Stationary Phase Selection: The non-polar nature of bexarotene dictates the use of a non-polar stationary phase. C18 (octadecylsilane) columns are overwhelmingly preferred because their long alkyl chains provide a highly hydrophobic environment, promoting retention of bexarotene through van der Waals forces. This strong retention allows for effective separation from more polar impurities and excipients. Several validated methods successfully employ C18 columns of varying dimensions and particle sizes.[5][6]
-
Mobile Phase Composition: The mobile phase must have sufficient elution strength to move bexarotene through the column in a reasonable timeframe while achieving separation from other compounds.
-
Solvent System: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is standard. Acetonitrile is often favored for its lower viscosity and UV transparency. The ratio of organic to aqueous phase is a critical parameter; a higher organic content reduces retention time. For instance, a mobile phase of acetonitrile and water (or buffer) in a 70:30 or 75:25 ratio has been shown to be effective.[5][6]
-
pH and Modifiers: The addition of an acid, such as trifluoroacetic acid (TFA), or a buffer, like ammonium acetate, is crucial for controlling the ionization state of any acidic or basic functional groups and for improving peak shape by minimizing tailing.[5][6]
-
-
Detection Method:
-
UV Detection: Bexarotene possesses a chromophore that absorbs UV light, making UV detection a simple, cost-effective, and robust choice for quantification. A detection wavelength of around 259-260 nm is commonly used.[5][6]
-
Fluorescence Detection: For bioanalytical applications requiring higher sensitivity to measure low concentrations in plasma (ng/mL), fluorescence detection can be employed, offering a significantly lower limit of quantification (LLOQ) compared to UV.[5]
-
The general workflow for analyzing bexarotene via HPLC is a systematic process designed to ensure accuracy and reproducibility.
Caption: General workflow for the quantitative analysis of bexarotene by HPLC.
Comparative Analysis of Quantitative Methods
While HPLC with UV detection is a workhorse for routine analysis, other methods offer advantages in specific contexts, particularly for bioanalysis where sensitivity and selectivity are critical. The choice of method is a strategic decision based on the analytical objective.
| Parameter | HPLC-UV Method 1[6] | HPLC-UV Method 2[5] | UPLC-MS/MS Method[3] |
| Application | Pharmacokinetics (Rat Plasma) | Bulk Drug & Capsules | Bioequivalence (Human Plasma) |
| Stationary Phase | Waters Atlantis C18 | C18 (50 mm × 2.1 mm, 1.7-μm) | N/A (UPLC method) |
| Mobile Phase | Acetonitrile:Ammonium Acetate (10mM, pH 4.1) (75:25 v/v) | Acetonitrile:Water:TFA (70:30:0.1 v/v/v) | N/A |
| Flow Rate | 0.2 mL/min | 0.5 mL/min | N/A |
| Detection | UV at 259 nm | UV at 260 nm | Tandem Mass Spectrometry |
| Linearity Range | N/A (Validated for PK) | >0.999 correlation | 1.044 to 351.932 ng/mL |
| Key Advantage | Simple, cost-effective bioanalysis | Fast analysis for QC | High sensitivity and selectivity |
| Key Limitation | Lower sensitivity than MS | Not suitable for trace analysis | Higher equipment cost & complexity |
This comparison highlights a crucial trade-off: simplicity and cost-effectiveness (HPLC-UV) versus sensitivity and specificity (LC-MS/MS). For quality control of bulk drugs and formulations, a validated HPLC-UV method is often superior due to its robustness and lower operational complexity.[5] For pharmacokinetic studies requiring the measurement of low drug concentrations in complex biological matrices like plasma, the superior sensitivity and selectivity of LC-MS/MS are indispensable.[3]
Caption: Decision tree for selecting an appropriate analytical method for bexarotene.
A Self-Validating Protocol for Bexarotene Assay by HPLC-UV
This section provides a detailed, step-by-step protocol for the quantification of bexarotene in a capsule formulation, incorporating system suitability tests to ensure the trustworthiness and validity of the results on a per-run basis. The method is synthesized from established practices.[5]
Apparatus and Materials
-
High-Performance Liquid Chromatograph with UV detector.
-
C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particles).
-
Analytical balance, volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Bexarotene reference standard.
-
Acetonitrile (HPLC grade), Trifluoroacetic acid (TFA), and purified water.
Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water:TFA (70:30:0.1, v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: Ambient (or controlled at 25 °C).
-
Detection Wavelength: 260 nm.
-
Injection Volume: 5 µL.
-
Run Time: Approximately 10 minutes.
Preparation of Solutions
-
Mobile Phase: Carefully mix 700 mL of acetonitrile, 300 mL of water, and 1 mL of TFA. Degas before use.
-
Diluent: Use the mobile phase as the diluent.
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 25 mg of bexarotene reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (e.g., 50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation (from 75 mg capsules):
-
Empty the contents of not fewer than 10 capsules and determine the average fill weight.
-
Accurately weigh a portion of the powder equivalent to 25 mg of bexarotene into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume (Target concentration: 50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
System Suitability Testing (SST) - The Self-Validating Step
Before sample analysis, the chromatographic system's performance must be verified. This ensures that the system is operating correctly on the day of analysis.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the Working Standard Solution (50 µg/mL).
-
Calculate the following parameters from the chromatograms:
-
Relative Standard Deviation (%RSD): The %RSD of the peak areas for the five replicate injections should be not more than 2.0%.
-
Tailing Factor (T): The tailing factor for the bexarotene peak should be not more than 2.0.
-
Theoretical Plates (N): The column efficiency, calculated as the number of theoretical plates, should be not less than 2000.
-
Causality: A low %RSD demonstrates system precision. An acceptable tailing factor ensures peak symmetry, which is crucial for accurate integration. A high number of theoretical plates indicates good column efficiency and separation power. If the system fails SST, the issue must be investigated and resolved before proceeding with sample analysis.
Procedure and Calculation
-
Once the system passes SST, inject the prepared sample solution.
-
Identify the bexarotene peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the amount of bexarotene in the sample using the following formula:
Amount (mg/capsule) = (Area_Sample / Area_Standard) * (Conc_Standard) * (Dilution_Factor) * (Avg_Fill_Weight / Sample_Weight)
Method Validation and Stability-Indicating Properties
The protocol described above provides a foundation, but for regulatory submission or publication, it must undergo full validation according to International Council for Harmonisation (ICH) guidelines.[5] Validation demonstrates that the analytical method is suitable for its intended purpose. Key parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, excipients).
-
Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.[7]
-
Accuracy: The closeness of the test results to the true value, often assessed by recovery studies.[7]
-
Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.[7]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[7]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate).[7]
Furthermore, for pharmaceutical quality control, the method should ideally be stability-indicating . This means the method can separate, detect, and quantify bexarotene in the presence of its degradation products that might form under stress conditions (e.g., exposure to acid, base, light, heat).[8] This ensures that the measured potency of the drug accurately reflects its stability in the formulation over its shelf life.
Conclusion
The quantitative analysis of bexarotene by reversed-phase HPLC is a well-established, robust, and reliable methodology. The selection of a C18 column with an acetonitrile-based mobile phase and UV detection at ~260 nm provides a solid foundation for assays of bulk drug and pharmaceutical formulations. The key to trustworthy results lies not only in a well-chosen protocol but also in the rigorous application of system suitability tests and full method validation. While HPLC-UV is the pragmatic choice for quality control, highly sensitive techniques like LC-MS/MS are the gold standard for bioanalytical applications where trace-level quantification is necessary. By understanding the scientific principles behind method design and validation, researchers can confidently generate accurate and precise data for this important therapeutic agent.
References
-
EMA. (n.d.). Targretin; INN-bexarotene. European Medicines Agency. Retrieved from [Link]
-
ResearchGate. (n.d.). Validated liquid chromatographic method for the determination of bexarotene in human plasma. Retrieved from [Link]
-
Michel, S., et al. (2023). Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Majdoub, Z. M., et al. (2017). Simple and sensitive HPLC-UV method for determination of bexarotene in rat plasma. Journal of Chromatography B. Retrieved from [Link]
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MDPI. (n.d.). Cocrystal Prediction of Bexarotene by Graph Convolution Network and Bioavailability Improvement. Retrieved from [Link]
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ResearchGate. (n.d.). Development and validation of bexarotene by bioanalytical methods using liquid chromatography-tandem mass spectroscopy (LC-MS/MS). Retrieved from [Link]
-
Singh, P., & Mittal, S. K. (n.d.). Optimization of various steps for RP-HPLC determination of β-carotene in milk fat. Indian Journal of Dairy Science. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bexarotene. PubChem. Retrieved from [Link]
-
Charoenchai, L., et al. (2024). HPLC Method Validation for the Analysis of ®-Carotene in Capsicum Oil. RSU International Research Conference. Retrieved from [Link]
-
Ramu, G., et al. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RP-HPLC METHOD FOR THE SIMULTANEOUS. Journal of Advanced Scientific Research. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Cocrystal Prediction of Bexarotene by Graph Convolution Network and Bioavailability Improvement. PubMed. Retrieved from [Link]
-
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Safety Operating Guide
Navigating the Disposal of 4-(Naphthalen-1-yl)benzoic Acid: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For researchers in drug development and organic synthesis, handling specialized compounds like 4-(Naphthalen-1-yl)benzoic acid necessitates a clear, compliant, and scientifically grounded disposal strategy. This guide provides an in-depth, procedural framework for the safe disposal of this compound, moving beyond mere instruction to explain the critical reasoning behind each step. Our commitment is to empower you with the knowledge to manage chemical waste responsibly, ensuring the safety of your team and the integrity of our environment.
Hazard Profile and Core Disposal Principles
4-(Naphthalen-1-yl)benzoic acid is a solid aromatic carboxylic acid. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule may not always be readily accessible, its structural components—a naphthalene ring and a benzoic acid moiety—dictate its chemical behavior and hazard profile. We must, therefore, handle it with the precautions appropriate for this class of compounds.
Based on data from analogous compounds like benzoic acid, it is prudent to assume 4-(Naphthalen-1-yl)benzoic acid may cause skin and eye irritation[1][2][3]. Furthermore, like most synthetic organic compounds, its impact on aquatic ecosystems is a significant concern, making indiscriminate disposal unacceptable[4].
The foundational principle for the disposal of this and similar chemicals is unwavering: Do not discharge to drains or sewers [4][5]. This practice can contaminate water sources and harm aquatic life[4]. All waste containing this compound must be treated as hazardous waste and managed through a licensed disposal facility, in strict accordance with federal, state, and local regulations[6].
Table 1: Key Hazard and Disposal Identifiers (Inferred from Benzoic Acid)
| Parameter | Identifier | Rationale & Source |
| Physical State | Solid, likely crystalline powder | Common for substituted benzoic acids.[7] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant | Characteristic of carboxylic acids.[1][3] |
| Incompatibilities | Strong Bases, Oxidizing Agents | The acidic proton will react exothermically with bases. The aromatic system can be oxidized.[5][8][9] |
| Disposal Classification | Hazardous Waste | Required by environmental regulations for non-biodegradable or hazardous organic solids.[5][10] |
| DOT Number (Example) | UN 3077 (for Benzoic Acid) | Environmentally hazardous substance, solid, n.o.s.[5] |
The Disposal Workflow: A Step-by-Step Protocol
Adherence to a systematic disposal protocol is not merely about compliance; it is a self-validating system that ensures safety and traceability from the laboratory bench to final disposal. This process is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a "cradle-to-grave" framework for hazardous waste management[6][11].
Step 1: Waste Identification and Segregation
The moment a material is designated for disposal, it becomes waste. Proper segregation at the point of generation is the most critical step to prevent dangerous reactions and streamline the disposal process.
-
Protocol:
-
Designate a specific, clearly labeled hazardous waste container for "Solid Organic Acid Waste" or a similar classification recognized by your institution's Environmental Health & Safety (EHS) department.
-
The container must be made of a compatible material (e.g., polyethylene or polypropylene) and feature a secure, sealable lid[2].
-
Place all solid 4-(Naphthalen-1-yl)benzoic acid waste, including contaminated items like weighing papers and gloves, directly into this container.
-
Crucially , do not mix this waste with other chemical classes, especially bases or strong oxidizing agents, to avoid violent chemical reactions[9].
-
Step 2: Container Management and Labeling
Proper container management within a Satellite Accumulation Area (SAA)—a designated space in the lab where waste is collected—is mandated by regulations and essential for safety[12].
-
Protocol:
-
Store the waste container in a designated SAA, which could be a secondary containment bin on a benchtop or within a ventilated cabinet[12].
-
The container must be kept closed at all times, except when actively adding waste.
-
Label the container with the words "Hazardous Waste" and a complete list of its contents, including the full chemical name "4-(Naphthalen-1-yl)benzoic acid"[12]. Avoid using abbreviations or chemical formulas.
-
Indicate the associated hazards (e.g., "Irritant")[12].
-
Step 3: Handling Spills and Decontamination
Accidents happen. A clear, pre-defined spill response plan is vital.
-
Protocol for Minor Spills:
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate Personal Protective Equipment (PPE)—including safety goggles, gloves (Butyl or Neoprene recommended), and a lab coat—gently cover the spill with an inert absorbent material (e.g., vermiculite or sand) to avoid generating dust[2][5].
-
Carefully sweep or scoop the material into the designated hazardous waste container[7][8].
-
Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste[2]. Do not wash spills into the sewer [5].
-
Step 4: Arranging for Final Disposal
The final step is the transfer of waste to your institution's EHS department or a licensed hazardous waste contractor.
-
Protocol:
-
Once the waste container is full, or if it has been accumulating for a period defined by your institutional policy (often 180 days to one year), seal it securely[12].
-
Complete a hazardous waste pickup request form as required by your EHS office. This creates the necessary documentation for tracking the waste, a key component of RCRA compliance.
-
EHS will then transport the waste for ultimate disposal, which is typically high-temperature incineration[13].
-
Visualizing the Disposal Decision Pathway
The following diagram illustrates the logical flow for managing 4-(Naphthalen-1-yl)benzoic acid from use to disposal, reinforcing the critical decision points in the process.
Caption: Decision workflow for the proper laboratory disposal of 4-(Naphthalen-1-yl)benzoic acid.
Conclusion: A Commitment to Safety and Compliance
The responsible management of chemical waste like 4-(Naphthalen-1-yl)benzoic acid is a non-negotiable aspect of professional scientific practice. By understanding the chemical's hazard profile, adhering to a rigorous, step-by-step disposal protocol, and complying with all regulatory requirements, you build a culture of safety and environmental responsibility. This structured approach, grounded in the principles of waste segregation, proper containment, and licensed disposal, ensures that your research advances knowledge without compromising safety or environmental health. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.
References
-
New Jersey Department of Health. (2009, May). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from nj.gov. Link
-
Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 4-(1H-Imidazol-1-yl)benzoic acid. Retrieved from fishersci.com. Link
-
Arotec. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from arotec.com. Link
-
Alpha Resources LLC. (2021, February 19). Safety Data Sheet: BENZOIC ACID. Retrieved from alpharesources.com. Link
-
Thermo Fisher Scientific. (2012, May 1). SAFETY DATA SHEET: Benzoic acid. Retrieved from fishersci.com. Link
-
Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: Benzoic acid. Retrieved from fishersci.com. Link
-
Flinn Scientific. (n.d.). Benzoic Acid Safety Data Sheet (SDS). Retrieved from flinnsci.com. Link
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from epa.gov. Link
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from ptb.de. Link
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from carlroth.com. Link
-
Hazardous Waste Experts. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from hazardouswasteexperts.com. Link
-
Flinn Scientific. (2024, November 4). Safety Data Sheet (SDS) Benzoic Acid. Retrieved from flinnsci.com. Link
-
MCF Environmental Services. (2023, April 11). Proper Hazardous Waste Disposal in a Laboratory Setting. Retrieved from mcfenv.com. Link
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from epa.gov. Link
-
Natural Organic Process. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from oc-praktikum.de. Link
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from YouTube. Link
-
University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from essex.ac.uk. Link
-
Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from axonator.com. Link
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from cwu.edu. Link
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Naphthalen-1-yl)benzoic acid
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of chemical reagents is the bedrock of a safe and productive laboratory environment. This guide provides essential, immediate safety and logistical information for the handling of 4-(Naphthalen-1-yl)benzoic acid, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE).
Foundational Principles of Protection: The Hazard Control Hierarchy
Before delving into specific PPE, it is essential to understand that PPE is the last line of defense in protecting laboratory personnel. The most effective safety strategies involve engineering and administrative controls that minimize exposure in the first place.
-
Engineering Controls: These are physical changes to the workspace that isolate workers from hazards. The primary engineering control for handling powdered chemicals like 4-(Naphthalen-1-yl)benzoic acid is a certified chemical fume hood.[4] A fume hood is critical for preventing the inhalation of fine powders and any potential vapors.
-
Administrative Controls: These are changes to work practices and procedures. Examples include developing standard operating procedures (SOPs), providing thorough training on chemical handling, and implementing a robust chemical hygiene plan.[5][6]
Core Personal Protective Equipment (PPE) Requirements
The following PPE should be considered the minimum requirement for any work involving 4-(Naphthalen-1-yl)benzoic acid, regardless of the quantity or procedure.
-
Eye and Face Protection: Given that benzoic acid can cause serious eye damage, robust eye protection is non-negotiable.[2][3][7]
-
Safety Glasses with Side Shields: For low-risk activities involving small quantities in a fume hood.
-
Chemical Splash Goggles: These provide a seal around the eyes and are essential when there is a risk of splashes or when handling larger quantities.[8]
-
Face Shield: A face shield should be worn in conjunction with chemical splash goggles when there is a significant risk of splashes or when handling the material outside of a fume hood.[9]
-
-
Skin and Body Protection:
-
Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required to protect against incidental contact and splashes.
-
Gloves: The selection of appropriate gloves is critical. Nitrile gloves are a common choice for handling solid chemicals and offer good resistance to a range of solvents. It is crucial to check the manufacturer's glove compatibility chart for the specific solvents being used in your procedure. Always inspect gloves for any signs of degradation or puncture before use and remove them promptly if contamination occurs.
-
Full-Length Pants and Closed-Toe Shoes: This is a standard requirement for all laboratory work to protect the skin from potential spills.
-
-
Respiratory Protection:
-
All handling of 4-(Naphthalen-1-yl)benzoic acid as a solid should be performed in a chemical fume hood to minimize the risk of inhalation.[1] If a fume hood is not available, or if there is a potential for significant aerosolization, a NIOSH-approved respirator may be necessary.[8] The selection of the appropriate respirator cartridge depends on the specific hazards and should be done in consultation with your institution's Environmental Health and Safety (EHS) department.
-
Task-Specific PPE Recommendations
Different laboratory procedures present varying levels of risk. The following table provides guidance on the appropriate level of PPE for common tasks.
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Fume Hood or Ventilated Balance Enclosure | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not typically required with proper engineering controls |
| Dissolving in Solvent | Chemical Fume Hood | Chemical Splash Goggles | Nitrile Gloves (check solvent compatibility) | Lab Coat | Not typically required with proper engineering controls |
| Running a Reaction | Chemical Fume Hood | Chemical Splash Goggles | Nitrile Gloves (check solvent compatibility) | Lab Coat | Not typically required with proper engineering controls |
| Workup/Extraction | Chemical Fume Hood | Chemical Splash Goggles and Face Shield | Nitrile Gloves (check solvent compatibility) | Lab Coat | Not typically required with proper engineering controls |
| Handling Waste | Chemical Fume Hood | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not typically required with proper engineering controls |
Procedural Guidance for PPE Use
Proper use of PPE is as important as its selection.
Donning and Doffing PPE
A systematic approach to putting on and taking off PPE is essential to prevent cross-contamination.
-
Donning (Putting On):
-
Lab Coat
-
Eye and Face Protection
-
Gloves (pulled over the cuffs of the lab coat)
-
-
Doffing (Taking Off):
-
Gloves (using a glove-to-glove and then skin-to-glove technique to avoid touching the outside of the gloves)
-
Lab Coat (turn inside out as you remove it)
-
Eye and Face Protection
-
Always wash your hands thoroughly with soap and water after removing PPE.[2][10]
Disposal Plan
-
Contaminated Gloves and Disposable PPE: Dispose of these items in a designated hazardous waste container. Do not discard them in the regular trash.
-
Chemical Waste: Dispose of 4-(Naphthalen-1-yl)benzoic acid and any solutions containing it in accordance with your institution's hazardous waste management guidelines.[2]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][7][9] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][7] If they are not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][7] Seek immediate medical attention.
Diagrams for Enhanced Safety Understanding
PPE Selection Workflow
Caption: A decision-making workflow for selecting appropriate PPE.
References
- Flinn Scientific. (n.d.). Benzoic Acid Safety Data Sheet (SDS).
- Fisher Scientific. (2025, December 19). Safety Data Sheet - Benzoic acid.
- Penta Chemicals. (2024, April 24). Benzoic acid.
- New Jersey Department of Health. (2009, May). Hazardous Substance Fact Sheet - Benzoic Acid.
- Metasci. (n.d.). Safety Data Sheet Benzoic acid.
- Alpha Resources. (2021, February 19). BENZOIC ACID.
- Carl ROTH. (2015, August 28). Safety Data Sheet: Benzoic acid.
- 3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification.
- ScienceLab.com. (2005, October 10). Material Safety Data Sheet - Benzoic acid MSDS.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
- American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions.
- American Chemical Society. (n.d.). Safety Tipsheets & Best Practices.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- American Chemical Society. (n.d.). Laboratory Safety.
- Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements.
- BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling.
- American Chemical Society. (2022, June 3). From Chemical Safety Rules to Risk Management | ACS College Safety Video #1 [Video]. YouTube.
- PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements.
- American Chemical Society. (n.d.). Safety Guidelines for the Chemistry Professional: Understanding Your Role and Responsibilities.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
